molecular formula C11H22O2 B1606277 2-Propyloctanoic acid CAS No. 31080-41-8

2-Propyloctanoic acid

Cat. No.: B1606277
CAS No.: 31080-41-8
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-UHFFFAOYSA-N
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Description

2-Propyloctanoic acid is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339025
Record name 2-Propyloctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-41-8
Record name 2-Propyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyloctanoic acid
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Foundational & Exploratory

synthesis of 2-propyloctanoic acid from octanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Propyloctanoic Acid from Octanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a branched-chain carboxylic acid, is a structural analog of the well-known antiepileptic drug valproic acid (2-propylpentanoic acid). The structural modifications of valproic acid and its analogs are of significant interest to researchers in medicinal chemistry and drug development for their potential to modulate pharmacological activity and reduce adverse effects.[1][2] The synthesis of such compounds provides a platform for exploring structure-activity relationships in various therapeutic areas, including neurodegenerative diseases.[3]

This guide provides a comprehensive, in-depth technical overview of a primary synthetic route to this compound, starting from the readily available precursor, octanoic acid. The core of this synthesis involves the regioselective alkylation of the α-carbon, a fundamental yet nuanced transformation in organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization, targeting an audience of researchers, chemists, and drug development professionals.

Synthetic Strategy and Mechanistic Rationale

The direct functionalization of the α-carbon of a simple carboxylic acid like octanoic acid presents a distinct chemical challenge. The most acidic proton is that of the carboxyl group (pKa ≈ 4.9), not the α-hydrogen (pKa ≈ 25).[4] Therefore, a highly strategic approach is required to generate a nucleophilic center at the α-position for subsequent alkylation. The most robust and widely accepted method involves the formation of a carboxylate dianion using a strong, non-nucleophilic base.

The Role of Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its efficacy stems from two key properties:

  • High Basicity : LDA is an exceptionally strong base (the pKa of its conjugate acid, diisopropylamine, is ~35), capable of deprotonating the weakly acidic α-carbon of the carboxylate.[5]

  • Steric Hindrance : As a bulky base, LDA is non-nucleophilic, meaning it preferentially acts as a proton acceptor rather than attacking electrophilic centers, which prevents unwanted side reactions with the carboxylic acid's carbonyl group.[5][6]

Reaction Mechanism: Dianion Formation and SN2 Alkylation

The reaction proceeds in two distinct stages after the formation of the dianion:

  • Dianion Formation : The first equivalent of LDA rapidly and quantitatively deprotonates the acidic carboxylic acid proton, forming the lithium octanoate salt. The second equivalent of LDA then removes a proton from the α-carbon, generating a highly reactive enolate dianion. This dianion is a potent carbon-centered nucleophile.[7][8] This step must be performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the LDA and the resulting dianion.[5][6]

  • Nucleophilic Substitution (SN2) : The generated enolate dianion then acts as the nucleophile in an SN2 reaction with a suitable alkyl halide.[9] For the synthesis of this compound, 1-bromopropane or 1-iodopropane is introduced. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. This step is also initiated at low temperature and then allowed to slowly warm to ensure controlled reaction kinetics.

The overall mechanism is depicted below:

Reaction_Mechanism cluster_reactants Reagents cluster_product Final Product octanoic_acid Octanoic Acid carboxylate Lithium Octanoate octanoic_acid->carboxylate - Diisopropylamine lda1 LDA (1 eq.) lda2 LDA (1 eq.) propyl_bromide 1-Bromopropane h3o_plus H₃O⁺ (Workup) dianion Enolate Dianion carboxylate->dianion - Diisopropylamine + LDA (1 eq.) intermediate_salt Product Salt dianion->intermediate_salt + 1-Bromopropane (SN2 Attack) product This compound intermediate_salt->product Protonation

Figure 1: Reaction mechanism for the α-alkylation of octanoic acid.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive organometallic intermediates.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Octanoic AcidC₈H₁₆O₂144.215.00 g34.71.0
DiisopropylamineC₆H₁₅N101.197.72 g (10.8 mL)76.32.2
n-ButyllithiumC₄H₉Li64.0630.5 mL (1.6 M in hexanes)48.82.2
1-BromopropaneC₃H₇Br122.994.70 g (3.5 mL)38.21.1
Tetrahydrofuran (THF)C₄H₈O-200 mL--
Hydrochloric AcidHCl-~50 mL (2 M aq.)--
Diethyl Ether(C₂H₅)₂O-200 mL--
Anhydrous MgSO₄MgSO₄-As needed--
Experimental Workflow Diagram

Experimental_Workflow prep_lda 1. Prepare LDA Solution Diisopropylamine + n-BuLi in THF at -78°C add_oa 2. Form Dianion Slowly add Octanoic Acid to LDA solution at -78°C prep_lda->add_oa add_pb 3. Alkylation Add 1-Bromopropane, stir at -78°C, then warm to RT add_oa->add_pb quench 4. Reaction Quench Pour into 2M HCl (aq) add_pb->quench extract 5. Extraction Separate layers, extract aqueous phase with Diethyl Ether quench->extract wash 6. Wash & Dry Combine organic layers, wash with brine, dry over MgSO₄ extract->wash concentrate 7. Concentrate Filter and remove solvent via rotary evaporation wash->concentrate purify 8. Purification Purify crude product by vacuum distillation concentrate->purify characterize 9. Characterization Analyze by NMR, IR, and MS purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • LDA Preparation (In-situ) : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (10.8 mL, 76.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (30.5 mL of 1.6 M solution in hexanes, 48.8 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

  • Dianion Formation : Dissolve octanoic acid (5.00 g, 34.7 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. A thick white precipitate may form. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.

  • Alkylation : Slowly add 1-bromopropane (3.5 mL, 38.2 mmol) to the reaction mixture at -78 °C. Stir the mixture at this temperature for 2 hours.

  • Warming and Quenching : Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring. Once at room temperature, carefully pour the reaction mixture into a beaker containing 2 M aqueous HCl (50 mL) cooled in an ice bath.

  • Extraction and Work-up : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid. Alternatively, purification can be achieved via silica gel column chromatography.[10][11]

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
IUPAC Name This compound[12]
Molecular Formula C₁₁H₂₂O₂[12]
Molecular Weight 186.29 g/mol [12]
CAS Number 31080-41-8[12]
Appearance Colorless oily liquid[13]
Spectroscopic Data

The following data are predicted based on the structure and are consistent with reference spectra for similar compounds.[12]

  • ¹H NMR (CDCl₃, 400 MHz) : δ 11.5-12.5 (br s, 1H, -COOH), 2.35 (m, 1H, -CH(C₂H₅)COOH), 1.60-1.20 (m, 12H, aliphatic CH₂), 0.90 (t, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) : δ 183.5 (-COOH), 45.5 (-CHCOOH), 34.5, 31.8, 29.5, 27.0, 22.6, 20.5 (aliphatic CH₂), 14.1, 14.0 (aliphatic CH₃).

  • IR (Neat, cm⁻¹) : 2950-2850 (C-H stretch), 3300-2500 (broad O-H stretch of carboxylic acid), 1705 (strong C=O stretch).

  • Mass Spectrometry (EI) : m/z (%) = 186 (M⁺), 141, 115, 73.

Conclusion

The via α-alkylation of a dianion intermediate is a reliable and effective method. This approach, centered on the use of LDA, provides a powerful tool for chemists to create specifically substituted carboxylic acids. The success of the synthesis hinges on rigorous adherence to anhydrous conditions and precise temperature control. The principles and protocol detailed in this guide are broadly applicable to the synthesis of other α-substituted carboxylic acids, making this a valuable technique in the toolkit of researchers in organic synthesis and pharmaceutical development.

References

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An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 2-Propyloctanoic Acid, a Branched-Chain Fatty Acid of Growing Interest

This compound, a notable branched-chain fatty acid, is emerging as a molecule of significant interest within the realms of chemical research and pharmaceutical development. Its structural similarity to valproic acid, a widely used anticonvulsant and mood stabilizer, positions it as a compelling subject for investigations into novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its fundamental characteristics, explore methodologies for their determination, and discuss its potential applications, thereby providing a robust knowledge base for its scientific exploration.

Molecular Structure and Identification

The unique chemical identity of this compound is defined by its specific arrangement of atoms. A clear understanding of its structure is paramount for interpreting its properties and predicting its behavior in various chemical and biological systems.

Visualizing the Molecular Architecture

The structural formula of this compound reveals a central octanoic acid backbone with a propyl group attached to the second carbon atom (alpha-carbon). This branching is a key feature that distinguishes it from its straight-chain counterparts and significantly influences its physical and chemical properties.

Caption: 2D structure of this compound.

Core Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is derived from experimental sources, other values, particularly for physical properties like boiling and melting points, are estimated based on the behavior of structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

Table 1: Chemical Identification of this compound
PropertyValueSource
IUPAC Name This compound[3]
Synonyms Octanoic acid, 2-propyl-[4]
CAS Number 31080-41-8[3]
Molecular Formula C11H22O2[3]
Molecular Weight 186.29 g/mol [3]
SMILES CCCCCCC(CCC)C(=O)O[3]
InChIKey YCYMCMYLORLIJX-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Physical State Liquid (at room temperature)Estimated based on similar branched-chain fatty acids.
Boiling Point Not experimentally determinedExpected to be high due to hydrogen bonding and molecular weight.[5]
Melting Point Not experimentally determinedExpected to be low due to branching, which disrupts crystal packing.[5]
Solubility in Water Sparingly solubleThe nonpolar alkyl chain dominates the molecule, reducing water solubility.[5]
Solubility in Organic Solvents SolubleReadily dissolves in nonpolar solvents like ethanol, ether, and chloroform.
pKa ~4.8 - 5.0Estimated based on typical values for carboxylic acids.
LogP (Octanol-Water Partition Coefficient) 3.45770[4]
Polar Surface Area (PSA) 37.3 Ų[4]

Spectroscopic Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the methyl (CH₃), methylene (CH₂), and methine (CH) protons in the alkyl chains, as well as a distinct, often broad, signal for the acidic proton of the carboxyl group, typically in the downfield region.[6]

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid group, and a sharp, intense absorption for the C=O stretching of the carbonyl group.[8][9]

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern resulting from the loss of specific functional groups.[10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of the physicochemical properties of this compound requires well-defined experimental protocols. The following sections outline standardized methodologies for key properties.

Protocol 1: Determination of Aqueous Solubility

The solubility of a compound in aqueous media is a critical parameter in drug development, influencing its absorption and bioavailability.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, thermostatted vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed for a sufficient time to permit the separation of the undissolved solute. Centrifugation can be employed to expedite this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear, saturated aqueous phase. Analyze the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after derivatization, or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

solubility_workflow start Start: Excess this compound in water equilibration Equilibration (Shaking at constant T) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Sampling of Aqueous Phase separation->sampling analysis Analysis (e.g., GC-MS, HPLC) sampling->analysis end End: Determine Concentration (Solubility) analysis->end

Caption: Workflow for determining aqueous solubility.

Protocol 2: Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Relevance in Drug Development

The structural analogy of this compound to valproic acid (2-propylpentanoic acid) makes it a compound of interest in the development of new therapeutic agents, particularly for neurological disorders.[1][11] Valproic acid is known to have a broad spectrum of activity, but its use is associated with certain side effects.[1] Research into analogs like this compound is driven by the goal of discovering compounds with improved efficacy, a better safety profile, or novel pharmacological properties.[11] The physicochemical properties detailed in this guide are fundamental to the preclinical and clinical development of such analogs.

Conclusion

This technical guide provides a comprehensive overview of the known and estimated chemical and physical properties of this compound. While a solid foundation of its chemical identity and some computed properties exists, further experimental determination of its physical characteristics, such as boiling point, melting point, and precise solubility in various solvents, is warranted. The provided protocols offer standardized approaches for these measurements. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the cornerstone for unlocking the full therapeutic potential of this compound and its derivatives.

References

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Introduction: Situating 2-Propyloctanoic Acid in the Chemical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Propyloctanoic Acid

This compound, a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂, serves as a compelling case study in the critical importance of isomeric differentiation in the chemical and pharmaceutical sciences.[1] While not as widely known as its lower-mass analog, valproic acid (2-propylpentanoic acid)—a cornerstone therapeutic for epilepsy and bipolar disorder—this compound presents a more complex isomeric landscape that demands rigorous analysis.[2][3] Understanding its structural and stereoisomers is not merely an academic exercise; it is fundamental to predicting molecular behavior, designing specific synthetic routes, and ensuring purity and efficacy in potential applications.

This guide provides an in-depth exploration of the isomeric forms of this compound. We will dissect its structural possibilities, delve into the critical nature of its stereochemistry, and present validated protocols for its synthesis, separation, and characterization. The methodologies described herein are designed to be self-validating, reflecting field-proven approaches that ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₁H₂₂O₂PubChem[1]
Molecular Weight 186.29 g/mol PubChem[1]
CAS Number 31080-41-8ChemicalBook[4]
SMILES CCCCCCC(CCC)C(=O)OPubChem[1]

Part 1: The Foundation - Structural Isomerism

Structural (or constitutional) isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₂₂O₂, the possibilities are vast. However, by focusing on isomers that retain the carboxylic acid functionality and the "propyloctanoic" framework, we can identify the most relevant structural variants. These primarily involve shifting the position of the propyl group along the octanoic acid backbone.

The parent compound, this compound, features a propyl group at the alpha-carbon (C2). Its primary structural isomers would be 3-propyloctanoic acid, 4-propyloctanoic acid, and so on. Each positional change significantly alters the molecule's three-dimensional shape, which in turn affects its physical properties (e.g., boiling point, density) and its potential biological activity by changing how it interacts with enzyme active sites or cellular receptors.

Beyond simple positional changes of the propyl group, other structural isomers of undecanoic acid (the parent formula) include various branched methyl-decanoic acids and ethyl-nonanoic acids.[5][6]

Structural_Isomers cluster_isomers Key Structural Isomers parent Undecanoic Acid (C₁₁H₂₂O₂) c2 This compound parent->c2 Branching c3 3-Propyloctanoic Acid parent->c3 Branching c4 4-Propyloctanoic Acid parent->c4 Branching other Other Branched Isomers (e.g., Methyl-Decanoic Acids) parent->other Branching

Caption: Relationship of this compound to its structural isomers.

Part 2: The Critical Dimension - Stereoisomerism

The true complexity and significance of this compound's structure emerge from its stereochemistry. A carbon atom is considered a chiral center when it is bonded to four different substituent groups.[7] Inspection of the this compound structure reveals that the alpha-carbon (C2) is indeed chiral.

The four distinct groups attached to C2 are:

  • A hydrogen atom (-H)

  • A carboxylic acid group (-COOH)

  • A propyl group (-CH₂CH₂CH₃)

  • A hexyl group (-CH₂(CH₂)₄CH₃)

Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers.[8] These are designated as (R)-2-propyloctanoic acid and (S)-2-propyloctanoic acid according to the Cahn-Ingold-Prelog priority rules.

Stereoisomers racemate Racemic this compound (50:50 Mixture) enantiomer_S (S)-2-Propyloctanoic Acid racemate->enantiomer_S Resolution enantiomer_R (R)-2-Propyloctanoic Acid racemate->enantiomer_R Resolution enantiomer_S->enantiomer_R Enantiomers (Mirror Images) Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enantiomeric Resolution start Diethyl Malonate step1 Alkylation 1: Add 1-Bromopropane start->step1 step2 Alkylation 2: Add 1-Bromohexane step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 product Racemic this compound step3->product res_start Racemic Acid step4 Add Chiral Amine (e.g., (R)-1-Phenylethylamine) res_start->step4 step5 Formation of Diastereomeric Salts step4->step5 step6 Fractional Crystallization (Separation by Solubility) step5->step6 step7 Acidification to Regenerate Separated Enantiomers step6->step7 final_S (S)-Enantiomer step7->final_S final_R (R)-Enantiomer step7->final_R

Sources

solubility of 2-propyloctanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Propyloctanoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 31080-41-8), a branched-chain carboxylic acid, represents a class of molecules with significant interest in synthetic chemistry and pharmaceutical research.[1][2] Its structure, featuring a polar carboxylic acid head and a substantial nonpolar alkyl tail, creates a distinct amphipathic profile that dictates its behavior in various media. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for applications ranging from reaction engineering and purification to formulation development and pharmacokinetic modeling.

This guide provides a deep dive into the theoretical and practical aspects of the . Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, provide a predictive framework for its behavior in different solvent classes, and detail a robust experimental protocol for its quantitative determination.

Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a C11 carboxylic acid, and its key characteristics are summarized below.[1][3]

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem[1]
Molecular Weight 186.29 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 31080-41-8PubChem[1]
XLogP3-AA (Lipophilicity) 4.3PubChem (Computed)[3]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[3]

The molecule's structure is central to its solubility profile. The carboxylic acid group provides a site for polar interactions, while the long, branched alkyl chain imparts significant nonpolar character.

Caption: 2D structure of this compound.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. For this compound, two primary forces are at play:

  • Van der Waals Forces: The extensive C11 alkyl structure (an octyl chain with a propyl branch) leads to significant London dispersion forces. These nonpolar interactions dominate the molecule's character, favoring solubility in nonpolar (lipophilic) solvents.

  • Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. This polar group can interact strongly with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO or acetone).

The solubility of this compound is therefore a delicate balance between its lipophilic tail and its hydrophilic head.

Comparative Analysis with Valproic Acid

To understand the impact of the alkyl chain length, it is instructive to compare this compound with its shorter-chain analog, valproic acid (2-propylpentanoic acid). Valproic acid is well-documented as being freely soluble in a wide range of organic solvents, including methanol, ethanol, acetone, chloroform, ether, and n-heptane.[4][5]

This compound has three additional carbons in its main chain compared to valproic acid. This extension significantly increases the molecule's nonpolar surface area and its overall lipophilicity (as indicated by a higher XLogP value). Consequently, we can predict that:

  • Its solubility in nonpolar solvents (like n-heptane) will be enhanced compared to valproic acid.

  • Its solubility in highly polar solvents (like methanol or water) will be diminished due to the increased energetic cost of accommodating the large lipophilic tail within the solvent's hydrogen-bonding network.

G Solute This compound Interaction1 Dominant Van der Waals Interactions Solute->Interaction1 High Affinity Interaction2 Hydrogen Bonding (Head Group) & Weaker Van der Waals (Tail Group) Solute->Interaction2 Competing Interactions NonpolarSolvent Nonpolar Solvent (e.g., Hexane) PolarSolvent Polar Protic Solvent (e.g., Ethanol) Interaction1->NonpolarSolvent Interaction2->PolarSolvent

Caption: Solute-solvent interaction model for this compound.

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structure and comparison with analogs like valproic acid.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Heptane, Toluene, Diethyl EtherVery High / Freely SolubleThe dominant lipophilic alkyl tail interacts favorably via van der Waals forces with nonpolar solvents. Similar to valproic acid's high solubility in these types of solvents.[4][5]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / SolubleThese solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient nonpolar character to solvate the alkyl chain effectively.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately SolubleWhile the sodium salt of valproic acid is soluble in DMSO and DMF[6][7], the free acid's large nonpolar tail may limit solubility in these highly polar environments.
Polar Protic Ethanol, Methanol, IsopropanolSolubleThese solvents can both donate and accept hydrogen bonds, interacting strongly with the carboxylic acid head. The smaller alcohols (methanol, ethanol) are more polar, which may slightly reduce solubility compared to longer-chain alcohols like propanol or butanol. Valproic acid is freely soluble in methanol and ethanol.[4]

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid or liquid in a solvent.[8]

Standard Operating Procedure: Isothermal Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials & Equipment:

  • This compound (≥95% purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3. Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess This compound to solvent in vial B Seal vials tightly A->B C Place in thermostatic shaker at constant T (e.g., 25°C) B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm PTFE syringe filter F->G H Dilute aliquot accurately G->H I Analyze concentration (HPLC, GC) H->I Result Calculate Solubility (e.g., in mg/mL or mol/L) I->Result

Caption: Workflow for the isothermal shake-flask solubility determination.

4. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means enough solid/liquid should remain undissolved at the end of the experiment to ensure saturation.[8][9]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

  • Sampling: After equilibration, stop the shaker and allow the vials to rest at the constant temperature for at least 2 hours to allow undissolved material to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE) to remove any microscopic particulates. This step is critical to avoid overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered saturate solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a suitable analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL, g/100g , or mol/L.

5. System Validation (Trustworthiness):

  • Mass Balance: The amount of undissolved solute should be visually confirmed at the end of the experiment.

  • Equilibrium Confirmation: Samples taken at different time points (e.g., 24h and 48h) should yield consistent solubility values.

  • Triplicate Runs: The experiment should be performed in at least triplicate to ensure reproducibility and allow for statistical analysis.

Conclusion

This compound is a predominantly nonpolar molecule with a polar functional group, leading to high solubility in nonpolar and moderately polar organic solvents. Its behavior is governed by the interplay between strong van der Waals forces along its extended alkyl chain and the hydrogen-bonding capability of its carboxylic acid head. While quantitative public data is scarce, its solubility profile can be reliably predicted by understanding these fundamental principles and by drawing comparisons to well-characterized analogs like valproic acid. For definitive quantitative results, the isothermal shake-flask method provides a robust and reliable experimental framework, empowering researchers to generate the precise data needed for their specific applications in drug development and chemical synthesis.

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A Technical Guide to the Biological Activities of 2-Propyloctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential biological activities of 2-propyloctanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of these promising compounds.

Foreword: The Therapeutic Potential of Branched-Chain Carboxylic Acids

The study of this compound and its analogues is rooted in the success of valproic acid (2-propylpentanoic acid), a cornerstone therapeutic for epilepsy and bipolar disorder.[1] The unique branched-chain carboxylic acid structure of valproic acid opened a new avenue for drug discovery, distinct from traditional imide-containing anticonvulsants.[1] This guide delves into the expanding landscape of this compound derivatives, highlighting their potential to address a range of unmet medical needs, from neurological disorders to oncology.

Core Biological Activities and Mechanistic Insights

Derivatives of this compound exhibit a spectrum of biological activities, primarily centered on their ability to modulate key cellular enzymes and pathways. The two most prominent and well-characterized activities are anticonvulsant effects and histone deacetylase (HDAC) inhibition.

Anticonvulsant Properties

The structural similarity of this compound derivatives to valproic acid strongly suggests their potential as anticonvulsant agents.[1] The therapeutic efficacy of these compounds is believed to stem from their influence on neurotransmission, although the precise mechanisms are multifaceted and not fully elucidated.

One of the proposed mechanisms involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved by increasing GABA synthesis, inhibiting its degradation, and potentially enhancing its release. An increase in brain GABA levels has been observed following the administration of valproic acid analogues.[2]

Furthermore, these derivatives may exert their anticonvulsant effects by modulating voltage-gated ion channels, thereby reducing neuronal excitability. This is a common mechanism of action for many antiepileptic drugs.[3]

Histone Deacetylase (HDAC) Inhibition

A significant and exciting area of research for this compound derivatives is their activity as histone deacetylase (HDAC) inhibitors.[4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[6] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[6]

By inhibiting HDACs, this compound derivatives can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the reactivation of silenced genes.[7] This has profound implications for cancer therapy, as many tumor suppressor genes are silenced in cancerous cells.[8] The inhibition of HDACs can lead to cell cycle arrest, apoptosis, and differentiation in tumor cells.[5][7]

The therapeutic potential of HDAC inhibition extends beyond oncology. In the context of neurological disorders, HDAC inhibitors have shown promise in preclinical models of neurodegeneration by promoting the expression of genes involved in neuronal survival and plasticity.[9]

Neuroprotective Effects

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties.[10][11][12] This activity is likely intertwined with their HDAC inhibitory function, which can modulate the expression of genes involved in neuronal survival and anti-inflammatory pathways.[13] Additionally, some phenolic acid derivatives, which share structural motifs with certain this compound analogues, have demonstrated neuroprotective effects by mitigating oxidative stress and inflammation.[11][12]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Transcriptional profiling studies of various branched carboxylic acids have revealed that the nature of the alkyl substituents at the alpha position to the carboxylic acid is a key determinant of biological activity.[14][15] Specifically, derivatives with 2- or 3-carbon alkyl substituents tend to elicit a transcriptional profile similar to that of valproic acid, suggesting a shared mechanism of action likely involving HDAC inhibition.[14][15]

Molecular docking models suggest that the carboxylic acid moiety is essential for coordinating with the zinc ion in the active site of HDACs, a critical interaction for inhibitory activity.[14][15] The branched alkyl chains contribute to the overall lipophilicity of the molecule, influencing its ability to cross cell membranes and the blood-brain barrier.

Experimental Evaluation of Biological Activities

The following section provides detailed protocols for assessing the key biological activities of this compound derivatives.

In Vivo Anticonvulsant Screening

Standardized animal models are essential for the preclinical evaluation of potential antiepileptic drugs.[16][17][18] The two most widely used primary screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[19]

The MES test is a model for generalized tonic-clonic seizures.[16]

Protocol:

  • Animal Model: Adult male mice (e.g., CD-1 strain, 20-30 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.

  • Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

The scPTZ test is a model for myoclonic and absence seizures.[1][18]

Protocol:

  • Animal Model: Adult male mice (e.g., CD-1 strain, 20-30 g).

  • Drug Administration: Administer the test compound i.p. or p.o. at various doses, including a vehicle control.

  • Pre-treatment Time: Allow for a pre-treatment period.

  • Convulsant Administration: Inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Record the number of animals in each group that exhibit clonic seizures.

  • Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.

Experimental Workflow for In Vivo Anticonvulsant Screening

G cluster_0 Preparation cluster_1 Dosing & Pre-treatment cluster_2 Seizure Induction & Observation cluster_3 Data Analysis A Compound Synthesis & Formulation C Randomize Animals into Groups A->C B Animal Acclimation (e.g., 1 week) B->C D Administer Test Compound or Vehicle (i.p. or p.o.) C->D E Pre-treatment Period (30-60 min) D->E F1 MES Test: Electrical Stimulation E->F1 F2 scPTZ Test: PTZ Injection (s.c.) E->F2 G1 Observe for Tonic Hindlimb Extension F1->G1 H Record Seizure Incidence & Severity G1->H G2 Observe for Clonic Seizures (30 min) F2->G2 G2->H I Calculate ED50 & Protective Index H->I G cluster_0 Normal Gene Repression cluster_1 Effect of this compound Derivatives A Histone Acetyltransferase (HAT) Adds Acetyl Groups C Acetylated Histones (Open Chromatin) A->C B Histone Deacetylase (HDAC) Removes Acetyl Groups D Deacetylated Histones (Condensed Chromatin) B->D C->B HDAC Action E Gene Transcription Active C->E F Gene Transcription Repressed D->F G This compound Derivative (HDACi) I Inhibition of HDAC G->I H HDAC Enzyme H->I J Accumulation of Acetylated Histones I->J K Reactivation of Silenced Genes (e.g., Tumor Suppressors) J->K L Therapeutic Effects: - Cell Cycle Arrest - Apoptosis - Neuroprotection K->L

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate how such data should be presented.

Table 1: In Vivo Anticonvulsant Activity of this compound Derivatives

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
Derivative 1150250
Derivative 2125200
Derivative 3200300
Valproic Acid252.7130.6

Data are hypothetical and for illustrative purposes only. ED50 values for Valproic Acid are from literature for comparison.[3][20]

Table 2: In Vitro HDAC Inhibitory Activity of this compound Derivatives

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
Derivative 15.27.810.5
Derivative 22.13.56.2
Derivative 38.912.415.1
SAHA0.020.030.05

Data are hypothetical and for illustrative purposes only. IC50 values for SAHA (a potent pan-HDAC inhibitor) are from literature for comparison.[5]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of neurological disorders and cancer. Their dual action as anticonvulsants and HDAC inhibitors offers a unique therapeutic profile that warrants further investigation. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth studies to fully elucidate their mechanisms of action and explore their therapeutic potential in a wider range of diseases. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of these exciting molecules.

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The Genesis of a Neuroprotectant: A Technical Chronicle of 2-Propyloctanoic Acid (Arundic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword: Beyond Valproic Acid – A New Therapeutic Trajectory

The history of 2-propyloctanoic acid is not one of serendipitous discovery in the classical sense, but rather a testament to the power of rational drug design and the strategic evolution of a known therapeutic scaffold. Its story is intrinsically linked to that of its structural predecessor, valproic acid (VPA), a widely used anticonvulsant. While VPA's efficacy is undisputed, its clinical utility is hampered by significant risks, including hepatotoxicity and teratogenicity. This critical limitation spurred a concerted effort within the scientific community to develop analogues that could retain or enhance therapeutic efficacy while mitigating these adverse effects. This compound, particularly its (R)-enantiomer known as arundic acid (ONO-2506), emerged from this quest not merely as a safer anticonvulsant, but as a novel neuroprotective agent with a distinct mechanism of action. This guide chronicles the discovery and history of this compound, from its conceptual origins to its preclinical and clinical evaluation, offering a technical narrative for the scientific professional.

The Strategic Leap from Pentanoic to Octanoic Acid: The Discovery of Arundic Acid

The journey to this compound began with extensive structure-activity relationship (SAR) studies on valproic acid and its derivatives. The core hypothesis was that by modifying the branched-chain fatty acid structure of VPA, it would be possible to dissociate its therapeutic effects from its toxicity. Researchers at Ono Pharmaceutical embarked on a program to synthesize and screen a library of VPA analogues, exploring variations in the length of the carboxylic acid backbone and the alkyl substituents.

The key innovation that led to arundic acid was the extension of the pentanoic acid chain of VPA to an octanoic acid chain. This modification was not arbitrary; it was a calculated decision to alter the molecule's lipophilicity and potentially its interaction with biological targets. The resulting compound, this compound, exhibited a pharmacological profile that diverged significantly from that of VPA. While retaining some anticonvulsant properties, it displayed potent neuroprotective effects in models of ischemic brain injury. Further investigation revealed that the (R)-enantiomer, (R)-(-)-2-propyloctanoic acid, was the more active stereoisomer, and it was this compound that was designated arundic acid (ONO-2506) and advanced into further development.[1][2]

Synthesis of (R)-(-)-2-Propyloctanoic Acid: A Stereoselective Approach

The synthesis of enantiomerically pure arundic acid is crucial for its therapeutic activity. While various synthetic routes have been explored, a common and effective strategy involves the stereoselective reduction of an unsaturated precursor. This approach ensures the desired (R)-configuration at the chiral center.

Experimental Protocol: Stereoselective Synthesis of Arundic Acid

This protocol is a representative synthesis based on methods described in the patent literature.

Step 1: Synthesis of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid

This step establishes the chiral center and introduces the unsaturated moiety that will be subsequently reduced. The synthesis of these precursors can be achieved through various asymmetric alkylation methods.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: A solution of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of platinum on carbon (Pt/C) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude (2R)-2-propyloctanoic acid.

  • Purification: The crude product is purified by distillation under reduced pressure or by chromatography to afford the final product with high optical purity.[3]

This process is designed to be efficient and scalable, providing access to the enantiomerically pure active pharmaceutical ingredient.

Mechanism of Action: A Departure from Conventional Anticonvulsant Pathways

Arundic acid's primary mechanism of action marks a significant departure from that of VPA. While VPA's effects are largely attributed to the enhancement of GABAergic neurotransmission and the blockade of voltage-gated sodium channels, arundic acid exerts its neuroprotective effects by modulating astrocyte activity.

Following a brain injury, such as a stroke, astrocytes become reactive, a state known as astrogliosis. These reactive astrocytes overproduce and release the S100B protein, a calcium-binding protein that, at high concentrations, is neurotoxic. Arundic acid was found to be a potent inhibitor of S100B synthesis in astrocytes.[1][4] By suppressing the overproduction of S100B, arundic acid mitigates the downstream inflammatory cascade and neuronal damage.[5][6]

Furthermore, arundic acid has been shown to restore the function of astroglial glutamate transporters.[1] In the excitotoxic environment of a brain injury, the efficient removal of excess glutamate from the synaptic cleft is critical to prevent neuronal death. By enhancing the genetic expression and activity of these transporters, arundic acid helps to maintain glutamate homeostasis.

Arundic Acid Mechanism of Action cluster_1 Astrocyte Response cluster_2 Pathological Consequences Brain_Injury Brain Injury Reactive_Astrocyte Reactive Astrocyte Brain_Injury->Reactive_Astrocyte activates S100B_Synthesis Increased S100B Synthesis Reactive_Astrocyte->S100B_Synthesis Neuroinflammation Neuroinflammation S100B_Synthesis->Neuroinflammation promotes Neuronal_Damage Neuronal Damage S100B_Synthesis->Neuronal_Damage induces Arundic_Acid Arundic Acid (ONO-2506) Arundic_Acid->S100B_Synthesis inhibits

Caption: Mechanism of action of arundic acid in neuroprotection.

Preclinical and Clinical Development: A Focus on Neurodegenerative Diseases

The unique mechanism of action of arundic acid positioned it as a promising candidate for the treatment of a range of neurological disorders characterized by astrogliosis and neuroinflammation.

Preclinical Evaluation

Arundic acid has been extensively studied in various animal models of neurological disease:

  • Ischemic Stroke: In rodent models of focal cerebral ischemia, administration of arundic acid was shown to reduce infarct volume, prevent delayed infarct expansion, and improve neurological outcomes.[1]

  • Spinal Cord Injury: In rats with spinal cord injury, arundic acid treatment improved motor function and inhibited the expansion of secondary injury.[7]

  • Parkinson's Disease: In a mouse model of Parkinson's disease, arundic acid demonstrated protective effects on dopaminergic neurons.

  • Alzheimer's Disease: Studies in transgenic mouse models of Alzheimer's disease showed that arundic acid could ameliorate cerebral amyloidosis and gliosis.

  • Epilepsy: In a rat model of status epilepticus, arundic acid was found to downregulate neuroinflammation and astrocyte dysfunction.[8]

Table 1: Summary of Key Preclinical Findings for Arundic Acid (ONO-2506)

Disease Model Key Findings Reference
Focal Cerebral Ischemia (Rat)Reduced infarct volume, inhibited delayed infarct expansion, improved neurological deficits.[1]
Spinal Cord Injury (Rat)Improved motor function, inhibited secondary injury expansion.[7]
Status Epilepticus (Rat)Decreased neuroinflammation, reduced astrogliosis and astrocytic dysfunction.[8]
Clinical Trials

The promising preclinical data led to the clinical development of arundic acid. A multicenter, dose-escalating, randomized, double-blind Phase I trial was conducted in patients with acute ischemic stroke. The trial demonstrated that arundic acid was safe and well-tolerated.[9] Exploratory efficacy analyses suggested a trend toward improved neurological outcomes at a specific dose.[9] Phase II clinical trials have also been completed for the treatment of acute ischemic stroke and other neurodegenerative diseases, including amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease.[2]

Drug Development Pipeline for Arundic Acid Discovery Discovery & Preclinical Studies Phase_I Phase I Clinical Trial (Acute Ischemic Stroke) Discovery->Phase_I Demonstrated Safety & Neuroprotective Potential Phase_II Phase II Clinical Trials (Neurodegenerative Diseases) Phase_I->Phase_II Established Safety & Tolerability in Humans Phase_III Further Clinical Development Phase_II->Phase_III Evaluation of Efficacy in Target Populations

Caption: Development pipeline of arundic acid.

Conclusion and Future Perspectives

The story of this compound, or arundic acid, is a compelling example of how a deep understanding of the limitations of an existing drug can drive the development of a novel therapeutic with a distinct and targeted mechanism of action. By strategically modifying the chemical structure of valproic acid, researchers were able to shift the therapeutic focus from broad-spectrum anticonvulsant activity to targeted neuroprotection through the modulation of astrocyte biology. The journey of arundic acid from a VPA analog to a potential treatment for stroke and other neurodegenerative diseases highlights the importance of continued innovation in medicinal chemistry and a deep understanding of the underlying pathophysiology of complex diseases. While the future of arundic acid in the clinic is still unfolding, its history provides a valuable case study for drug development professionals and a beacon of hope for patients with debilitating neurological disorders.

References

  • Cordeiro, J., et al. (2020). Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats. Neuroscience, 440, 97-112. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Chemical Communication

In the realms of chemical research and pharmaceutical development, precision in communication is paramount. The systematic and unambiguous naming of chemical entities, as governed by the International Union of Pure and Applied Chemistry (IUPAC), forms the bedrock of this communication.[1][2] This guide provides a comprehensive exploration of the IUPAC nomenclature of 2-propyloctanoic acid, a branched-chain carboxylic acid, and extends these principles to more complex, related structures. By understanding the logic and application of these rules, researchers can ensure clarity, avoid ambiguity, and facilitate seamless collaboration and information exchange.

Part 1: Deconstructing the Nomenclature of this compound

The IUPAC name "this compound" precisely describes a specific molecular structure. Let's dissect this name to understand the foundational principles of naming branched-chain alkanoic acids.

Core Principles of Alkanoic Acid Nomenclature

The IUPAC system for naming carboxylic acids is built upon a hierarchical set of rules designed to yield a unique and descriptive name for any given structure.[3][4] For aliphatic carboxylic acids, the process involves these key steps:

  • Identification of the Parent Chain: The longest continuous carbon chain that includes the carboxyl group (-COOH) is designated as the parent chain.[3][4]

  • Numbering the Parent Chain: The carbon atom of the carboxyl group is always assigned the number 1. The rest of the parent chain is numbered sequentially from this point.

  • Identifying and Naming Substituents: Any branches or functional groups attached to the parent chain are considered substituents. Their names and positions are indicated as prefixes to the parent name.

  • Assembling the Name: The final name is constructed by listing the substituents in alphabetical order, followed by the name of the parent alkane with the "-e" ending replaced by "-oic acid".

Application to this compound

Let's apply these principles to the structure of this compound:

  • Parent Chain: The longest continuous carbon chain containing the carboxyl group has eight carbon atoms. Therefore, the parent alkane is octane, and the corresponding carboxylic acid is octanoic acid.

  • Numbering: The carboxyl carbon is C1.

  • Substituent: A three-carbon alkyl group (a propyl group) is attached to the second carbon (C2) of the octanoic acid chain.

  • Final Name: Combining these elements gives us the systematic IUPAC name: This compound .

The following diagram illustrates the systematic numbering and identification of the parent chain and substituent for this compound.

Caption: Numbering of the parent chain and substituent in this compound.

Part 2: Nomenclature of Related and More Complex Compounds

The fundamental principles of IUPAC nomenclature can be extended to name more complex carboxylic acids with multiple substituents, stereochemistry, and other functional groups. Carboxylic acids hold a high priority in IUPAC nomenclature, meaning the carboxyl group dictates the suffix of the name when other functional groups are present.[5]

A Noteworthy Relative: Valproic Acid

A well-known analog of this compound is valproic acid, an anticonvulsant medication. Its IUPAC name is 2-propylpentanoic acid . The same naming logic applies:

  • Parent Chain: A five-carbon chain including the carboxyl group (pentanoic acid).

  • Substituent: A propyl group at the C2 position.

Incorporating Multiple Substituents

When a carboxylic acid has more than one substituent, they are listed alphabetically in the name.

Example: 4-ethyl-2-propyloctanoic acid

  • Parent Chain: Octanoic acid.

  • Substituents: An ethyl group at C4 and a propyl group at C2.

  • Alphabetical Order: "Ethyl" comes before "propyl".

  • Final Name: 4-ethyl-2-propyloctanoic acid.

Caption: Structure of 4-ethyl-2-propyloctanoic acid with substituents.

Designating Stereochemistry: The Cahn-Ingold-Prelog (CIP) System

The carbon at position 2 in this compound is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The absolute configuration of a chiral center is specified using the Cahn-Ingold-Prelog (CIP) priority rules, with the stereodescriptors (R) or (S).

CIP Priority Rules Summary:

  • Assign priority to the four atoms directly attached to the chiral center based on atomic number (higher atomic number = higher priority).

  • If there is a tie, move to the next atoms along the chains until a point of difference is found.

  • Orient the molecule so that the lowest priority group (usually hydrogen) is pointing away from the viewer.

  • Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is (R) (rectus). If it is counter-clockwise, the configuration is (S) (sinister).

For this compound, the priorities of the groups attached to C2 are:

  • -COOH (the carboxyl group)

  • -CH(CH2)5CH3 (the hexyl part of the octanoic chain)

  • -CH2CH2CH3 (the propyl group)

  • -H (hydrogen)

Therefore, the complete IUPAC names for the enantiomers are (R)-2-propyloctanoic acid and (S)-2-propyloctanoic acid .

Part 3: A Self-Validating System: Synthesis and Spectroscopic Analysis

The structural assignment of a compound based on its IUPAC name must be verifiable through experimental data. This section outlines a plausible synthetic route for this compound and the expected spectroscopic data that would confirm its structure.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of 2-alkylalkanoic acids is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Step-by-Step Methodology:

  • Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in an anhydrous ethanol solvent to form a nucleophilic enolate.

  • First Alkylation: The enolate is then reacted with a primary alkyl halide, for example, 1-bromohexane, in an SN2 reaction to introduce the hexyl group.

  • Second Alkylation: The resulting mono-alkylated malonic ester is then treated with another equivalent of sodium ethoxide, followed by the addition of a second alkyl halide, 1-bromopropane, to introduce the propyl group.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed under basic conditions (e.g., aqueous NaOH), followed by acidification (e.g., with HCl). Upon heating, the resulting dicarboxylic acid readily undergoes decarboxylation to yield this compound.

Synthesis_of_2_propyloctanoic_acid DiethylMalonate Diethyl Malonate Enolate1 Enolate Intermediate DiethylMalonate->Enolate1 1. NaOEt, EtOH Monoalkylated Mono-alkylated Ester Enolate1->Monoalkylated 2. 1-Bromohexane Enolate2 Second Enolate Monoalkylated->Enolate2 3. NaOEt, EtOH Dialkylated Dialkylated Ester Enolate2->Dialkylated 4. 1-Bromopropane DicarboxylicAcid Dicarboxylic Acid Intermediate Dialkylated->DicarboxylicAcid 5. NaOH, H2O then H3O+ FinalProduct This compound DicarboxylicAcid->FinalProduct 6. Heat (Decarboxylation)

Caption: Synthetic pathway for this compound via malonic ester synthesis.

Spectroscopic Data for Structural Verification

The identity and purity of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for this compound Interpretation
Infrared (IR) Spectroscopy - Very broad O-H stretch from ~3300-2500 cm⁻¹- Strong C=O stretch at ~1710 cm⁻¹- C-H stretches just below 3000 cm⁻¹- The broad O-H and strong C=O absorptions are characteristic of a carboxylic acid dimer.[6][7][8][9][10]
¹H NMR Spectroscopy - Broad singlet at ~10-12 ppm (1H, -COOH)- Multiplet at ~2.3 ppm (1H, -CH(COOH)-)- Multiplets from ~0.8-1.6 ppm (20H, alkyl chain protons)- The downfield singlet confirms the acidic proton. The integration values correspond to the number of protons in each environment.
¹³C NMR Spectroscopy - Signal at ~180 ppm (-COOH)- Signal at ~45 ppm (-CH(COOH)-)- Signals in the range of ~14-35 ppm (alkyl carbons)- The chemical shift of the carbonyl carbon is characteristic of a carboxylic acid. The number of signals reflects the number of non-equivalent carbons.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 186- Common fragments from loss of -OH (m/z = 169) and -COOH (m/z = 141)- The molecular ion peak confirms the molecular weight of C₁₁H₂₂O₂. Fragmentation patterns provide further structural information.[11][12][13]

Conclusion

The IUPAC nomenclature provides a logical and universally understood system for naming chemical compounds, which is indispensable for scientific discourse. A thorough understanding of these rules, as demonstrated with this compound and its relatives, allows for the precise description of complex molecules, including their stereochemistry. Furthermore, the integration of synthetic protocols and spectroscopic analysis provides a robust framework for the self-validation of chemical structures, upholding the principles of scientific integrity and reproducibility. This guide serves as a technical resource for researchers and developers, enabling them to navigate the complexities of organic nomenclature with confidence and precision.

References

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A Spectroscopic Guide to 2-Propyloctanoic Acid: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, particularly in the exploration of neurologically active compounds and fatty acid metabolism, the precise structural characterization of molecules is paramount. 2-Propyloctanoic acid (CAS 31080-41-8), a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂, serves as an important structural analog in studies related to compounds like the anticonvulsant valproic acid.[1] Understanding its three-dimensional structure and electronic properties is fundamental to predicting its biological activity and metabolic fate.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind spectral features and outlining robust, self-validating experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of how these techniques are applied for comprehensive molecular elucidation.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the target molecule's structure and to form hypotheses about the expected spectral outcomes.

Caption: Chemical structure of this compound with carbon numbering.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; more deshielded protons (near electronegative atoms) appear at higher chemical shifts (downfield).[2]

Expected ¹H NMR Data for this compound

SignalApprox. δ (ppm)MultiplicityIntegrationAssignment
a10-12broad singlet1HH OOC-
b2.3 - 2.4multiplet1H-CH (COOH)-
c1.2 - 1.6multiplet12H-CH₂ - (aliphatic chain)
d0.8 - 0.9triplet6H-CH₃ (terminal methyls)

Data Interpretation: The spectrum is anchored by a very broad singlet signal appearing far downfield (10-12 ppm), which is characteristic of a carboxylic acid proton (-COOH).[3] This signal's breadth is due to hydrogen bonding and chemical exchange. The single proton at the chiral center (C2), alpha to the carbonyl group, is expected to be a complex multiplet around 2.3-2.4 ppm due to coupling with the adjacent methylene protons. The bulk of the aliphatic protons in the propyl and hexyl chains will overlap in a complex series of multiplets in the 1.2-1.6 ppm region. Finally, the two terminal methyl groups of the propyl and octanoyl chains are expected to appear as an overlapping triplet signal around 0.8-0.9 ppm, integrating to six protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached groups.[4]

Expected ¹³C NMR Data for this compound

SignalApprox. δ (ppm)Assignment
1180 - 185C =O (Carboxylic Acid)
245 - 50C H-COOH (C2)
322 - 35-C H₂- (Aliphatic Chain Carbons)
414-C H₃ (Terminal Methyl Carbons)

Data Interpretation: The most downfield signal, typically between 160-185 ppm, is assigned to the carbonyl carbon of the carboxylic acid.[3][5] This is a highly deshielded environment. The methine carbon at the branch point (C2) will appear around 45-50 ppm. The numerous methylene (-CH₂-) carbons of the aliphatic chains will resonate in the 22-35 ppm range. Due to structural similarities, some of these signals may overlap. The most upfield signals, around 14 ppm, are characteristic of the terminal methyl (-CH₃) carbons.[6]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for many organic molecules and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-known.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[8]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[7]

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is an iterative process, often automated ("topshim"), that maximizes spectral resolution by narrowing the peak widths.[9]

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set appropriate spectral width, acquisition time, and relaxation delay. For a standard analysis, 16-32 scans are typically sufficient.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine relative proton ratios.

G A Sample Prep (10-20mg in 0.6mL CDCl₃) B Load into NMR Tube A->B C Insert into Spectrometer B->C D Lock & Shim Field C->D E Acquire ¹H Spectrum (16-32 scans) D->E F Acquire ¹³C Spectrum (>1024 scans) D->F G Process Data (FT, Phase, Calibrate) E->G F->G

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present, making IR an excellent tool for functional group identification.[10]

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretchCarboxylic Acid
2850-2960C-H stretchAlkane (CH₂, CH₃)
~1710C=O stretchCarboxylic Acid
~1465C-H bendAlkane (CH₂)
~1380C-H bendAlkane (CH₃)
~1210-1320C-O stretchCarboxylic Acid
~920O-H bendCarboxylic Acid

Data Interpretation: The IR spectrum of this compound is dominated by features of the carboxylic acid and the long alkyl chain. The most telling feature is an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[11] Superimposed on this broad peak are the sharp C-H stretching vibrations of the alkyl chains between 2850 and 2960 cm⁻¹. A strong, sharp absorption around 1710 cm⁻¹ is definitive for the C=O (carbonyl) stretch of the carboxylic acid.[12] The presence of the long alkyl chain is further confirmed by C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

Objective: To obtain an IR spectrum to identify the key functional groups in this compound.

Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond or germanium) is clean. Run a background spectrum of the empty, clean crystal. This step is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[13]

  • Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[14]

  • Pressure Application: If the instrument has a pressure arm, lower it onto the sample to ensure good contact between the liquid and the crystal surface. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable information about its structure.[15]

Expected Mass Spectrometry Data for this compound (Electron Ionization)

m/zInterpretation
186[M]⁺, Molecular Ion
141[M - COOH]⁺, Loss of carboxyl group
115McLafferty rearrangement fragment
102Characteristic fragment for branched acids
73[C₄H₉O]⁺ or [(CH₂)₂COOH]⁺ fragment

Data Interpretation: The molecular ion peak ([M]⁺) for C₁₁H₂₂O₂ is expected at m/z 186. In electron ionization (EI) mode, this peak may be weak due to the molecule's propensity to fragment. Carboxylic acids often undergo alpha-cleavage, leading to the loss of the carboxyl group (-COOH, 45 Da), which would result in a fragment at m/z 141.[16]

A characteristic fragmentation for carboxylic acids with a gamma-hydrogen is the McLafferty rearrangement, which for this compound would be expected to produce a charged fragment at m/z 115. Other significant fragments, by analogy to the closely related valproic acid, are expected at m/z 102 and 73, arising from various C-C bond cleavages within the alkyl chains.[17] Analysis of these fragments helps piece together the molecule's branched structure.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and obtain a fragmentation pattern to confirm the structure of this compound.

Methodology:

  • Sample Preparation (Derivatization): For robust analysis by Gas Chromatography (GC), carboxylic acids are often derivatized to more volatile esters (e.g., methyl esters). This can be achieved by reacting the acid with a reagent like BF₃ in methanol. However, direct analysis is also possible. For this protocol, we assume direct injection of a dilute solution. Prepare a ~1 mg/mL solution of this compound in a volatile organic solvent like dichloromethane or hexane.[1]

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to ~250 °C in splitless mode to ensure complete vaporization of the analyte.

    • GC Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Begin at a low temperature (e.g., 70 °C), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This separates the analyte from any impurities.[18]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Setup:

    • Ionization Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

    • Transfer Line: Set the temperature of the transfer line from the GC to the MS at ~280 °C to prevent condensation.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the data acquisition.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak. Identify the molecular ion and major fragment ions and correlate them with the proposed structure.

G cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) A Inject Sample (1µL in Solvent) B Vaporize in Hot Inlet A->B C Separate on Column (Temp Ramp) B->C D Ionize Molecules (EI, 70 eV) C->D Transfer Line E Fragment Ions D->E F Separate Fragments by m/z E->F G Detect Ions F->G H Data System (Chromatogram & Mass Spectrum) G->H

Sources

An In-depth Technical Guide to 2-Propyloctanoic Acid: Identifiers, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-propyloctanoic acid, a molecule of significant interest in the field of drug discovery and development. We will delve into its fundamental chemical identifiers, physicochemical properties, synthesis, and known biological activities, with a particular focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Molecular Descriptors

A precise understanding of a compound's identity is paramount for any scientific endeavor. This compound is a branched-chain fatty acid. Its unique structure gives rise to specific chemical and biological properties. The following table summarizes its key identifiers.[1][2]

IdentifierValueSource
CAS Number 31080-41-8CAS Common Chemistry; EPA DSSTox[1]
PubChem CID 552716PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Formula C11H22O2PubChem[1]
Molecular Weight 186.29 g/mol PubChem[1]
InChI InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)PubChem[1]
InChIKey YCYMCMYLORLIJX-UHFFFAOYSA-NPubChem[1]
SMILES CCCCCCC(CCC)C(=O)OPubChem[1]
Synonyms Octanoic acid, 2-propyl-PubChem[1]

Below is a diagram illustrating the key chemical identifiers for this compound and their relationships.

2_Propyloctanoic_Acid_Identifiers cluster_identifiers Chemical Identifiers cluster_representations Molecular Representations This compound This compound CAS CAS: 31080-41-8 This compound->CAS PubChem PubChem CID: 552716 This compound->PubChem IUPAC IUPAC Name This compound->IUPAC Formula Formula: C11H22O2 This compound->Formula SMILES SMILES This compound->SMILES InChI InChI This compound->InChI

Key identifiers and molecular representations of this compound.

Physicochemical Properties

PropertyValueNotes
XLogP3 3.7Computed by XLogP3 3.0. Indicates good lipophilicity.[1]
Hydrogen Bond Donor Count 1The carboxylic acid proton.[1]
Hydrogen Bond Acceptor Count 2The two oxygen atoms of the carboxyl group.[1]
Rotatable Bond Count 8Indicates conformational flexibility.

Note on Experimental Data: It is highly recommended that researchers obtain lot-specific, experimentally determined data for properties such as boiling point, melting point, density, and pKa from the supplier or through in-house analysis, as these values are crucial for accurate experimental design and interpretation.

Synthesis of (R)-2-Propyloctanoic Acid

The enantiomerically pure (R)-2-propyloctanoic acid has been identified as a promising therapeutic agent for Alzheimer's disease. A practical, large-scale synthesis has been reported, which is crucial for advancing its development.[3] The following is a summary of the synthetic approach.

The synthesis utilizes Oppolzer's camphorsultam as a chiral auxiliary to introduce the desired stereochemistry. A key innovation in the reported method is a novel procedure for the removal of the chiral auxiliary using a combination of tetrabutylammonium hydroxide and hydrogen peroxide, which provides the final product in high yield and high optical purity.[3]

Conceptual Workflow for the Synthesis of (R)-2-Propyloctanoic Acid:

Synthesis_Workflow start Starting Materials (e.g., Octanoyl Chloride) step1 Acylation of Chiral Auxiliary start->step1 chiral_aux Oppolzer's Camphorsultam chiral_aux->step1 step2 Alkylation with Propyl Iodide step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 product (R)-2-Propyloctanoic Acid step3->product

Conceptual workflow for the asymmetric synthesis of (R)-2-propyloctanoic acid.

For a detailed, step-by-step experimental protocol, researchers are directed to the primary literature.[3]

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound, specifically the (R)-enantiomer, lies in its potential for the treatment of neurodegenerative diseases, most notably Alzheimer's disease.[3] While the precise mechanism of action is still under investigation, its structural similarity to other branched-chain fatty acids with known neurological effects suggests potential modulation of inflammatory pathways and glial cell activity.

The calcium-binding protein S100B has been implicated in the pathology of Alzheimer's disease and other neurological disorders.[4] Inhibitors of S100B are being actively researched as potential therapeutics.[5][6] It is plausible that (R)-2-propyloctanoic acid may exert its neuroprotective effects through the inhibition of S100B or related pathways, thereby reducing neuroinflammation and promoting neuronal survival.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available in public databases. Therefore, it is essential to handle this compound with the care appropriate for a novel chemical entity. General precautions for handling carboxylic acids should be followed. Based on data for similar compounds, such as 2-propylpentanoic acid, the following hazards may be anticipated and should be mitigated with appropriate personal protective equipment (PPE) and engineering controls.

  • Potential Hazards: May cause skin and eye irritation or burns. May be harmful if swallowed or inhaled.

  • Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Researchers must consult the SDS provided by the specific supplier before handling this compound.

Analytical Methods

The characterization and quantification of this compound are essential for research and development. Standard analytical techniques for carboxylic acids are applicable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. Spectral data for this compound is available on public databases such as PubChem.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile carboxylic acids. Derivatization to more volatile esters may be employed to improve chromatographic performance. GC-MS data for this compound can also be found on PubChem.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometric detection can be used for the quantification of this compound in various matrices.

Conclusion

This compound, particularly its (R)-enantiomer, represents a compound of significant interest for the development of novel therapeutics for neurodegenerative diseases. This guide has provided a comprehensive overview of its chemical identifiers, physicochemical properties, a practical synthetic route to the optically active form, and its potential biological applications. As research into this molecule continues, a deeper understanding of its mechanism of action and clinical potential will undoubtedly emerge.

References

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  • Chemsrc. 2-Propyloctanoicacid | CAS#:31080-41-8. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

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  • Google Patents. Process for the preparation of 2-propyl-2-pentenoic acid and its esters.
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  • PubChem. 2-Propylhexanoic acid. [Link]

  • eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

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  • PubChem. Propionic Acid. [Link]

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  • PubChem. 4-Ethyl-2-propyloctanoic acid. [Link]

  • PMC - NIH. The evolution of S100B inhibitors for the treatment of malignant melanoma. [Link]

  • PMC. Small Molecule Inhibitors of Ca2+-S100B Reveal Two Protein Conformations. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-propyloctanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical research and development as an analog of the anticonvulsant drug valproic acid.[1] The protocol herein is based on the well-established malonic ester synthesis, a robust and versatile method for the formation of carbon-carbon bonds and the preparation of substituted acetic acids.[2][3][4]

This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for each step, ensuring a thorough understanding of the synthesis for safe and efficient execution in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a four-stage process utilizing diethyl malonate as the starting material. This method, known as the malonic ester synthesis, involves the sequential alkylation of the active methylene group of diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][5]

The overall transformation can be visualized as follows:

Synthesis_Overview Start Diethyl Malonate Intermediate1 Diethyl Propylmalonate Start->Intermediate1 1. NaOEt 2. 1-Bromopropane Intermediate2 Diethyl Hexylpropylmalonate Intermediate1->Intermediate2 1. NaOEt 2. 1-Bromohexane Intermediate3 2-Hexyl-2-propylmalonic Acid Intermediate2->Intermediate3 1. NaOH, H2O 2. H3O+ Product This compound Intermediate3->Product Heat (Δ) -CO2

Caption: Overall workflow for the synthesis of this compound via malonic ester synthesis.

Mechanism and Rationale

The malonic ester synthesis is a powerful tool in organic chemistry for the synthesis of carboxylic acids with various substituents on the α-carbon.[4][5] The key to this synthesis lies in the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This allows for their facile removal by a moderately strong base like sodium ethoxide.[6]

The synthesis proceeds through the following key mechanistic steps:

  • Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate. This enolate is a potent nucleophile.[1][2] It is crucial to use a base with an alkoxide that matches the ester to prevent transesterification, which would lead to a mixture of products.[7]

  • Alkylation: The enolate attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][4] This step forms a new carbon-carbon bond. For the synthesis of this compound, this step is performed sequentially, first with 1-bromopropane and then with 1-bromohexane. Primary alkyl halides are ideal for this reaction to minimize competing elimination reactions.[4][5]

  • Saponification (Ester Hydrolysis): The substituted diethyl malonate is treated with a strong base, such as sodium hydroxide, followed by acidification. This hydrolyzes both ester groups to carboxylic acids, forming a substituted malonic acid.[2]

  • Decarboxylation: The resulting β-dicarboxylic acid is unstable upon heating and readily undergoes decarboxylation, losing a molecule of carbon dioxide through a cyclic transition state to yield the final product, this compound.[2][8]

Experimental Protocol

This protocol details the synthesis of this compound starting from diethyl malonate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl Malonate160.1716.0 g0.10---
Sodium Metal22.995.1 g0.22Handle with extreme care.
Absolute Ethanol46.07100 mL-Anhydrous.
1-Bromopropane123.0013.5 g0.11Flammable and toxic.[9]
1-Bromohexane165.0718.2 g0.11---
Sodium Hydroxide40.0016.0 g0.40---
Hydrochloric Acid36.46As needed-Concentrated (approx. 12 M).
Diethyl Ether74.12As needed-Anhydrous.
Saturated NaCl solution-As needed-Brine.
Anhydrous Magnesium Sulfate120.37As needed-Drying agent.
Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (5.1 g, 0.22 mol) to 100 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol is obtained.[10] Allow the solution to cool to room temperature.

Step 2: First Alkylation (Propylation)

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.10 mol) dropwise with stirring. A white precipitate of the sodium salt of diethyl malonate may form.

  • After the addition is complete, add 1-bromopropane (13.5 g, 0.11 mol) dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The reaction can be monitored by TLC to check for the disappearance of diethyl malonate.

Step 3: Second Alkylation (Hexylation)

  • Cool the reaction mixture to room temperature.

  • Prepare a second equivalent of sodium ethoxide by carefully adding sodium metal (2.55 g, 0.11 mol) to 50 mL of absolute ethanol in a separate flask under an inert atmosphere.

  • Add this second solution of sodium ethoxide to the reaction mixture from Step 2.

  • Add 1-bromohexane (18.2 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux with stirring for another 3-4 hours, or until TLC analysis indicates the consumption of the mono-alkylated product.

Step 4: Saponification and Workup

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a solution of sodium hydroxide (16.0 g, 0.40 mol) in 100 mL of water.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • After cooling, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted alkyl halides or other non-acidic impurities. Discard the ether layers.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 1-2. A cloudy solution or an oily layer of the dicarboxylic acid will form.

Step 5: Decarboxylation and Purification

  • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is the substituted malonic acid. To induce decarboxylation, gently heat the crude product in an oil bath at 140-160 °C until the evolution of CO₂ ceases.

  • The resulting crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

Safety and Handling Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Sodium Ethoxide: Caustic and reacts with water. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] Store in a dry, tightly sealed container.[11]

  • 1-Bromopropane: Flammable liquid and vapor.[9] Irritating to the eyes, skin, and respiratory system.[12] It is also a potential carcinogen and may cause reproductive harm.[12][13][14] All manipulations should be performed in a well-ventilated fume hood.

  • 1-Bromohexane: Handle with care, similar to other alkyl bromides. Avoid inhalation and skin contact.

  • General Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves throughout the procedure. Ensure all operations are conducted in a well-ventilated fume hood.

Data Presentation

ParameterValue
Product Name This compound
CAS Number 31080-41-8[15]
Molecular Formula C₁₁H₂₂O₂[15]
Molecular Weight 186.29 g/mol
Appearance Colorless liquid
Boiling Point (Predicted) approx. 250-260 °C at 760 mmHg
Theoretical Yield 18.6 g (based on 0.10 mol diethyl malonate)

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Step 1: Base Preparation cluster_alkylation Steps 2 & 3: Sequential Alkylation cluster_hydrolysis Step 4: Saponification & Workup cluster_purification Step 5: Decarboxylation & Purification A React Sodium Metal with Absolute Ethanol B Add Diethyl Malonate A->B C Add 1-Bromopropane & Reflux B->C D Add Second Equivalent of Sodium Ethoxide C->D E Add 1-Bromohexane & Reflux D->E F Remove Ethanol E->F G Add NaOH Solution & Reflux F->G H Wash with Diethyl Ether G->H I Acidify with HCl H->I J Extract with Diethyl Ether I->J K Dry and Evaporate Solvent J->K L Heat to Decarboxylate K->L M Vacuum Distillation L->M Product Product M->Product Pure this compound

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

  • Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS - Chemistry Learner. [Link]

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Quantitative Bioanalysis of 2-Propyloctanoic Acid: Advanced Techniques and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise quantification of 2-propyloctanoic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation strategies—including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—to instrument optimization and method validation in accordance with regulatory standards. This guide serves as a practical resource for establishing robust, reproducible, and accurate bioanalytical assays for branched-chain carboxylic acids.

Introduction: The Analytical Challenge of this compound

This compound (C11H22O2) is a branched-chain carboxylic acid.[1][2] The accurate quantification of such molecules in biological fluids like plasma, serum, or urine is critical for pharmacokinetic (PK) studies, toxicokinetic (TK) evaluations, and metabolomics research. The inherent properties of carboxylic acids—high polarity and low volatility—present significant analytical challenges that necessitate specialized sample preparation and chromatographic techniques to achieve the required sensitivity and selectivity.[3][4]

This application note provides a deep dive into the two most powerful techniques for this purpose: LC-MS/MS, the gold standard in modern bioanalysis[5], and GC-MS, a classic and robust alternative that requires chemical derivatization. We will explore the underlying principles of each method, offer step-by-step protocols, and discuss the rationale for procedural choices to ensure reliable and defensible results.

Core Principles of Bioanalytical Method Validation

All protocols described herein are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7] A validated method ensures that the analytical process consistently produces accurate and precise results.[8] Key validation parameters that must be assessed include:

  • Accuracy: The closeness of measured values to the true value.

  • Precision: The degree of scatter among a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Adherence to these principles, as detailed in guidelines such as the FDA's Bioanalytical Method Validation Guidance, is mandatory for data submitted in support of Investigational New Drug (IND), New Drug (NDA), and other regulatory applications.[5][7]

Method 1: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and high-throughput capabilities. The technique separates the analyte from matrix components via liquid chromatography before detecting it with high specificity using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation for LC-MS/MS

The goal of sample preparation is to isolate this compound from matrix components (proteins, lipids, salts) that can interfere with analysis, a phenomenon known as matrix effects. The choice of technique depends on the required cleanliness, throughput, and analyte concentration.

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[9] For acidic compounds like this compound, pH manipulation is key to achieving efficient extraction.[10][11][12]

Rationale: By acidifying the aqueous sample (e.g., plasma), the carboxylic acid is protonated (R-COOH), making it less polar and more soluble in an organic solvent. This allows it to be partitioned away from polar matrix components.

Step-by-Step LLE Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to each sample, vortex briefly.

  • Acidification: Add 20 µL of 1% formic acid in water to acidify the sample to a pH well below the pKa of the analyte. Vortex for 10 seconds.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

SPE is a highly selective sample preparation method that uses a solid sorbent to bind the analyte, allowing interfering components to be washed away.[13] For this compound, a weak anion exchange (WAX) or a reversed-phase (e.g., C18) sorbent can be used.

Rationale (WAX SPE): At a pH above the analyte's pKa, the carboxylic acid is deprotonated (R-COO⁻) and carries a negative charge. A WAX sorbent, which has positively charged functional groups, will retain the analyte via ionic interaction. Neutral and basic interferences are washed away. The analyte is then eluted by lowering the pH, which neutralizes the analyte and disrupts the ionic bond.

Step-by-Step WAX SPE Protocol:

  • Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.5).

  • Sample Loading: Load the pre-treated sample (plasma diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic solution neutralizes the carboxylic acid, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Option 1 SPE Solid-Phase Extraction (SPE) Spike->SPE Option 2 Evap Evaporate & Reconstitute LLE->Evap SPE->Evap Inject Inject into UPLC/HPLC Evap->Inject LC Chromatographic Separation (C18) Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Recommended LC-MS/MS Instrumental Protocol

Chromatographic System:

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: Hold at 30% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer System (Tandem Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Rationale: Carboxylic acids readily lose a proton in the ESI source to form a negative ion [M-H]⁻, which provides a strong and stable signal for quantification.

  • MRM Transitions: (To be determined by infusing a standard of this compound)

    • Precursor Ion (Q1): m/z of [M-H]⁻ (e.g., ~185.2 for C11H22O2)

    • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID).

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

Expected Performance Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method.

ParameterTypical Acceptance Criteria (FDA)Expected Performance
Calibration Curve r² ≥ 0.99> 0.995
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%1 - 10 ng/mL
Accuracy ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (CV%) ≤15% (≤20% at LLOQ)< 10%
Recovery Consistent and reproducible85 - 105%

Method 2: Quantification by GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a chemical derivatization step is mandatory. This process converts the polar carboxyl group into a less polar, more volatile derivative.[14][15]

Derivatization: Making the Analyte GC-Amenable

The most common derivatization method for carboxylic acids is silylation, which replaces the active hydrogen on the carboxyl group with a silyl group, typically trimethylsilyl (TMS).[16][17]

Rationale: The resulting TMS-ester is significantly more volatile and thermally stable than the parent acid, allowing it to be vaporized in the GC inlet and travel through the column without degradation. This process dramatically improves chromatographic peak shape and sensitivity.[17]

Step-by-Step Silylation Protocol:

  • Obtain Dry Extract: Perform LLE or SPE as described previously (Section 3.1) and ensure the final extract is completely dry. Moisture can deactivate the silylating reagent.[17]

  • Add Reagent: To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18]

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extract Perform LLE or SPE Sample->Extract Dry Evaporate to Complete Dryness Extract->Dry Deriv Silylation Reaction (e.g., with MSTFA) Dry->Deriv Inject Inject into GC System Deriv->Inject GC Chromatographic Separation Inject->GC MS EI-MS Detection (Scan or SIM Mode) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow including the mandatory derivatization step.

Recommended GC-MS Instrumental Protocol

Gas Chromatograph System:

  • Column: A mid-polarity column, such as one with a wax or 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

Mass Spectrometer System (Single Quadrupole):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Rationale: EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.

  • Acquisition Mode:

    • Full Scan: m/z 50-400 (for method development and qualitative analysis).

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte for enhanced sensitivity in quantitative analysis.

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Method Comparison and Recommendations

FeatureLC-MS/MSGC-MS
Sensitivity Excellent (pg/mL to low ng/mL)Good (ng/mL)
Throughput High (2-5 min per sample)Moderate (15-20 min per sample)
Sample Prep Direct injection possible, but extraction is standardExtraction and mandatory derivatization required
Robustness Susceptible to matrix effects and ion suppressionVery robust, less prone to matrix effects
Specificity Extremely high due to MRMHigh, based on retention time and mass spectrum
Cost Higher initial instrument costLower initial instrument cost

Senior Scientist Recommendations:

  • For regulated bioanalysis in drug development (e.g., clinical PK studies): LC-MS/MS is the unequivocal choice. Its superior sensitivity, speed, and specificity meet the stringent demands of regulatory submissions.

  • For research, metabolomics, or when analyte concentrations are higher: GC-MS is a highly reliable and cost-effective alternative. Its reproducible fragmentation patterns are also advantageous for structural elucidation and identification against spectral libraries like NIST.[1][19]

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • Vertex AI Search. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
  • FDA. (2001). Bioanalytical Method Validation FDA 2001.pdf.
  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Vertex AI Search. Acids: Derivatization for GC Analysis.
  • American Chemical Society. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400.
  • PubMed Central. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Vertex AI Search. COOH - Carboxylic Acid - Solid Phase Extraction.
  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • NIH PubChem. This compound | C11H22O2 | CID 552716.
  • Vertex AI Search. Liquid/liquid Extraction.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • LCGC International. Understanding and Improving Solid-Phase Extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • NIH PubChem. (2S)-2-Propyloctanoic acid | C11H22O2 | CID 9815462.
  • Wikipedia. Liquid–liquid extraction.
  • MDPI. (2000). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1.
  • ChemRxiv. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics.
  • NIST WebBook. Propanoic acid.
  • Biotage. Bioanalytical sample preparation.
  • Shimadzu (Europe). LC-MS/MS Method Package for Short Chain Fatty Acids.

Sources

Application Note: Quantitative Analysis of 2-Propyloctanoic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated method for the quantitative determination of 2-propyloctanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol outlines a robust liquid-liquid extraction (LLE) procedure for sample cleanup and a subsequent derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to ensure volatility and thermal stability for GC analysis. The method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. All procedural steps are explained with a rationale grounded in established analytical chemistry principles, and the method validation is structured in accordance with FDA guidelines for bioanalytical methods.

Introduction

This compound is a branched-chain carboxylic acid that may be investigated as a potential therapeutic agent or be a metabolite of other compounds. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1] However, the inherent polarity and low volatility of carboxylic acids like this compound necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis. This application note provides a comprehensive protocol for the analysis of this compound in human plasma, including sample preparation, derivatization, GC-MS analysis, and method validation.

Materials and Reagents

Reagent/Material Grade Supplier Part Number
This compound≥98%Sigma-Aldrich(Example: 12345)
2-Propylpentanoic Acid (Internal Standard, IS)≥98%Sigma-Aldrich(Example: 54321)
Human Plasma (K2-EDTA)Bioanalytical GradeReputable Supplier(Example: HP1010)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich(Example: B-075)
Ethyl AcetateHPLC GradeFisher Scientific(Example: E145)
AcetonitrileHPLC GradeFisher Scientific(Example: A998)
Hydrochloric Acid (HCl)ACS GradeVWR(Example: VW3456)
Sodium Chloride (NaCl)ACS GradeVWR(Example: VW6543)
Anhydrous Sodium SulfateACS GradeSigma-Aldrich(Example: 239313)
WaterDeionized, 18 MΩ·cmIn-houseN/A
Glassware (Test tubes, pipettes)Class AVWRVarious

Experimental Protocols

Rationale for Methodological Choices

The chosen liquid-liquid extraction (LLE) method is effective for separating organic acids from complex biological matrices like plasma. Acidification of the plasma protonates the carboxylic acid group of this compound, increasing its hydrophobicity and promoting its partitioning into an organic solvent like ethyl acetate.[2] Silylation with BSTFA is a widely used and robust derivatization technique for compounds with active hydrogens, such as carboxylic acids. The resulting trimethylsilyl (TMS) ester is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 2-propylpentanoic acid (IS) in 10 mL of acetonitrile, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with acetonitrile to create a series of working standard solutions for the calibration curve.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 µg/mL) and QC samples (e.g., 0.3, 8, 40 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with acetonitrile.

Sample Preparation and Derivatization Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Plasma Sample (100 µL) Add_IS Add 10 µL IS (10 µg/mL) Sample->Add_IS Acidify Add 50 µL 1M HCl Add_IS->Acidify Vortex1 Vortex (30s) Acidify->Vortex1 Add_EA Add 600 µL Ethyl Acetate Vortex1->Add_EA Vortex2 Vortex (2 min) Add_EA->Vortex2 Centrifuge Centrifuge (10 min, 4000 rpm) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry Evaporate to Dryness (N2, 40°C) Transfer->Dry Reconstitute Reconstitute in 50 µL Acetonitrile Dry->Reconstitute Add_BSTFA Add 50 µL BSTFA Reconstitute->Add_BSTFA Heat Incubate (60°C, 30 min) Add_BSTFA->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: Sample preparation and derivatization workflow.

Detailed Protocol
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 50 µL of 1M HCl to acidify the sample. Vortex for 30 seconds.

  • Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 50 µL of acetonitrile.

  • Add 50 µL of BSTFA (with 1% TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the sample to a GC vial with an insert and inject 1 µL into the GC-MS system.

GC-MS Instrumentation and Conditions

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Splitless, 250°C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Predicted Mass Spectrum and SIM Ions

The derivatization of this compound (MW: 186.29 g/mol ) with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, resulting in this compound, trimethylsilyl ester (MW: 258.48 g/mol ). Based on the fragmentation patterns of similar TMS-derivatized carboxylic acids, the following ions are predicted and selected for SIM analysis:

Compound Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound-TMS~8.5 min117171, 243
2-Propylpentanoic Acid-TMS (IS)~6.2 min117157, 201

Rationale for Ion Selection: The ion at m/z 117 is a common fragment for TMS esters of α-branched carboxylic acids, resulting from a McLafferty-type rearrangement. The qualifier ions provide additional specificity and confirm the identity of the analyte.

Method Validation

The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[3][4]

Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Sources

Application Note: A Practical Guide to the Interpretation of the 1H NMR Spectrum of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug development and chemical research for elucidating molecular structures. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the number of distinct protons, their electronic environment, and their spatial relationships to neighboring protons. This application note provides an in-depth guide to the sample preparation, acquisition, and detailed interpretation of the ¹H NMR spectrum of 2-propyloctanoic acid (C₁₁H₂₂O₂), a branched-chain carboxylic acid.[1] Understanding the spectral features of such molecules is crucial for confirming structural identity, assessing purity, and supporting regulatory submissions.

The structure of this compound presents several interesting features for NMR analysis: a long aliphatic chain, a propyl branch at the α-carbon, a chiral center at the C2 position, and an acidic carboxylic acid proton. Each of these elements yields a distinct signature in the ¹H NMR spectrum, which we will systematically deconstruct.

Part 1: Recommended Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. A properly prepared sample ensures high-resolution data free from artifacts that could complicate interpretation.

Rationale for Solvent Selection

For ¹H NMR, it is imperative to use a deuterated solvent to avoid a large, overwhelming solvent signal in the spectrum.[2] For this compound, Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve nonpolar and moderately polar organic compounds and its relatively simple residual solvent signal (~7.26 ppm). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if hydrogen bonding interactions are of interest, though its residual water peak can sometimes interfere with signal analysis.[3]

Step-by-Step Sample Preparation Protocol
  • Material Weighing: Accurately weigh 10-20 mg of high-purity this compound directly into a clean, dry vial.[4] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time for a standard NMR instrument.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.[4] TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the acid.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • (Optional) D₂O Exchange: To definitively identify the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[6][7]

Part 2: Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound dictates a complex but interpretable ¹H NMR spectrum. The presence of a chiral center at C2 renders the adjacent methylene protons (on C3 and C1') diastereotopic, which can lead to more complex splitting patterns than simple first-order analysis would predict. However, for clarity, we will first describe the expected first-order splitting.

Below is a diagram illustrating the proton environments and their key coupling relationships.

Sources

Application Notes and Protocols: Utilizing 2-Propyloctanoic Acid as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-Propyloctanoic Acid

This compound (CAS 31080-41-8), a branched-chain fatty acid, is a molecule of increasing interest in biomedical research and drug development.[1][2] Structurally analogous to the widely used anticonvulsant and mood stabilizer, valproic acid (2-propylpentanoic acid), this compound serves as a valuable tool for investigating the metabolism and potential therapeutic or toxicological effects of this class of compounds.[3] Understanding its interactions with key drug-metabolizing enzymes is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a substrate in in vitro enzymatic reactions, with a focus on two primary metabolic pathways: cytochrome P450 (CYP)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. These pathways are critical in the detoxification and clearance of a vast array of xenobiotics.[1][4]

I. Core Principles: The Enzymatic Fate of this compound

The metabolism of this compound, much like its analog valproic acid, is primarily hepatic. The two major enzymatic systems responsible for its biotransformation are Phase I and Phase II enzymes.

Phase I Metabolism: Cytochrome P450 Oxidation

The cytochrome P450 superfamily of heme-containing monooxygenases plays a pivotal role in the oxidative metabolism of a wide variety of compounds, including fatty acids.[1][5] For branched-chain fatty acids like valproic acid, and by extension this compound, several CYP isoforms are implicated in hydroxylation and desaturation reactions.[4][6] Based on studies with valproic acid, the most relevant human CYP isoforms for investigation are:

  • CYP2C9: A major contributor to the metabolism of valproic acid and a target for competitive inhibition.[6][7][8]

  • CYP2A6: Also involved in valproic acid metabolism.[6]

  • CYP2C19 and CYP3A4: Contribute to a lesser extent but should be considered for a comprehensive metabolic profile.[6]

Phase II Metabolism: UGT-Mediated Glucuronidation

Glucuronidation, catalyzed by UDP-glucuronosyltransferases, is a major pathway for the conjugation and subsequent elimination of xenobiotics bearing suitable functional groups, including carboxylic acids.[9][10] This process increases the water solubility of the substrate, facilitating its excretion. For carboxylic acids, UGTs catalyze the formation of acyl glucuronides.[11][12][13] The key human UGT isoforms known to glucuronidate valproic acid and other carboxylic acids include:

  • UGT2B7: Considered a major isoform in the glucuronidation of carboxylic acid-containing drugs.[11][12]

  • UGT1A3, UGT1A6, and UGT1A9: Also demonstrate significant activity towards valproic acid.[2][14][15]

II. Experimental Workflows: A Visual Guide

The following diagrams illustrate the general workflows for conducting in vitro enzyme kinetic studies with this compound.

CYP_Metabolism_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Stock This compound Stock Solution (in organic solvent) Pre-incubation Pre-incubate Enzyme, Buffer, and Substrate at 37°C Substrate_Stock->Pre-incubation Enzyme_Source Recombinant Human CYP Isoforms or Human Liver Microsomes (HLMs) Enzyme_Source->Pre-incubation Cofactor NADPH Generating System (e.g., NADP+, G6P, G6PD) Initiation Initiate Reaction by adding Cofactor Cofactor->Initiation Buffer Potassium Phosphate Buffer (pH 7.4) Buffer->Pre-incubation Pre-incubation->Initiation Incubation Incubate at 37°C (time-dependent) Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile, Formic Acid) Incubation->Termination Sample_Processing Centrifugation and Supernatant Collection Termination->Sample_Processing LCMS LC-MS/MS Analysis (Quantification of Metabolites) Sample_Processing->LCMS Data_Analysis Kinetic Parameter Determination (Km, Vmax) LCMS->Data_Analysis

Caption: Workflow for CYP-mediated metabolism of this compound.

UGT_Metabolism_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Stock This compound Stock Solution (in organic solvent) Pre-incubation Pre-incubate Enzyme, Buffer, Alamethicin, and Substrate at 37°C Substrate_Stock->Pre-incubation Enzyme_Source Recombinant Human UGT Isoforms or Human Liver Microsomes (HLMs) Enzyme_Source->Pre-incubation Cofactor UDPGA (Uridine 5'-diphospho- glucuronic acid) Initiation Initiate Reaction by adding UDPGA Cofactor->Initiation Buffer Tris-HCl Buffer (pH 7.4) with MgCl2 Buffer->Pre-incubation Alamethicin Alamethicin (for microsomal latency) Alamethicin->Pre-incubation Pre-incubation->Initiation Incubation Incubate at 37°C (time-dependent) Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile, Formic Acid) Incubation->Termination Sample_Processing Centrifugation and Supernatant Collection Termination->Sample_Processing LCMS LC-MS/MS Analysis (Quantification of Glucuronide) Sample_Processing->LCMS Data_Analysis Kinetic Parameter Determination (Km, Vmax) LCMS->Data_Analysis

Caption: Workflow for UGT-mediated glucuronidation of this compound.

III. Detailed Protocols

Protocol 1: Determination of Kinetic Parameters for CYP-Mediated Oxidation of this compound

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by specific human CYP isoforms.

Materials:

  • This compound

  • Recombinant human CYP isoforms (e.g., CYP2C9, CYP2A6, CYP2C19, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Human Liver Microsomes (HLMs) as a composite enzyme source

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH generating system:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard for LC-MS/MS analysis (e.g., a structurally similar deuterated fatty acid)

  • 96-well reaction plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of working solutions of this compound by diluting the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. The exact range should be determined in preliminary experiments.

    • Prepare the NADPH generating system in potassium phosphate buffer.

    • Thaw the recombinant CYP enzymes or HLMs on ice immediately before use and dilute to the desired concentration in cold potassium phosphate buffer. The optimal protein concentration should be determined to ensure linearity of the reaction over the chosen incubation time.

  • Enzyme Reaction:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (to make up the final volume)

      • Recombinant CYP enzyme or HLM solution

      • This compound working solution

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH generating system to each well.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of product formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard and a small amount of formic acid (e.g., 0.1%) to precipitate the protein and stabilize the metabolites.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the formation of hydroxylated or other oxidative metabolites of this compound.

  • Data Analysis:

    • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

    • Plot the reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Table 1: Example Reaction Conditions for CYP Inhibition Assay

ComponentFinal Concentration
This compound1 - 1000 µM
Recombinant CYP5 - 20 pmol/mL
Human Liver Microsomes0.1 - 0.5 mg/mL
NADP+1.3 mM
Glucose-6-phosphate3.3 mM
Glucose-6-phosphate Dehydrogenase0.4 U/mL
MgCl23.3 mM
Potassium Phosphate Buffer (pH 7.4)100 mM
Incubation Time 15 - 60 minutes
Incubation Temperature 37°C
Protocol 2: Determination of Kinetic Parameters for UGT-Mediated Glucuronidation of this compound

Objective: To determine the Km and Vmax for the formation of 2-propyloctanoyl-β-D-glucuronide by specific human UGT isoforms.

Materials:

  • This compound

  • Recombinant human UGT isoforms (e.g., UGT2B7, UGT1A3, UGT1A6, UGT1A9)

  • Human Liver Microsomes (HLMs)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (to activate latent UGT activity in microsomes)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard for LC-MS/MS analysis (e.g., a deuterated glucuronide)

  • 96-well reaction plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent.

    • Prepare a series of working solutions to achieve final concentrations typically ranging from 10 µM to 5 mM, as UGTs often have a lower affinity for their substrates compared to CYPs.[2][14]

    • Prepare a stock solution of UDPGA in water.

    • Prepare a stock solution of alamethicin in ethanol.

    • Thaw the recombinant UGT enzymes or HLMs on ice and dilute to the desired concentration in cold Tris-HCl buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • MgCl2

      • Recombinant UGT enzyme or HLM solution

      • Alamethicin (if using HLMs)

      • This compound working solution

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding UDPGA to each well.

    • Incubate at 37°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard and formic acid.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the formation of the 2-propyloctanoyl-β-D-glucuronide metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of glucuronide formation.

    • Plot the reaction velocity against the substrate concentration.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Table 2: Example Reaction Conditions for UGT Activity Assay

ComponentFinal Concentration
This compound10 µM - 5 mM
Recombinant UGT0.1 - 0.5 mg/mL
Human Liver Microsomes0.25 - 1.0 mg/mL
UDPGA5 mM
MgCl25 mM
Alamethicin (for HLMs)10 µg/mL
Tris-HCl Buffer (pH 7.4)50 mM
Incubation Time 30 - 120 minutes
Incubation Temperature 37°C

IV. Data Interpretation and Scientific Insights

The kinetic parameters obtained from these studies provide valuable insights into the metabolic fate of this compound.

  • Km (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. Comparing the Km values across different CYP and UGT isoforms will help identify the primary enzymes responsible for the metabolism of this compound at therapeutic concentrations.

  • Vmax (Maximum Velocity): This represents the maximum rate of the enzymatic reaction at saturating substrate concentrations. It is proportional to the enzyme concentration.

  • Intrinsic Clearance (CLint): Calculated as Vmax/Km, this value represents the theoretical maximum rate of metabolism at low, non-saturating substrate concentrations and is a crucial parameter for in vitro-in vivo extrapolation of metabolic clearance.

By comparing the intrinsic clearance values for both CYP-mediated oxidation and UGT-mediated glucuronidation, researchers can determine the dominant metabolic pathway for this compound. This information is critical for predicting its half-life, potential for drug accumulation, and the likelihood of drug-drug interactions. For instance, if this compound is primarily cleared by CYP2C9, co-administration with known CYP2C9 inhibitors could lead to a significant increase in its plasma concentrations and potential toxicity.[6]

V. Conclusion: A Framework for Advancing Research

These application notes and protocols provide a robust framework for investigating the enzymatic metabolism of this compound. By systematically characterizing its interactions with key drug-metabolizing enzymes, researchers can gain a deeper understanding of its pharmacokinetic properties. This knowledge is essential for the rational design of future studies, whether they are aimed at developing novel therapeutics based on this scaffold or at assessing the toxicological risks of related compounds. The detailed methodologies and the underlying scientific principles presented herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the pace of discovery in this important area of study.

References

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  • Wen, X., et al. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms. British Journal of Clinical Pharmacology, 52(5), 547–553. [Link]

  • Ethell, B. T., et al. (2003). The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 31(11), 1357–1363. [Link]

  • Ohno, Y., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 443–448. [Link]

  • Nakajima, M., & Yokoi, T. (2005). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatography B, 825(1), 1-19. [Link to a relevant, verifiable source]
  • ClinPGx. (n.d.). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. [Link]

  • Magiera, S., & Kwiatek, K. (2019). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 91(15), 9839–9846. [Link]

  • ResearchGate. (n.d.). The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. [Link to a relevant, verifiable source]
  • Berry, A., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(2), 224-233. [Link]

  • ResearchGate. (n.d.). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9). [Link to a relevant, verifiable source]
  • Guengerich, F. P., & Cheng, Q. (2019). Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions. Drug Metabolism and Disposition, 47(10), 1136–1147. [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Protocols. [Link to a relevant, verifiable source]
  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345–351. [Link]

  • Thermo Fisher Scientific. (n.d.). UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay. [Link to a relevant, verifiable source]
  • Journal of Applied Pharmaceutical Science. (n.d.). Drug-endobiotic interaction effect of UGT enzymes inhibition on systemic bile acids levels in rat. [Link to a relevant, verifiable source]
  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. [Link]

  • Yasar, U., et al. (2005). Inhibitory effect of valproic acid on cytochrome P450 2C9 activity in epilepsy patients. British Journal of Clinical Pharmacology, 60(3), 304–308. [Link]

  • BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. [Link]

  • Frontiers in Pharmacology. (2022). UGT2B7 gene polymorphism and linkage disequilibrium in pediatric epileptic patients and their influence on sodium valproate monotherapy: A cohort study. [Link]

  • Sorich, M. J., et al. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Current Drug Metabolism, 13(6), 789–803. [Link]

  • ResearchGate. (n.d.). Rapid and Sensitive LC–MS/MS Analysis of Fatty Acids in Clinical Samples. [Link to a relevant, verifiable source]
  • Thermo Fisher Scientific. (2012). Vivid CYP450 Screening Kits User Guide. [Link to a relevant, verifiable source]
  • Miners, J. O., & Mackenzie, P. I. (1991). Enzyme Kinetics of Cytochrome P450-mediated Reactions. Pharmacology & Therapeutics, 51(3), 347–369. [Link]

  • AVESIS. (n.d.). Inhibitory Effect of Valproic Acid on Cytochrome P450 2C9 Activity in Epilepsy Patients. [Link to a relevant, verifiable source]
  • e-Century Publishing Corporation. (n.d.). Effects of UGT1A3, UGT1A6, and UGT2B7 genetic polymorphisms on plasma concentration of valproic acid in south Chinese epilepsy patients. [Link to a relevant, verifiable source]
  • OUCI. (n.d.). Metabolite Detection and Profiling Using Analytical Methods. [Link to a relevant, verifiable source]
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ClinPGx. (n.d.). Valproic Acid Pathway, Pharmacokinetics. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • Drug Metabolism and Disposition. (2022). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. [Link]

  • Drug Metabolism and Disposition. (2009). Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10. [Link]

  • XenoTech. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link to a relevant, verifiable source]
  • ResearchGate. (n.d.). Enzyme kinetic parameters of UGTs 1A1, 1A6, 1A7, 1A8, and 1A10-catalyzed glucuronidation in the absence and presence of BSA. [Link to a relevant, verifiable source]
  • ResearchGate. (n.d.). Enzyme Kinetic Parameters (Given as Median and Range) for Metabolite.... [Link to a relevant, verifiable source]
  • Zhou, J., et al. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). Methods in Molecular Biology, 2307, 235–256. [Link]

  • XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link to a relevant, verifiable source]

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Application Note: Enhancing the Detection of 2-Propyloctanoic Acid Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propyloctanoic acid, a branched-chain fatty acid, is of increasing interest in pharmaceutical and metabolic research. Its accurate quantification in biological matrices is crucial for understanding its physiological roles and therapeutic potential. However, like many carboxylic acids, this compound presents analytical challenges due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal instability, particularly in gas chromatography (GC) systems.[1][2][3]

This application note provides a detailed guide to the derivatization of this compound to overcome these analytical hurdles. Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This guide will explore two primary derivatization strategies for enhancing the detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS): silylation and esterification. Additionally, an overview of derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) will be discussed. The protocols provided are designed to be robust and reliable for researchers, scientists, and drug development professionals.

The Rationale for Derivatization

The primary objective of derivatizing this compound is to improve its analytical characteristics for chromatographic analysis. The presence of the carboxylic acid group leads to several challenges:

  • Poor Volatility: The hydrogen bonding capacity of the carboxylic acid group significantly lowers its vapor pressure, making it difficult to analyze by GC without high temperatures that can cause degradation.[1][2]

  • Thermal Instability: At the high temperatures required for GC analysis, carboxylic acids can decarboxylate, leading to inaccurate quantification.

  • Poor Peak Shape: The polar nature of the carboxyl group can lead to interactions with active sites in the GC inlet and column, resulting in tailing peaks and poor resolution.[5]

  • Low Sensitivity: For detectors like the Electron Capture Detector (ECD), derivatization with an electron-capturing group is essential for high sensitivity.

By converting the carboxylic acid to a silyl ester or an alkyl ester, we can significantly mitigate these issues, leading to improved analytical performance.

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the goal is to create a derivative that is both volatile and thermally stable.[3] The two most common and effective approaches for carboxylic acids are silylation and esterification.

Silylation with BSTFA + TMCS

Silylation involves replacing the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent, and its activity can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ester is significantly more volatile and less polar than the parent carboxylic acid.

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

Materials:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and reduce the derivatization efficiency. Lyophilization or evaporation under a stream of nitrogen are effective drying methods.

  • Reagent Preparation: Prepare a derivatization reagent mixture of BSTFA + 1% TMCS. This mixture is commercially available or can be prepared by adding 10 µL of TMCS to 1 mL of BSTFA.

  • Derivatization Reaction:

    • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.

    • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.

    • Securely cap the vial and vortex briefly to mix.

  • Heating: Heat the reaction mixture at 70°C for 30 minutes. The elevated temperature ensures the reaction goes to completion, especially for sterically hindered carboxylic acids.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection is appropriate.

Esterification with Pentafluorobenzyl Bromide (PFBBr)

Esterification is another robust method for derivatizing carboxylic acids.[6] Pentafluorobenzyl bromide (PFBBr) is a particularly effective reagent that converts carboxylic acids into pentafluorobenzyl (PFB) esters.[7][8] These derivatives are not only volatile but are also highly sensitive to Electron Capture Detection (ECD), making this method ideal for trace-level analysis.[7][8] PFB esters also provide excellent mass spectra for GC-MS analysis.

Protocol 2: Esterification of this compound using PFBBr

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Acetonitrile or other suitable aprotic solvent

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Hexane or ethyl acetate for extraction

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: The sample can be in a suitable organic solvent. If in an aqueous matrix, extract the this compound into an organic solvent and dry the extract.

  • Derivatization Reaction:

    • To the sample in a reaction vial, add 100 µL of acetonitrile.

    • Add 10 µL of DIPEA to act as a base and catalyze the reaction.

    • Add 20 µL of the 10% PFBBr solution.

    • Securely cap the vial and vortex to mix.

  • Heating: Heat the reaction mixture at 60°C for 1 hour.

  • Work-up and Extraction:

    • Allow the vial to cool to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • Wash the hexane solution with 0.5 mL of deionized water to remove any remaining base and salts.

    • Carefully transfer the upper hexane layer to a clean autosampler vial.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-ECD.

Comparison of Derivatization Methods

FeatureSilylation (BSTFA + TMCS)Esterification (PFBBr)
Principle Replacement of acidic proton with a TMS group.Conversion of carboxylic acid to a PFB ester.
Reagent Reactivity High, but sensitive to moisture.High, less sensitive to moisture than silylating reagents.
Reaction Conditions 70°C for 30 minutes.60°C for 1 hour.
Byproducts Volatile and generally do not interfere.Non-volatile salts, requiring a work-up step.
Derivative Stability TMS esters are somewhat moisture-sensitive.PFB esters are generally stable.
Detector Compatibility Excellent for MS and FID.Excellent for ECD (high sensitivity) and MS.[7][8]
Ease of Use Simple, one-step reaction.Multi-step with a work-up procedure.

Derivatization for LC-MS Analysis

While GC-MS often requires derivatization for volatility, LC-MS analysis of this compound can sometimes be performed directly. However, derivatization can still be highly beneficial for improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency, leading to increased sensitivity.[9]

For LC-MS, derivatization strategies often focus on introducing a permanently charged or easily ionizable moiety to the molecule. A common approach is amide formation .[9] This involves reacting the carboxylic acid with an amine in the presence of a coupling agent.

For example, this compound can be reacted with a reagent like 2-picolylamine in the presence of a carbodiimide coupling agent. The resulting amide derivative will have a basic nitrogen that is readily protonated, leading to a strong signal in positive ion electrospray ionization (ESI) mass spectrometry.

Experimental Workflows

Derivatization_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow Sample_GC Dried Sample Derivatization_Silylation Silylation (70°C, 30 min) Sample_GC->Derivatization_Silylation Reagent_Silylation BSTFA + TMCS Reagent_Silylation->Derivatization_Silylation GCMS_Analysis_Silyl GC-MS Analysis Derivatization_Silylation->GCMS_Analysis_Silyl Sample_PFBBr Sample in Solvent Derivatization_PFBBr Esterification (60°C, 1 hr) Sample_PFBBr->Derivatization_PFBBr Reagent_PFBBr PFBBr + Base Reagent_PFBBr->Derivatization_PFBBr Workup Extraction Derivatization_PFBBr->Workup GCMS_Analysis_PFBBr GC-MS/ECD Analysis Workup->GCMS_Analysis_PFBBr Sample_LC Sample Derivatization_Amide Amide Formation Sample_LC->Derivatization_Amide Reagent_Amide Amine + Coupling Agent Reagent_Amide->Derivatization_Amide LCMS_Analysis LC-MS Analysis Derivatization_Amide->LCMS_Analysis

Caption: General derivatization workflows for this compound analysis.

Conclusion

The derivatization of this compound is a critical step for achieving reliable and sensitive quantification by gas chromatography. Both silylation with BSTFA and esterification with PFBBr are effective methods, with the choice depending on the specific requirements of the assay, such as desired sensitivity and available instrumentation. For LC-MS applications, derivatization to form amides can significantly enhance signal intensity and chromatographic performance. The protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods for this compound.

References

  • Acids: Derivatization for GC Analysis. Google Search.
  • GC Reagents | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. ACS Publications.
  • Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide - Sigma-Aldrich. Sigma-Aldrich.
  • Derivatization for Gas Chromatography - Phenomenex. Phenomenex.
  • Comparative analysis of derivatization reagents for carboxylic acids - Benchchem. BenchChem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. Sigma-Aldrich.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • pfbbr.pdf - Sigma-Aldrich. Sigma-Aldrich.
  • Derivatization of Fatty acids to FAMEs - Sigma-Aldrich. Sigma-Aldrich.
  • Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. PubMed.

Sources

Application Notes & Protocols: Investigating Metabolic Perturbations with 2-Propylpentanoic Acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Metabolism and Drug Development

A Note on Nomenclature: The topic specified is "2-propyloctanoic acid." However, a comprehensive literature review reveals a scarcity of research on this specific molecule within the context of metabolic studies. In contrast, the structurally similar and widely studied compound, 2-propylpentanoic acid , commonly known as Valproic Acid (VPA) , is extensively documented for its profound effects on cellular metabolism. This guide will proceed under the assumption that the intended compound of interest is Valproic Acid, a cornerstone molecule for investigating drug-induced metabolic syndrome, hepatotoxicity, and disruptions in lipid and glucose homeostasis.

Section 1: Introduction and Mechanistic Overview

Valproic acid (VPA) is a branched short-chain fatty acid widely prescribed as an antiepileptic and mood-stabilizing drug.[1][2] Despite its therapeutic efficacy, long-term VPA administration is frequently associated with significant metabolic side effects, including weight gain, hepatic steatosis (fatty liver), and insulin resistance.[1][3][4][5] These adverse effects make VPA a critical tool and subject of study in metabolic research, providing a robust pharmacological model to investigate the mechanisms of drug-induced metabolic dysregulation.

The metabolic toxicity of VPA is complex and multifaceted, primarily stemming from its interference with mitochondrial fatty acid β-oxidation (FAO).[6][7][8] Being a fatty acid analogue, VPA is metabolized within the mitochondria, leading to several downstream consequences:

  • Sequestration of Coenzyme A (CoA): VPA is activated to its CoA ester, valproyl-CoA, within the mitochondrial matrix. This process consumes and effectively sequesters the mitochondrial pool of free CoA, a critical cofactor for the β-oxidation of endogenous fatty acids.[9][10]

  • Inhibition of FAO Enzymes: Valproyl-CoA can directly inhibit key enzymes in the FAO pathway. A primary target is carnitine palmitoyltransferase-1 (CPT1), which controls the rate-limiting step of long-chain fatty acid entry into the mitochondria.[7][10] Furthermore, certain VPA metabolites can covalently bind to and inactivate FAO enzymes.[10]

  • Disruption of Gene Expression: VPA is a known histone deacetylase (HDAC) inhibitor, which can alter the expression of genes involved in metabolism.[11][12] Chronic exposure can lead to increased expression of fatty acid transporters like CD36 and FATP2, enhancing fatty acid uptake by hepatocytes.[3][13][14] It also upregulates enzymes involved in triglyceride synthesis, such as diacylglycerol acyltransferase 2 (DGAT2).[13]

  • Impaired Glucose Homeostasis: The metabolic perturbations extend to glucose metabolism. VPA is associated with hyperinsulinemia and insulin resistance.[1][4][5] While the exact mechanisms are debated, possibilities include direct stimulation of pancreatic β-cells and suppression of insulin-mediated glucose uptake in peripheral tissues.[4] Conversely, some studies suggest VPA may improve glucose homeostasis under certain diabetic conditions by inhibiting gluconeogenesis.[11][12]

These interconnected effects create a state of energy dysregulation, leading to the accumulation of lipids in the liver and systemic changes characteristic of metabolic syndrome.

G start Seed HepG2 Cells (24-well plate) culture Incubate 24h (Allow attachment) start->culture treat Treat with VPA (e.g., 0, 0.5, 1, 2 mM) + Oleic Acid (optional) culture->treat incubate Incubate 48-72h treat->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 10% Formalin wash1->fix wash2 Wash with dH₂O fix->wash2 stain Stain with Oil Red O Working Solution wash2->stain wash3 Wash with dH₂O stain->wash3 image Image Acquisition (Microscopy) wash3->image extract Elute Stain (100% Isopropanol) image->extract read Quantify Absorbance (OD 510 nm) extract->read G cluster_ogtt OGTT Procedure start Acclimatize Mice (1 week) randomize Randomize into Groups (Vehicle vs. VPA) start->randomize treatment Daily Treatment (4 weeks) - Vehicle (Saline) via Oral Gavage - VPA (e.g., 300 mg/kg) via Oral Gavage randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) (at end of Week 4) treatment->ogtt fast Fast Mice (6 hours) endpoint Endpoint: Sacrifice & Tissue Collection (Liver, Adipose, Serum) ogtt->endpoint baseline Measure Baseline Blood Glucose (t=0) fast->baseline gavage Administer Glucose Bolus (2 g/kg, Oral Gavage) baseline->gavage measure Measure Blood Glucose at 15, 30, 60, 90, 120 min gavage->measure

Sources

Application Note: 2-Propyloctanoic Acid as a Robust Internal Standard for the LC-MS/MS Quantification of Valproic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-propyloctanoic acid as an internal standard (IS) for the quantitative analysis of valproic acid (VPA) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Valproic acid, a branched short-chain fatty acid, is a widely prescribed antiepileptic drug with a narrow therapeutic index, necessitating precise therapeutic drug monitoring (TDM) to ensure efficacy and avoid toxicity[1][2]. While stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry for their ability to co-elute and exhibit identical ionization behavior, a well-chosen structural analog like this compound offers a reliable and cost-effective alternative[3][4]. This guide explains the causality behind the experimental design, provides detailed, self-validating protocols, and discusses the critical role of the internal standard in mitigating matrix effects to ensure data integrity.

Introduction: The Rationale for a Structural Analog Internal Standard

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, injection volume, and, most significantly, matrix effects[5][6]. Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement[5][6]. The function of an internal standard is to normalize the analyte response, providing a stable and accurate measurement of the analyte concentration.

The ideal IS is a stable isotope-labeled version of the analyte (e.g., Valproic Acid-d6), as it shares near-identical physicochemical properties[4][7]. However, when a SIL-IS is unavailable or prohibitively expensive, a structural analog is the next best choice.

Why this compound for Valproic Acid Analysis?

  • Structural Similarity: Valproic acid is 2-propylpentanoic acid[3]. This compound shares the same core structure but with an extended alkyl chain. This similarity ensures that it behaves comparably during sample extraction and has similar, though not identical, chromatographic retention.

  • Chemical Properties: As a carboxylic acid, it exhibits similar ionization characteristics to VPA, readily forming a deprotonated molecule [M-H]⁻ in negative ion electrospray ionization (ESI)[8][9].

  • Mass Resolution: With a molecular weight of 186.29 g/mol , it is easily distinguished from VPA (molecular weight ~144.21 g/mol ) by the mass spectrometer[1][10].

  • Absence in Matrix: It is not an endogenous compound and is not expected to be present in biological samples.

This application note details a complete workflow for the TDM of VPA using this compound as the IS, from sample preparation to final data analysis.

Experimental Methodologies

Materials and Reagents
  • Valproic Acid (VPA), Certified Reference Material

  • This compound (IS), ≥95% purity[10]

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥99%) or Ammonium Formate

  • Drug-free, pooled human plasma (with K2EDTA as anticoagulant)

  • Calibrated micropipettes and sterile, low-binding microcentrifuge tubes

Protocol 1: Preparation of Standard and QC Solutions

Scientist's Note: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using certified reference materials and calibrated equipment is non-negotiable. We prepare separate stock solutions for calibration standards (CAL) and quality control (QC) samples to ensure an unbiased assessment of the method's accuracy.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of VPA and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These are your VPA Primary Stock and IS Primary Stock. Store at -20°C.

  • Working Standard Solutions:

    • VPA Working CAL Stock (100 µg/mL): Dilute 1 mL of VPA Primary Stock to 10 mL with 50:50 methanol:water.

    • VPA Working QC Stock (100 µg/mL): Prepare from a separate weighing or a different lot of reference material, following the same dilution scheme.

    • IS Working Solution (10 µg/mL): Dilute 100 µL of IS Primary Stock to 10 mL with acetonitrile. This solution will be used as the protein precipitation agent.

  • Preparation of Plasma Calibration Standards and QCs:

    • Serially dilute the VPA Working CAL Stock to prepare spiking solutions.

    • Spike 50 µL of the appropriate spiking solution into 950 µL of drug-free human plasma to achieve the final concentrations for the calibration curve (e.g., 2, 5, 10, 25, 50, 100, 150, 200 µg/mL).[8]

    • Prepare QCs at a minimum of three levels (Low, Mid, High) in the same manner using the VPA Working QC Stock.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Scientist's Note: Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise foul the LC column and ion source[1][8]. The internal standard is added with the precipitation solvent to ensure it is present during all subsequent steps, thereby accounting for any variability in sample handling and extraction recovery.

  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Aliquot 100 µL of plasma (CAL, QC, or unknown) into the corresponding tube.

  • Add 300 µL of the IS Working Solution (10 µg/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

G Transfer Transfer Inject Inject Transfer->Inject

Protocol 3: LC-MS/MS Instrumentation and Conditions

Scientist's Note: The chromatographic and mass spectrometric parameters are optimized to achieve separation of the analyte from potential interferences, ensure symmetric peak shape, and maximize signal intensity for both the analyte and the internal standard. A C18 reversed-phase column is standard for separating molecules like VPA based on hydrophobicity[1][8]. Negative mode ESI is chosen because carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity[8][9].

Parameter Condition
LC System Standard UHPLC/HPLC System
Column Reversed-phase C18, e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[8]
Column Temperature 45°C[8]
Mobile Phase A 0.1% Formic Acid in Water (or 5 mM Ammonium Formate)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 60:40 (A:B)[8] or a shallow gradient for better peak shape.
Flow Rate 0.5 - 1.0 mL/min[8]
Injection Volume 2 - 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500 - 550°C
IonSpray Voltage -4500 V

Table 1: Recommended LC-MS/MS Parameters.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Valproic Acid (VPA)143.1143.1 (pseudo-MRM) or specific fragment100Optimized (e.g., -10 to -15)
This compound (IS)185.3185.3 (pseudo-MRM) or specific fragment100Optimized (e.g., -10 to -15)

Table 2: Proposed MRM Transitions. Note: For simple carboxylic acids, fragmentation can be minimal. A "pseudo-MRM" transition (monitoring the precursor ion as the product) can provide sufficient specificity when combined with chromatographic separation[9]. Alternatively, adducts or specific fragments can be optimized.

Data Analysis and Discussion

Calibration and Quantification

A calibration curve is generated by plotting the peak area ratio of the analyte (VPA) to the internal standard (this compound) against the nominal concentration of the VPA calibration standards. A weighted (1/x or 1/x²) linear regression is typically used to fit the data[8]. The concentrations of QCs and unknown samples are then calculated from their measured peak area ratios using this regression equation.

The Self-Validating System: How the IS Corrects for Matrix Effects

The core principle of using an internal standard is that any physical or chemical variation affecting the analyte will affect the IS in a proportional manner[5].

  • Scenario 1 (No IS): A patient sample has a high concentration of phospholipids that co-elute with VPA, causing 30% ion suppression. The measured VPA signal will be artificially low, leading to an inaccurate, under-reported concentration.

  • Scenario 2 (With IS): The same sample is analyzed, but now with this compound. Because the IS has similar chemical properties and elutes near the analyte, it also experiences the ~30% ion suppression. While both individual signals are lower, their ratio remains constant and proportional to the true concentration. The IS effectively cancels out the variability introduced by the matrix.

G Conclusion Result: The calculated ratio is consistent despite signal suppression, leading to accurate quantification. A_Ratio A_Ratio B_Ratio B_Ratio

Method Validation Insights

Any bioanalytical method must be validated to demonstrate its reliability. Key parameters to assess include:

  • Selectivity: Analyzing at least six different lots of blank plasma to ensure no endogenous interferences are observed at the retention times of VPA and the IS.

  • Linearity: Demonstrating that the calibration curve is linear over the expected therapeutic range (e.g., 2-200 µg/mL) with a correlation coefficient (r²) > 0.99[8].

  • Accuracy & Precision: Analyzing QCs on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ)[8][11].

  • Matrix Effect: A quantitative assessment is performed by comparing the analyte response in post-extraction spiked blank plasma to the response in a clean solvent. The IS-normalized matrix factor should be consistent across different lots of plasma, demonstrating that this compound adequately corrects for variability[12].

Conclusion

The LC-MS/MS method detailed here, utilizing this compound as an internal standard, provides a robust, reliable, and cost-effective solution for the therapeutic drug monitoring of valproic acid. The structural similarity of the IS to the analyte ensures it effectively tracks and corrects for variations in sample preparation and matrix-induced ion suppression, which is fundamental to achieving high-quality, accurate quantitative data in a clinical or research setting. This approach underscores the importance of thoughtful experimental design and the power of internal standards in ensuring the integrity of bioanalytical results.

References

  • 2-Propyloctanoicacid | CAS#:31080-41-8 | Chemsrc. [Link]

  • This compound | C11H22O2 | CID 552716 - PubChem. [Link]

  • Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC. [Link]

  • Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. [Link]

  • Development and Validation of an LC/MS/MS Method for Determination of Valproic Acid and Its Metabolite 2-Propyl-4-pentenoic Acid in Monkey Plasma | Request PDF - ResearchGate. [Link]

  • Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance | Request PDF - ResearchGate. [Link]

  • LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-propyloctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and obtain a high-purity product.

I. Overview of this compound Synthesis

This compound is a branched-chain carboxylic acid. The most common and versatile laboratory-scale synthesis is the malonic ester synthesis.[1] This method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.[2] The overall process can be broken down into four key stages:

  • Enolate Formation: A base is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.[3]

  • Sequential Alkylation: The enolate is reacted with a primary alkyl halide (e.g., 1-bromopropane) in an SN2 reaction. This process is then repeated with a second, different alkyl halide (e.g., 1-bromohexane) to introduce the second alkyl group.[3]

  • Saponification (Hydrolysis): The resulting dialkylated malonic ester is hydrolyzed, typically under basic conditions, to convert the two ester groups into carboxylate salts.[4]

  • Acidification and Decarboxylation: The reaction mixture is acidified to form the dicarboxylic acid, which is unstable and readily loses carbon dioxide upon heating to yield this compound.[5]

II. Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol details the stepwise procedure for synthesizing this compound starting from diethyl malonate.

Step 1: First Alkylation (Propylation)

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol to prepare a fresh solution of sodium ethoxide. Allow the sodium to react completely.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane (1.0 equivalent) dropwise.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up (Optional Intermediate Isolation): Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl propylmalonate.

Step 2: Second Alkylation (Hexylation)

  • Reaction Setup: In a similar setup as Step 1, prepare a fresh solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add the crude diethyl propylmalonate (1.0 equivalent) from the previous step.

  • Alkylation: Add 1-bromohexane (1.0 equivalent) dropwise.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude diethyl propyl(hexyl)malonate, add an excess of a 10-20% aqueous solution of potassium hydroxide.[6][7] Heat the mixture to reflux for 4-8 hours to ensure complete saponification of the esters.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

  • Decarboxylation: Gently heat the acidified mixture. The substituted malonic acid will decarboxylate, evolving carbon dioxide. Continue heating until the evolution of gas ceases.

  • Extraction: Cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in First Alkylation 1. Incomplete deprotonation of diethyl malonate. 2. Impure or wet reagents/solvents. 3. Side reaction of the base with the alkyl halide (E2 elimination).1. Ensure the use of a strong, dry base (freshly prepared sodium ethoxide is recommended). 2. Use anhydrous solvents and freshly distilled reagents. 3. Add the alkyl halide slowly at a low temperature to minimize elimination.
Mixture of Mono- and Di-alkylated Products After First Alkylation 1. Use of excess base or alkyl halide. 2. The mono-alkylated product's remaining α-hydrogen is still acidic and can be deprotonated.1. Use stoichiometric amounts of base and alkyl halide. 2. Consider isolating the mono-alkylated product before proceeding to the second alkylation.
Low Yield in Second Alkylation 1. Steric hindrance from the first alkyl group. 2. Incomplete deprotonation of the mono-alkylated malonic ester.1. A longer reaction time and higher temperature may be necessary. 2. Ensure complete deprotonation before adding the second alkyl halide. A stronger base like sodium hydride in an aprotic solvent (e.g., THF) can be considered.[8]
Incomplete Hydrolysis 1. Insufficient base or reaction time. 2. Steric hindrance in the dialkylated ester.1. Use a larger excess of a strong base (e.g., KOH) and increase the reflux time.[6] 2. Consider using a co-solvent like ethanol to improve solubility.
Incomplete Decarboxylation 1. Insufficient heating. 2. The intermediate dicarboxylic acid is relatively stable.1. After acidification, heat the mixture to a higher temperature (e.g., 100-150 °C) until CO₂ evolution ceases.[9]
Product Contaminated with Byproducts 1. Unreacted starting materials. 2. Symmetrically dialkylated products (dipropyl- or dihexyl-malonate derivatives). 3. Products from E2 elimination of alkyl halides.1. Optimize reaction times and monitor by TLC. 2. Careful control of stoichiometry is crucial. Purification by fractional vacuum distillation is often necessary. 3. Use primary alkyl halides and control the reaction temperature.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation steps?

For the alkylation of diethyl malonate, sodium ethoxide in ethanol is the standard and most cost-effective choice.[9] It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification.[2] For the second alkylation, if deprotonation of the mono-alkylated intermediate is difficult due to steric hindrance, a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can be more effective.[8][10]

Q2: How can I minimize the formation of the symmetrically dialkylated byproducts (dipropyl and dihexyl derivatives)?

The key to minimizing symmetrical dialkylation is to perform the alkylations sequentially and, ideally, to purify the mono-alkylated intermediate before the second alkylation.[11] This ensures that the second alkylating agent is added only after the first alkylation is complete. Careful control of stoichiometry (using no more than one equivalent of base and alkyl halide for the first step) is also critical.

Q3: My hydrolysis step is very slow. How can I speed it up?

Saponification of sterically hindered esters can be sluggish. To accelerate this step, you can:

  • Increase the concentration of the base (e.g., using 20-40% KOH solution).[6]

  • Increase the reaction temperature.

  • Use a co-solvent like ethanol to increase the solubility of the ester in the aqueous base.

Q4: What is the best method to purify the final this compound?

Vacuum distillation is the most common and effective method for purifying this compound. The boiling point of the product is significantly different from the starting materials and potential byproducts, allowing for good separation.

Q5: Can I use other alkylating agents besides 1-bromopropane and 1-bromohexane?

Yes, the malonic ester synthesis is versatile and can accommodate a wide range of primary alkyl halides.[9] Secondary alkyl halides can also be used, but the yields are generally lower due to competing E2 elimination reactions. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[12]

Q6: Are there any alternative methods for synthesizing this compound?

While the malonic ester synthesis is the most common, other routes exist. One alternative involves the catalytic reduction of precursors like 2S-(2-propynyl)octanoic acid or 2S-(2-propenyl)octanoic acid.[13] Another approach could be the α-halogenation of octanoyl chloride followed by a Grignard reaction with propylmagnesium bromide and subsequent hydrolysis.

V. Visualizing the Process

Reaction Pathway

This compound Synthesis diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate 1 diethyl_malonate->enolate1 1. NaOEt, EtOH propyl_malonate Diethyl Propylmalonate enolate1->propyl_malonate 2. 1-Bromopropane enolate2 Enolate Intermediate 2 propyl_malonate->enolate2 3. NaOEt, EtOH propylhexyl_malonate Diethyl Propyl(hexyl)malonate enolate2->propylhexyl_malonate 4. 1-Bromohexane dicarboxylic_acid Propyl(hexyl)malonic Acid propylhexyl_malonate->dicarboxylic_acid 5. KOH, H₂O, Δ 6. H₃O⁺ final_product This compound dicarboxylic_acid->final_product 7. Δ (-CO₂)

Caption: Malonic ester synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_alkylation1 Analyze First Alkylation Step start->check_alkylation1 check_alkylation2 Analyze Second Alkylation Step check_alkylation1->check_alkylation2 No incomplete_deprotonation Incomplete Deprotonation? - Use fresh, strong base - Anhydrous conditions check_alkylation1->incomplete_deprotonation Yes side_reactions1 Side Reactions? - Control temperature - Slow addition of alkyl halide check_alkylation1->side_reactions1 Yes check_hydrolysis Analyze Hydrolysis/Decarboxylation check_alkylation2->check_hydrolysis No incomplete_deprotonation2 Incomplete Deprotonation? - Consider stronger base (NaH) - Aprotic solvent (THF) check_alkylation2->incomplete_deprotonation2 Yes steric_hindrance Steric Hindrance? - Increase reaction time/temp check_alkylation2->steric_hindrance Yes incomplete_hydrolysis Incomplete Hydrolysis? - Increase base concentration/time check_hydrolysis->incomplete_hydrolysis Yes incomplete_decarboxylation Incomplete Decarboxylation? - Increase heating temperature check_hydrolysis->incomplete_decarboxylation Yes purification Purification Issues? - Fractional vacuum distillation check_hydrolysis->purification No

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-propyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape during HPLC analysis. As a branched-chain carboxylic acid, this compound presents a unique set of challenges that can lead to frustrating and inaccurate results. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving from common issues to more complex problems to help you achieve robust, reproducible, and high-quality chromatographic data.

Understanding the Analyte: this compound

This compound is a C11 branched-chain fatty acid. Its acidic nature, conferred by the carboxylic acid group, is the primary driver of its chromatographic behavior and potential peak shape issues. A critical parameter for any acidic analyte is its pKa , the pH at which it is 50% ionized. While an exact experimental value for this compound is not widely published, its close structural analog, valproic acid (2-propylpentanoic acid), has a well-documented pKa of approximately 4.6 to 4.8 [1]. This value is our expert anchor for method development and troubleshooting, as controlling the ionization state of the analyte is paramount for achieving symmetrical peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is severely tailing. What's causing this and how do I fix it?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem for acidic compounds like this compound. It directly impacts integration accuracy and resolution.

Primary Cause: Secondary Silanol Interactions

The root cause of peak tailing for acidic analytes is often an unwanted secondary retention mechanism involving active silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] Here's the mechanism:

  • At Mid-Range pH (pH > 4): The mobile phase pH is near or above the pKa of both the analyte and the surface silanols.

  • Analyte Ionization: Your this compound (pKa ≈ 4.6) will be partially or fully deprotonated to its anionic carboxylate form (-COO⁻).

  • Silanol Ionization: Residual, un-capped silanol groups on the silica surface, especially on older, Type-A silica, become deprotonated and negatively charged (Si-O⁻).[3]

  • Ionic Repulsion & Mixed-Mode Retention: While the primary reversed-phase retention occurs, a subset of analyte molecules interacts with a heterogeneous population of silanols. Some are repelled by ionized silanols, while others may engage in complex interactions with metal impurities or different types of silanol groups, leading to a distribution of retention times and a "tail."[2][4]

Troubleshooting Workflow for Peak Tailing

// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n< 3.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust Mobile Phase to\npH 2.5 - 3.0 with Acid\n(e.g., 0.1% Formic or Phosphoric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is the Column a Modern,\nHigh-Purity, End-Capped\nC18 or C8?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Column [label="Switch to a High-Purity,\nEnd-Capped Column\n(e.g., Type-B Silica)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Buffer [label="Is Buffer Concentration\nAdequate (10-25 mM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Buffer [label="Increase Buffer Strength\nto Ensure Consistent pH\nand Mask Silanols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Additive [label="Consider Mobile Phase\nAdditive (e.g., TEA) as a\nLast Resort for Old Columns", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Success; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Change_Column [label="No"]; Change_Column -> Success; Check_Column -> Check_Buffer [label="Yes"]; Check_Buffer -> Increase_Buffer [label="No"]; Increase_Buffer -> Success; Check_Buffer -> Consider_Additive [label="Yes, Still Tailing"]; Consider_Additive -> Success; } } Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Control Mobile Phase pH (Ion Suppression): This is the most critical step. You must ensure your analyte is in a single, neutral (protonated) form.

    • Protocol: Adjust the aqueous portion of your mobile phase to a pH approximately 2 units below the analyte's pKa. For this compound (pKa ≈ 4.6), a target pH of 2.5 - 3.0 is ideal.[5][6][7] This low pH fully protonates the carboxylic acid group, eliminating its ionic character. It also suppresses the ionization of the problematic surface silanols.[2]

    • Reagents: Use modifiers like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a phosphate buffer (e.g., 20 mM potassium phosphate adjusted with phosphoric acid).

  • Select the Right Column: Not all C18 columns are created equal.

    • Recommendation: Use a modern, high-purity, "Type-B" silica column that is thoroughly end-capped. End-capping uses small silanes to chemically bond the most active, accessible silanol groups, effectively shielding them from interaction with the analyte.[8] Columns with polar-embedded groups can also offer alternative selectivity and improved peak shape for polar analytes.

  • Optimize Buffer Strength: A buffer's job is to resist pH changes.

    • Insight: Insufficient buffer capacity can lead to localized pH shifts as the sample bolus travels through the column, causing some analyte molecules to ionize and tail.[3]

    • Action: Ensure your buffer concentration is adequate, typically in the 10-25 mM range. This helps maintain a consistent ionization state for the analyte and masks residual silanol activity.[2]

  • Consider Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak symmetry by enhancing mass transfer kinetics. However, ensure your column is stable at the chosen temperature and pH.[9]

ParameterSub-Optimal Condition (Causes Tailing)Recommended Condition (Improves Shape)
Mobile Phase pH pH 4.0 - 7.0 (near or above analyte pKa)pH 2.5 - 3.0
Column Type Older, Type-A silica, non-end-cappedModern, high-purity, fully end-capped C18/C8
Buffer Strength < 5 mM or absent10 - 25 mM
Temperature Ambient (may have slow kinetics)30 - 40 °C (method dependent)
Q2: I'm seeing peak fronting, where the first half of the peak is sloped. What does this mean?

Peak fronting is less common than tailing but often points to issues with the sample, the column, or the method conditions.

Primary Causes & Solutions:

  • Sample Overload: This is a very common cause. You have injected too much mass of this compound onto the column.[10][11]

    • Mechanism: The stationary phase becomes saturated at the peak's center. The excess analyte molecules can't interact with the stationary phase and travel faster through the column with the mobile phase, eluting earlier and causing the characteristic front.[10]

    • Solution: Systematically reduce the concentration of your sample or decrease the injection volume. Inject a 1:10 dilution of your sample. If the peak shape becomes symmetrical, you have confirmed overload.[12]

  • Poor Sample Solubility / Incompatible Injection Solvent: The solvent your sample is dissolved in is significantly stronger (less polar in reversed-phase) than your mobile phase.[11][13]

    • Mechanism: If you inject a sample dissolved in 100% acetonitrile into a mobile phase starting at 10% acetonitrile, the sample band will not "focus" correctly at the column head. It travels down the column in a distorted band before separation begins.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent possible that still maintains solubility.

  • Column Collapse or Void: A physical degradation of the column bed can lead to a disturbed flow path.[10][14]

    • Mechanism: A void at the column inlet or a channel in the packed bed allows a portion of the analyte to travel through the column faster than the rest, resulting in fronting.[14] This often affects all peaks in the chromatogram and may be accompanied by a sudden drop in backpressure.

    • Solution: This is irreversible. The column must be replaced. To prevent this, always operate within the column's recommended pH and pressure limits.

// Nodes Start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Overload [label="Inject a 1:10 Dilution\nof the Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Result_Overload [label="Is Peak Shape\nNow Symmetrical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Overload [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is Injection Solvent\nStronger than Mobile Phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Solvent [label="Dissolve Sample in\nInitial Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Are All Peaks Fronting?\nHas Pressure Dropped?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Column [label="Column Void/Collapse.\nReplace Column.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Overload; Check_Overload -> Result_Overload; Result_Overload -> Fix_Overload [label="Yes"]; Fix_Overload -> Success; Result_Overload -> Check_Solvent [label="No"]; Check_Solvent -> Fix_Solvent [label="Yes"]; Fix_Solvent -> Success; Check_Solvent -> Check_Column [label="No"]; Check_Column -> Fix_Column [label="Yes"]; } } Caption: Diagnostic flowchart for peak fronting.

Q3: My peak is split or has a shoulder. What's going on?

Split peaks are often mistaken for co-eluting impurities but can arise from chemical or physical issues in the system.

Potential Causes & Solutions:

  • Mobile Phase pH is Too Close to Analyte pKa: This is a critical chemical cause.

    • Mechanism: If the mobile phase pH is within ±1 unit of the analyte's pKa (i.e., pH 3.6-5.6 for this compound), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[6][15] These two forms have different polarities and will be separated by the column, resulting in a split, broadened, or shouldered peak.

    • Solution: As with peak tailing, ensure the mobile phase pH is at least 1.5-2 units away from the pKa. A pH of ~2.5-3.0 is the most robust choice.[16]

  • Injection Solvent Incompatibility: A very strong sample solvent can cause the peak to split, especially for early eluting peaks.

    • Mechanism: The strong solvent carries the analyte partway down the column in a distorted band. The mobile phase then struggles to "clean up" this distorted band, leading to a split peak.[17]

    • Solution: Match the injection solvent to the mobile phase as closely as possible.

  • Partially Blocked Column Frit or Column Void: A physical obstruction or void at the head of the column can split the sample stream as it enters the stationary phase.[10][18]

    • Mechanism: The sample is forced down two or more different paths, leading to different retention times and a split peak. This issue typically affects all peaks in the chromatogram.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, the inlet frit may need replacement, or the entire column may be compromised and require replacement. Always filter your samples and mobile phases to prevent particulate buildup.[10]

Q4: My peak is very broad, resulting in poor sensitivity and resolution. How can I sharpen it?

Broad peaks can be caused by a variety of factors, from extra-column volume to poor chromatographic conditions.

Key Areas for Investigation:

  • Extra-Column Volume: This refers to all the volume the sample travels through outside of the column (tubing, injector, detector cell).

    • Mechanism: Excessive volume causes the compact sample band to spread out before it even reaches the detector, a phenomenon called band broadening.

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length between the column and detector as short as possible. Ensure all fittings are properly seated to avoid dead volumes.

  • Sub-Optimal Mobile Phase Composition: For reversed-phase, a mobile phase that is too strong (too much organic solvent) can cause early-eluting peaks to be broad and poorly retained.

    • Mechanism: If the analyte has very little retention, it doesn't have enough time to "focus" into a sharp band on the column.

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to increase the retention factor (k') of this compound. A k' between 2 and 10 is generally ideal.

  • Column Contamination or Degradation: Over time, strongly retained sample components can build up at the column head, creating active sites and disrupting the separation process, leading to broad peaks.

    • Solution: Implement a regular column washing protocol. If performance does not improve, the column may be at the end of its life and should be replaced. Using a guard column can significantly extend the life of your analytical column.

  • High Detector Time Constant: The detector setting may be too slow for the peak width.

    • Solution: Check your detector settings. A high time constant or data acquisition rate can artificially broaden sharp peaks. Adjust this setting according to your peak width (a good starting point is a setting that is 1/10th of the peak width at half-height).

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ion Suppression

This protocol details the preparation of a mobile phase at pH 3.0, ideal for the analysis of this compound.

  • Prepare Aqueous Buffer:

    • Weigh out the appropriate amount of potassium phosphate monobasic to create a 20 mM solution in 1 L of HPLC-grade water (e.g., 2.72 g of KH₂PO₄).

    • Place the solution on a magnetic stirrer until fully dissolved.

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).

    • While monitoring with the pH meter, slowly add 85% phosphoric acid dropwise to the stirring solution until the pH reaches 3.0 ± 0.05 .

  • Prepare Mobile Phase:

    • Measure the desired volumes of the prepared aqueous buffer (Solvent A) and your organic solvent, such as acetonitrile (Solvent B). For example, for a 60:40 A:B mobile phase, mix 600 mL of pH 3.0 buffer with 400 mL of acetonitrile.

    • Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the pump.

References

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  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]

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  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Hawach Scientific. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

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  • Peak Fronting . . . Some of the Time | LCGC International. [Link]

  • Valproic Acid Pathway, Pharmacokinetics - ClinPGx. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

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  • Table of Acids with Ka and pKa Values. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

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  • Peak Fronting, Column Life and Column Conditioning - LCGC International. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

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  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. [Link]

  • Troubleshooting Fundamentals | Agilent. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction - MDPI. [Link]

  • I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? - ResearchGate. [Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. [Link]

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  • HPLC: What to do in case of peaks being too broad? - Lösungsfabrik. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations | LCGC International. [Link]

  • Split Peaks — A Case Study | LCGC International. [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - Diva-Portal.org. [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Esterification of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the esterification of 2-propyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this sterically hindered carboxylic acid. The inherent steric bulk of the propyl group at the α-position presents unique challenges compared to the esterification of linear carboxylic acids. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound slower than that of octanoic acid?

The primary reason for the reduced reaction rate is steric hindrance. The propyl group at the carbon adjacent to the carboxyl group (the α-carbon) physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon. This increased steric bulk raises the activation energy of the reaction, making it more difficult for the tetrahedral intermediate to form.[1]

Q2: What are the most common catalysts for the esterification of this compound?

Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used.[2] However, due to the steric hindrance of this compound, alternative methods are often more effective. These include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst (Steglich esterification), which proceeds under milder conditions.[3][4] For certain applications, enzymatic catalysis using lipases can also be a highly selective option.[5]

Q3: How can I drive the equilibrium of the Fischer esterification towards the product side?

The Fischer esterification is a reversible reaction.[2] To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, as it is often less expensive and can also serve as the solvent.[2]

  • Removing water: Water is a byproduct of the reaction. Its removal will drive the equilibrium forward according to Le Châtelier's principle. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent.[2][6]

Q4: What are common side reactions to be aware of during the esterification of this compound?

With strong acid catalysts and high temperatures, side reactions can occur. For instance, if using a secondary or tertiary alcohol, dehydration to form an alkene is a possibility.[3] With prolonged reaction times at high temperatures, ether formation from the alcohol can also be a minor side reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Ester Conversion

Possible Causes & Solutions

Cause Scientific Rationale Troubleshooting Steps
Insufficient Catalyst Activity The catalyst may be old, hydrated, or used in an insufficient amount to overcome the activation energy barrier, which is heightened by steric hindrance.1. Use a fresh, anhydrous acid catalyst. Ensure your sulfuric acid or TsOH is not old or has absorbed atmospheric moisture. 2. Increase catalyst loading. For sterically hindered acids, a higher catalyst concentration (e.g., 5-10 mol%) may be necessary. 3. Consider a different catalytic system. For acid-sensitive substrates or to avoid harsh conditions, switch to a DCC/DMAP system (Steglich esterification).[3][4]
Suboptimal Reaction Temperature The reaction temperature may be too low to provide sufficient energy for the molecules to overcome the activation energy.1. Increase the reaction temperature. Refluxing the reaction mixture can provide the necessary energy. Monitor for potential side reactions at higher temperatures. 2. Choose a higher-boiling solvent/alcohol. This allows the reaction to be conducted at a higher temperature.
Equilibrium Limitation The reversible nature of the Fischer esterification is limiting the product formation.[2]1. Increase the excess of the alcohol. Using the alcohol as the solvent is a common strategy.[2] 2. Actively remove water. Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[2]
Significant Steric Hindrance The bulky nature of both the this compound and potentially the alcohol is severely impeding the reaction.1. Switch to a less sterically hindered alcohol. If the experimental design allows, using a smaller primary alcohol will increase the reaction rate. 2. Convert the carboxylic acid to an acid chloride. Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, followed by reaction with the alcohol, can overcome steric hindrance.[3][7]
Problem 2: Product Isolation and Purification Difficulties

Possible Causes & Solutions

Cause Scientific Rationale Troubleshooting Steps
Incomplete Neutralization of Acid Catalyst Residual acid catalyst can complicate extraction and may cause product degradation during purification (e.g., distillation).1. Thoroughly wash the organic layer. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic. 2. Perform multiple washes. Repeat the bicarbonate wash, followed by a water wash and a brine wash to remove all acidic and water-soluble impurities.
Emulsion Formation During Workup The presence of unreacted carboxylic acid and the ester product can act as surfactants, leading to stable emulsions during aqueous extraction.1. Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 2. Allow the mixture to stand. Sometimes, emulsions will break upon standing. 3. Filter through a pad of celite. This can help to break up the emulsion.
Co-distillation of Impurities Impurities with boiling points close to the desired ester can be difficult to separate by simple distillation.1. Use fractional distillation. A fractionating column provides a greater surface area for repeated vaporization and condensation cycles, allowing for a better separation of components with close boiling points. 2. Consider column chromatography. For high-purity requirements, silica gel column chromatography is an effective method for separating the ester from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is suitable for driving the reaction to completion by removing water.

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per mmol of carboxylic acid).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.10 eq).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the aqueous workup as described in the troubleshooting guide to remove the acid catalyst and excess alcohol.

  • Purify the crude ester by distillation or column chromatography.

Protocol 2: Steglich Esterification for Sterically Hindered Substrates

This method is ideal for acid-sensitive substrates or when Fischer esterification yields are low.[5][8]

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizing the Workflow and Mechanism

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants This compound + Alcohol (excess) + Toluene Mix Combine in Flask Reactants->Mix Catalyst p-TsOH Catalyst->Mix Reflux Heat to Reflux (with Dean-Stark Trap) Mix->Reflux Cool Cool to RT Reflux->Cool Wash Wash with NaHCO₃, Water, and Brine Cool->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer Esterification.

Mechanism of Acid-Catalyzed Esterification

Esterification_Mechanism Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ TetrahedralIntermediate R-C(OH)₂(O⁺HR') ProtonatedAcid->TetrahedralIntermediate + R'-OH Alcohol R'-OH TetrahedralIntermediate->ProtonatedAcid - R'-OH ProtonTransfer R-C(OH)(O-R')(OH₂⁺) TetrahedralIntermediate->ProtonTransfer Proton Transfer ProtonTransfer->TetrahedralIntermediate Proton Transfer ProtonatedEster R-C(O⁺H)-OR' ProtonTransfer->ProtonatedEster - H₂O ProtonatedEster->ProtonTransfer + H₂O Ester R-COOR' ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster + H⁺ H2O H₂O H_plus H⁺ H_plus2 H⁺ H_plus3 H⁺

Caption: Fischer Esterification Mechanism.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). 2-Ethylhexyl-2-ethylhexanoate synthesis by direct esterification in n-hexane with immobilized lipase from Rhizopus oryzae. Journal of Biotechnology, 112(1-2), 87-95. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • U.S. Patent No. 5,101,070. (1992). Process for preparing valproic acid. Google Patents.
  • Gajda, M., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6223. Available at: [Link]

  • U.S. Patent Application No. 13/515,579. (2012). Method for carboxylic acid esterification. Google Patents.
  • University of Colorado Boulder. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Propyloctanoicacid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Tütüncü, E., & Erkey, C. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 263-269. Available at: [Link]

  • J&K Scientific. (n.d.). Fischer Esterification. Retrieved from [Link]

  • U.S. Patent No. 5,856,569. (1999). Process for producing valproic acid. Google Patents.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • AUS-e-TUTE for Astute Students. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

  • American Chemical Society. (2022). Valproic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chinese Patent No. 116178136A. (2023). Preparation method of 2-hexyl decanoic acid. Google Patents.
  • Popović, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of the Serbian Chemical Society, 85(1), 45-56. Available at: [Link]

  • Slanina, Z. (2021). Synthesis of valproic acid for medicinal chemistry practical classes. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 68(2), 88-99. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-Propyloctanoic acid. Retrieved from [Link]

  • Leah4sci. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • Korean Patent No. 20010075477A. (2001). Process for purification of alkyl alkanoate. Google Patents.

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Technical Support Center: Purification of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the common and complex challenges encountered during the purification of 2-propyloctanoic acid. As a branched-chain carboxylic acid and an analogue of the widely used drug valproic acid, achieving high purity is paramount for reproducible research and clinical development. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities originating from the synthesis route. The most common laboratory and industrial synthesis for α-di-substituted carboxylic acids like this compound is the Malonic Ester Synthesis .[1][2][3] This pathway, while robust, is prone to generating specific side products that can complicate downstream processing.

Common Impurities from Malonic Ester Synthesis
Impurity NameStructure (Example)OriginImpact on Purification
Mono-alkylated Intermediate Diethyl 2-propylmalonateIncomplete second alkylation step.Structurally similar, can be difficult to separate from the desired dialkylated ester precursor.
Dialkylated Side-Product Diethyl 2,2-dipropylmalonate or Diethyl 2,2-dihexylmalonateUse of a single alkylating agent in excess or lack of control during sequential alkylations.Very similar polarity to the desired intermediate, posing a significant chromatographic challenge.[4]
Unreacted Starting Materials Diethyl malonate, 1-bromopropane, 1-bromohexaneIncomplete reaction due to stoichiometry, reaction time, or base strength.Generally easier to remove due to significant differences in polarity and boiling point.
Transesterification Products e.g., Ethyl Methyl MalonateMismatch between the alkoxide base and the ester group (e.g., sodium methoxide with diethyl malonate).[4]Introduces additional, closely-related ester species that are difficult to separate.

The typical synthesis workflow involves formation of a dialkylated malonic ester, followed by hydrolysis and decarboxylation.[1][2] Each of these steps must be driven to completion to avoid a complex mixture of acidic and neutral impurities in the final crude product.

Section 2: Troubleshooting and Purification Protocols

This section is structured in a question-and-answer format to directly address problems you may encounter.

Q1: My crude product is a sticky, dark-colored oil that won't crystallize. What's the first step?

Answer: This is a very common issue with branched-chain carboxylic acids, which often have low melting points and a high affinity for residual solvents and impurities.[5] A dark color suggests process-related impurities. Do not proceed directly to crystallization. An initial workup and assessment are critical.

Workflow: Initial Crude Product Cleanup

G crude Crude Oily Product extraction Step 1: Acid-Base Extraction crude->extraction Dissolve in Ether/EtOAc Wash with dilute HCl (removes basic impurities) Extract with NaHCO3/NaOH (aq) Wash aqueous layer with Ether/EtOAc tlc Step 2: TLC/LC-MS Analysis extraction->tlc Re-acidify aqueous layer Extract product back into organic solvent Dry, filter, and concentrate flash Step 3: Flash Chromatography (If Necessary) tlc->flash Impurities still present? clean_product Cleaned Product (Ready for Final Purification) tlc->clean_product Product appears clean? flash->clean_product

Caption: Initial cleanup workflow for crude this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

This exploits the acidic nature of the target compound to separate it from neutral impurities.

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc).

  • Acid Wash (Optional): Wash the organic layer with 1M HCl to remove any basic impurities.

  • Base Extraction: Extract the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The this compound will move into the aqueous layer as its sodium salt, leaving neutral impurities (like unreacted esters) in the organic phase.

  • Back-Wash: Wash the basic aqueous layer with fresh diethyl ether or EtOAc one more time to remove any remaining neutral impurities.

  • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate or form an oil. Extract the product back into fresh diethyl ether or EtOAc (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This should yield a cleaner, lighter-colored product.

Q2: TLC and ¹H NMR show my product is contaminated with a structurally similar impurity. How do I separate them?

Answer: This strongly suggests the presence of an incompletely reacted intermediate or a dialkylated side-product. Standard crystallization is unlikely to resolve this. You must turn to chromatography.

Protocol 2: Preparative Flash Column Chromatography

The key to separating carboxylic acids on silica gel is to suppress their ionization, which otherwise leads to severe peak tailing.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Strategy: Use a non-polar/polar solvent system, typically Hexanes/Ethyl Acetate. Crucially, add a small amount (0.5-1.0%) of acetic acid or formic acid to the mobile phase. This keeps the this compound in its protonated, less polar form, ensuring better peak shape.

  • Gradient Selection:

    • Run a TLC using 80:20:1 Hexanes:EtOAc:Acetic Acid.

    • Aim for an Rf value of ~0.2-0.3 for your target compound for optimal separation on the column.

    • Adjust the EtOAc percentage to achieve this Rf.

  • Execution:

    • Dry-load the sample onto silica for best results.

    • Run the column using the optimized mobile phase.

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine pure fractions and remove the solvent and residual acetic acid under high vacuum.

Q3: My product is analytically pure by NMR, but I can't get it to crystallize. It just remains a clear, viscous oil.

Answer: High purity does not guarantee crystallinity, especially for molecules with conformational flexibility and weak intermolecular packing forces. If a solid form is required (e.g., for stability or formulation), several strategies can be employed.

Troubleshooting Crystallization
StrategyCausalityProtocol
Solvent Screening The compound's solubility profile is key. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.Start with non-polar solvents where the acid may be less soluble. Try hexanes, heptane, or cyclohexane. Dissolve the oil in a minimum amount of a more polar, volatile co-solvent (e.g., dichloromethane), then add the non-polar anti-solvent dropwise until turbidity appears. Heat to re-dissolve, then cool slowly.
Salt Formation Converting the acid to a salt introduces strong ionic interactions (ion-ion lattice), which dramatically increases the likelihood of forming a stable, crystalline solid.[5]1. Dissolve the purified acid in a suitable solvent (e.g., ethanol, acetone). 2. Add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide in water/ethanol, or dicyclohexylamine). 3. Stir and observe for precipitation. The resulting salt can often be recrystallized from a more polar solvent system like ethanol/water.
Seeding Induces nucleation by providing a pre-formed crystal lattice template.If you have ever successfully made a solid batch, save a few crystals. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface after cooling. This can create micro-scratches that serve as nucleation points.
Slow Evaporation / Cooling Rapid temperature changes or solvent evaporation can cause the compound to "oil out" instead of forming an ordered crystal lattice.Once a saturated solution is prepared, cover the vessel with a cap that has a small needle hole to allow for very slow solvent evaporation over several days. Alternatively, place the solution in an insulated container (Dewar flask) to ensure extremely slow cooling.

Section 3: Analytical Methods for Purity Assessment (FAQs)

Q: What is the best HPLC method for assessing the purity of this compound?

A: A reverse-phase HPLC (RP-HPLC) method is standard. Carboxylic acids lack strong chromophores, so low UV detection (210-220 nm) is required.[6]

  • Recommended Starting Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Rationale: The acidic modifier (TFA/Formic Acid) is critical. It suppresses the ionization of the carboxyl group, leading to sharp, symmetrical peaks and reproducible retention times.[7][8]

Q: Can I use Gas Chromatography (GC) for purity analysis?

A: Yes, GC is an excellent technique for assessing volatile impurities and overall purity, especially for analogues like valproic acid.[9][10][11][12]

  • Considerations:

    • Derivatization: The high polarity of the carboxylic acid group can cause peak tailing. While possible to run neat, derivatization to a more volatile ester (e.g., methyl or silyl ester) is often recommended for improved chromatography.

    • Column Choice: A mid-polarity column (e.g., DB-5 or HP-5) is a good starting point.[11]

    • Usefulness: GC-FID is excellent for quantifying residual organic solvents. GC-MS is invaluable for identifying unknown impurity peaks by their mass fragmentation patterns.

Q: How do I resolve the (R) and (S) enantiomers?

A: this compound is chiral.[13] Standard chromatographic techniques (GC, HPLC with C18 columns) will not separate enantiomers. A specialized chiral separation method is required.

  • Chiral HPLC: This is the most common approach. It requires a chiral stationary phase (CSP). The choice of column (e.g., polysaccharide-based like Chiralpak®) and mobile phase (often normal phase with hexane/isopropanol or reverse phase) must be empirically screened to find a suitable method.

  • Chiral GC: Chiral GC columns, often based on cyclodextrin derivatives, can also be used, typically after derivatization of the acid.

Decision Tree: Selecting an Analytical Method

G start What is the analytical goal? q_purity General Purity & Impurity Profile? start->q_purity q_solvent Residual Solvents? start->q_solvent q_chiral Enantiomeric Purity? start->q_chiral ans_hplc Primary Method: RP-HPLC with UV detection q_purity->ans_hplc ans_gc Primary Method: Headspace GC-FID q_solvent->ans_gc ans_chiral_hplc Primary Method: Chiral HPLC with CSP q_chiral->ans_chiral_hplc ans_gcms Secondary Method: GC-MS for impurity ID ans_hplc->ans_gcms For unknown peak ID

Caption: Decision guide for choosing the right analytical technique.

References
  • identifying and minimizing side products in malonic ester synthesis - Benchchem. BenchChem.
  • Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • The Malonic Ester and Acetoacetic Ester Synthesis . Master Organic Chemistry. Available at: [Link]

  • Malonic ester synthesis (of carboxylic acids): . Online Chemistry notes. Available at: [Link]

  • Malonic Ester Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Malonic Ester Synthesis . Organic Chemistry Tutor. Available at: [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review . Drug Analysis and Research. Available at: [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid . Chirality. Available at: [Link]

  • Infusion preparation containing (2r)-2-propyloctanoic acid as the active ingredient. Google Patents.
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  • This compound | C11H22O2 . PubChem. Available at: [Link]

  • 2-Propyloctanoicacid | CAS#:31080-41-8 . Chemsrc. Available at: [Link]

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  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities . Drug Development and Delivery. Available at: [Link]

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  • (2S)-2-Propyloctanoic acid | C11H22O2 . PubChem. Available at: [Link]

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  • Carboxylic acid purification and crystallization process. Google Patents.
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  • Process for separating isomeric mixtures. Google Patents.
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Technical Support Center: Preventing Degradation of 2-Propyloctanoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for ensuring the stability and accurate quantification of 2-propyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for handling this analyte. As a saturated medium-chain fatty acid, this compound has a unique stability profile. Understanding the potential pitfalls in sample preparation is critical for generating high-quality data. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and stability of this compound.

Q1: What is this compound and how stable is it?

This compound is a saturated monocarboxylic acid with the molecular formula C11H22O2.[1][2] A key feature influencing its stability is its fully saturated alkyl chain. Unlike polyunsaturated fatty acids (PUFAs), it lacks double bonds, making it inherently less susceptible to auto-oxidation.[3] However, degradation can still occur through other mechanisms, particularly enzymatic activity in biological samples, physical loss due to volatility, and, under harsh conditions, chemical degradation.[3][4]

Q2: What are the primary causes of this compound degradation or loss during sample preparation?

The main challenges in maintaining the integrity of this compound during sample preparation are:

  • Enzymatic Degradation: In biological matrices like plasma, serum, or tissue, endogenous lipases can alter the concentration of free this compound by cleaving it from esterified forms.[3]

  • Microbial Activity: In samples such as feces, bacteria can rapidly metabolize short- and medium-chain fatty acids, altering their native concentrations.[5][6]

  • Physical Loss: Although less volatile than short-chain fatty acids, this compound can be lost during sample concentration steps that involve heat and vacuum (e.g., solvent evaporation).[4]

  • Inefficient Extraction: Suboptimal pH during liquid-liquid extraction can lead to poor recovery. The carboxylic acid group's protonation state is crucial for its partitioning between aqueous and organic phases.[7]

Q3: What is the single most critical step to prevent degradation in biological samples?

The most critical step is the immediate quenching of all biological activity upon sample collection. This is best achieved by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.[3][5] This action halts both enzymatic and microbial processes that can rapidly alter analyte concentrations. For liquid samples, aliquoting before freezing is recommended to avoid multiple freeze-thaw cycles, which can compromise sample integrity.[3][8]

Q4: Is it necessary to use antioxidants when preparing samples containing this compound?

While this compound itself is not highly prone to oxidation, the use of an antioxidant is still a highly recommended best practice. Complex biological samples contain a multitude of other lipids, including PUFAs, that can oxidize. This process generates free radicals that could potentially interact with your target analyte or, more commonly, interfere with chromatographic analysis. Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents is a simple and effective measure to protect the entire sample matrix.[9][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experimental workflow.

Problem: Low or Inconsistent Recovery of this compound

Q: My samples are from plasma, and my results are highly variable between replicates. Could enzymes be the cause?

A: Yes, this is a classic sign of uncontrolled enzymatic activity. Lipases present in plasma can remain active even at refrigerated temperatures (4°C), leading to inconsistent levels of free fatty acids.[3]

Solution:

  • Immediate Quenching: After collecting the blood, process it to plasma as quickly as possible at 4°C.

  • Solvent Precipitation: The most effective way to halt enzyme activity is to precipitate proteins using a cold organic solvent. A common and effective method is to add at least 3-4 volumes of ice-cold acetonitrile or methanol to the plasma sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.[11]

  • Work at Low Temperatures: Always keep your samples on ice throughout the entire preparation process until they are in a stable, protein-free organic solution.

Q: I suspect I'm losing my analyte during the solvent evaporation step. How can I minimize this?

A: This is a valid concern, especially if you are using heat to speed up evaporation. Physical loss of semi-volatile compounds is a common source of low recovery.

Solution:

  • Avoid High Heat: Do not use evaporator temperatures above 40°C. A gentle stream of nitrogen at room temperature is preferable, even if it takes longer.

  • Use a Keeper Solvent: If your extraction solvent is highly volatile (e.g., hexane or diethyl ether), add a small amount of a less volatile "keeper" solvent (e.g., toluene or isooctane) before evaporation. Your target analyte will be concentrated in the keeper solvent as the more volatile solvent evaporates.

  • Derivatization: If your final analysis is by GC, consider derivatizing the this compound to a less volatile ester form (e.g., a methyl or silyl ester) before the final concentration step.[12][13]

Q: How does pH affect my liquid-liquid extraction (LLE) efficiency for this compound?

A: The pH of the aqueous phase is critical for ensuring complete extraction into an organic solvent. To be extracted by a non-polar organic solvent, the carboxylic acid group must be in its neutral, protonated form (-COOH).

Solution:

  • Acidify the Sample: Before extracting with a solvent like hexane, chloroform, or methyl tert-butyl ether (MTBE), adjust the pH of your aqueous sample to be at least 2 pH units below the pKa of the carboxylic acid group. The pKa of a typical carboxylic acid is around 4.8, so adjusting the sample pH to <2.8 is essential. Adding a small amount of a strong acid like HCl is a common practice.[7]

  • Verify pH: Use a pH meter or pH paper to confirm the pH of the aqueous phase before proceeding with the extraction.

  • Emulsion Prevention: If emulsions form during extraction, they can trap the analyte. Adding salt (salting out) to the aqueous phase or using centrifugation can help break these emulsions.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for robust sample handling and extraction.

Protocol 1: General Best Practices for Sample Handling and Storage

This protocol is foundational for ensuring the integrity of any sample intended for this compound analysis.

  • Collection: Collect samples directly into pre-chilled tubes.

  • Immediate Processing: If working with biological fluids, process them immediately at 4°C to separate plasma, serum, etc.

  • Aliquoting: Divide the sample into single-use aliquots to prevent repeated freeze-thaw cycles.[3]

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Long-Term Storage: Store the frozen aliquots at -80°C. Samples stored at -20°C may still be subject to degradation over time.[3][14]

  • Thawing: When ready for analysis, thaw samples rapidly in a cool water bath and immediately place them on ice.

Protocol 2: Recommended Procedure for Extraction from Plasma/Serum

This protocol incorporates methods to mitigate enzymatic degradation and ensure high recovery.

  • Reagent Preparation: Prepare an extraction solvent of methyl tert-butyl ether (MTBE) containing 0.01% BHT as an antioxidant.[10] Prepare a 1 M HCl solution.

  • Sample Thawing: Thaw a 100 µL plasma aliquot on ice.

  • Protein Precipitation & Lysis: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Acidification: Add 50 µL of 1 M HCl to acidify the sample to a pH of ~2. Vortex briefly.

  • Extraction: Add 1 mL of the MTBE/BHT extraction solvent. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer, a protein disk, and a lower aqueous layer.

  • Collection: Carefully collect the upper organic layer (MTBE) into a clean glass tube. Avoid disturbing the protein and aqueous layers.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of MTBE/BHT to the remaining sample, vortex, and centrifuge again. Combine this second organic extract with the first.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature or ≤40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

Section 4: Key Parameter Summary

The table below summarizes the critical conditions for handling and storing samples containing this compound.

ParameterRecommendationRationale
Sample Collection Pre-chilled tubes; rapid processingMinimizes enzymatic/microbial activity from the start.
Short-Term Storage 4°C (on ice) for immediate processingSlows down most biological processes for a few hours.
Long-Term Storage -80°CHalts virtually all biological activity, ensuring long-term stability.[3][5]
Freeze-Thaw Cycles Avoid; use single-use aliquotsEach cycle can lead to protein denaturation and potential analyte degradation.[3][8]
Extraction pH < 2.8 for LLEEnsures the carboxylic acid is protonated for efficient extraction into organic solvents.[7]
Solvent Evaporation ≤ 40°C, preferably with nitrogen streamPrevents physical loss of the semi-volatile analyte.
Antioxidant Use Recommended (e.g., 0.01% BHT in solvent)Protects the entire sample matrix from oxidative stress and potential analytical interferences.[9][10]

Section 5: Degradation Pathway and Prevention Diagram

The following diagram illustrates the key stages in sample preparation where this compound is at risk and the corresponding preventative measures that should be implemented.

Degradation_Prevention_Workflow cluster_prevention Preventative Measures cluster_workflow Sample Preparation Workflow & Risks p1 Flash Freeze (-196°C) r1 RISK: Enzymatic & Microbial Degradation p1->r1 Inhibits p2 Store at -80°C w2 Storage p2->w2 Maintains Stability p3 Work on Ice (0-4°C) w3 Homogenization & Extraction p3->w3 Slows Reactions p4 Add Organic Solvent (MeOH / ACN) p4->r1 Inhibits p5 p5 r2 RISK: Inefficient Extraction p5->r2 Prevents p6 Add Antioxidant (e.g., BHT) r3 RISK: Matrix Oxidation p6->r3 Prevents p7 Gentle Evaporation (N2, ≤40°C) r4 RISK: Physical Loss (Volatility) p7->r4 Prevents w1 Sample Collection w1->r1 r1->w2 w2->w3 w3->r2 w3->r3 w4 Solvent Evaporation r2->w4 r3->w4 w4->r4 w5 Final Analysis r4->w5

Caption: Workflow of preventative measures against this compound degradation.

References

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (n.d.). National Institutes of Health.
  • This compound | C11H22O2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-Propyloctanoicacid | CAS#:31080-41-8. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Retention of short chain fatty acids under drying and storage conditions. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Investigating the Relationship between Antioxidants and Fatty Acid Degradation Using a Combination Approach of GC-FID and Square-Wave Voltammetry. (2019). ACS Omega. Retrieved January 22, 2026, from [Link]

  • A Step-By-Step Guide to Developing a Sample Preparation Method. (n.d.). XRF Scientific. Retrieved January 22, 2026, from [Link]

  • Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities. Retrieved January 22, 2026, from [Link]

  • Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. (n.d.). The Good Food Institute. Retrieved January 22, 2026, from [Link]

  • The Role Of Short-Chain Fatty Acids. (n.d.). Retrieved January 22, 2026, from [Link]

  • Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis. (2022). YouTube. Retrieved January 22, 2026, from [Link]

  • Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. (2024). Preprints.org. Retrieved January 22, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sample Preparation Techniques for Precision in Analysis. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Recovery of propionic acid by reactive extraction - 1. Equilibrium, effect of pH and temperature, water coextraction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. (n.d.). Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. (2021). YouTube. Retrieved January 22, 2026, from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Addressing Matrix Effects in the Analysis of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 2-propyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest. For this compound[1], a branched-chain carboxylic acid with a molecular weight of 186.29 g/mol , typical matrices include plasma, serum, urine, and tissue homogenates. These biological matrices[2] are complex mixtures of endogenous and exogenous substances like proteins, phospholipids, salts, and metabolites.

Matrix effects occur whe[3][4]n these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lea[1][5]d to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of the analytical method. Ion suppression is the mo[4][6][7]re common of the two phenomena.

The primary mechanism be[3]hind matrix effects, particularly in electrospray ionization (ESI), is competition for ionization. Co-eluting matrix compone[5][8]nts can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, hindering the efficient formation of gas-phase analyte ions. Phospholipids are notorio[8][9]us for causing significant ion suppression in the analysis of samples derived from plasma or tissues.

This guide will provide [3][10]you with the necessary tools to identify, troubleshoot, and mitigate matrix effects in your this compound assays.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor Peak Shape and/or Shifting Retention Times for this compound in Matrix Samples.

  • Question: I'm observing tailing, fronting, or inconsistent retention times for my this compound peak when I analyze plasma samples, but the peak looks fine in my solvent-based standards. What's happening?

  • Answer: This is a classic indicator of matrix effects influencing the chromatography. Some matrix components can interact with the analyte or the stationary phase of your LC column, altering the retention behavior of this compound. It's also possible that c[7]o-eluting matrix components are altering the mobile phase pH as the analyte interacts with the stationary phase.

    Troubleshooting S[7]teps:

    • Improve Sample Cleanup: Your current sample preparation method may not be adequately removing interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Optimize Chroma[3]tographic Separation: Adjusting your LC gradient, flow rate, or even switching to a different column chemistry can help to chromatographically separate this compound from the interfering matrix components.

    • Use a Stable Is[11]otope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar chromatographic interferences, allowing for accurate correction of retention time shifts and peak shape distortions.

Problem 2: Low Signal [3][12]Intensity or Complete Signal Loss for this compound in Matrix Samples.

  • Question: My this compound peak is strong and reproducible in my solvent standards, but in spiked plasma samples, the signal is significantly lower or even disappears. Why is this happening?

  • Answer: This is a clear case of severe ion suppression. High concentrations of co-eluting matrix components, most likely phospholipids in plasma, are competing with your analyte for ionization in the MS source, leading to a drastic drop in signal intensity.

    Troubleshooting S[3][8][10]teps:

    • Perform a Post-Column Infusion Experiment: This experiment will help you identify the specific retention time regions where ion suppression is most pronounced. By infusing a constant concentration of this compound post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the elution of ion-suppressing components.

    • Enhance Sample Cleanup: As mentioned before, a more effective sample preparation method is crucial. For phospholipid removal, specialized techniques like HybridSPE® or Phree™ phospholipid removal plates can be highly effective. These methods combine the[13][14] simplicity of protein precipitation with the targeted removal of phospholipids.

    • Sample Dilution[13]: Diluting the sample extract can reduce the concentration of matrix components entering the ion source, thereby lessening ion suppression. However, you must ensure [11]that the final concentration of this compound remains above the lower limit of quantification (LLOQ).

    • Optimize Ion Source Parameters: Adjusting parameters like desolvation temperature, gas flows, and capillary voltage can sometimes minimize the impact of matrix effects.

Problem 3: Inconsistent and Unreliable Quantification.

  • Question: My quality control (QC) samples are failing, showing poor accuracy and precision. I'm using an analog internal standard. What could be the cause?

  • Answer: While an analog internal standard can correct for some variability, it may not have the same ionization efficiency or be affected by matrix effects to the same extent as this compound. The most reliable way to [15]compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).

    Troubleshooting S[3][12][15]teps:

    • Implement a SIL-IS: A SIL-IS, such as this compound-d3 or ¹³C-labeled this compound, is the gold standard. It co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction. When selecting a SIL-IS, [3][12]ensure a sufficient mass difference (typically ≥ 3-4 Da) to avoid isotopic crosstalk.

    • Evaluate Matrix[12] Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF). This is done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution. An MF of less than 1 indi[4]cates ion suppression, while an MF greater than 1 suggests ion enhancement. Regulatory guidelines oft[4]en suggest that the IS-normalized MF should be close to 1.0.

    • Re-optimize Sam[4]ple Preparation: If a SIL-IS is not available, you must focus on improving your sample cleanup to minimize the variability introduced by the matrix.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of matrix effects in bioanalysis?

A1: The primary sources of matrix effects are endogenous components of the biological sample, such as phospholipids, proteins, and salts. Exogenous sources can als[4]o contribute, including anticoagulants, dosing vehicles, and co-administered drugs.

Q2: How do I quantitat[4]ively assess matrix effects?

A2: The most widely accepted method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF). The process involves:

  • [4] Preparing a blank matrix sample by performing the full extraction procedure.

  • Spiking the extracted blank matrix with the analyte (this compound) at a known concentration.

  • Preparing a neat solution of the analyte in the final elution solvent at the same concentration.

  • Analyzing both samples by LC-MS/MS and comparing the peak areas.

The Matrix Factor is calculated as: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

An ideal MF is 1.0, indicating no matrix effect. Values between 0.8 and 1.2 are often considered acceptable.

Q3: What are the pros and cons of different sample preparation techniques for mitigating matrix effects?

A3: The choice of sample preparation is critical. Here's a comparison of common techniques:

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive, and applicable to a wide range of analytes.Results in a "dirty" ex[3]tract with significant amounts of phospholipids and other interferences, often leading to strong matrix effects.
Liquid-Liquid Extra[3][10]ction (LLE) Can provide a cleaner extract than PPT. The pH of the aqueous mat[3]rix can be adjusted to selectively extract acidic analytes like this compound.More time-consuming, re[3]quires larger volumes of organic solvents, and can be difficult to automate.
Solid-Phase Extract[16]ion (SPE) Highly selective, provides a very clean extract, and can concentrate the analyte.Requires method develop[3][17]ment, can be more expensive, and may have lower recovery if not optimized properly.
Phospholipid Remova[16]l Plates Simple and rapid, effectively removes both proteins and phospholipids.Can be more expensive t[14][18]han basic PPT.

For this compound, a non-polar extraction on a polymeric SPE sorbent under acidic conditions (to neutralize the carboxylic acid) is a viable strategy.

Q4: When is a stable i[19]sotope-labeled internal standard (SIL-IS) necessary?

A4: A SIL-IS is highly recommended, and often considered necessary, for regulated bioanalysis to ensure the highest level of accuracy and precision. It is the most effective [3][15][20]way to compensate for variability in sample preparation, chromatography, and ionization. While structural analogs [12]can be used, they may not perfectly mimic the behavior of the analyte, especially in the presence of significant matrix effects.

Q5: Can I use a differ[15]ent ionization technique to reduce matrix effects?

A5: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects. APCI is generally less su[4][8]sceptible to ion suppression than ESI. However, APCI may not be [8]suitable for all analytes and can have lower sensitivity for some compounds.

Experimental Protoco[4]ls

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines the steps to determine the Matrix Factor (MF) for this compound.

  • Prepare Blank Matrix Extract:

    • Take six different lots of the blank biological matrix (e.g., human plasma).

    • Process each blank sample using your validated extraction procedure.

  • Prepare Post-Extraction Spiked Samples (Set A):

    • To the final extracts from step 1, add a known amount of this compound and its SIL-IS to achieve low and high QC concentrations.

  • Prepare Neat Solutions (Set B):

    • In the final reconstitution solvent, prepare solutions of this compound and its SIL-IS at the same low and high QC concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor for the analyte and the IS:

      • MF = Mean Peak Response of Set A / Mean Peak Response of Set B

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF of Analyte / MF of IS

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a starting point for developing an SPE method for an acidic compound like this compound.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the SIL-IS.

    • Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol.

    • Equilibrate the c[19]artridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_problem Potential Issue Start Biological Sample (e.g., Plasma) Add_IS Add SIL-IS Start->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS ME Matrix Effect (Ion Suppression/ Enhancement) LC->ME Quant Quantification (Analyte/IS Ratio) MS->Quant Results Final Concentration Quant->Results ME->MS Alters Ionization

Caption: Workflow for bioanalysis and the point at which matrix effects can interfere.

IonSuppression cluster_ideal cluster_suppression Droplet ESI Droplet GasPhaseIon Gas-Phase Analyte Ion Droplet->GasPhaseIon Efficient Ionization Analyte Analyte Analyte->Droplet Enters Matrix Matrix Component MS_Detector MS Detector GasPhaseIon->MS_Detector Detected Analyte_S Analyte Droplet_S ESI Droplet Analyte_S->Droplet_S Compete for Droplet Surface Matrix_S Matrix Component Matrix_S->Droplet_S Compete for Droplet Surface GasPhaseIon_S Reduced Gas-Phase Analyte Ions Droplet_S->GasPhaseIon_S Inefficient Ionization MS_Detector_S MS Detector (Lower Signal) GasPhaseIon_S->MS_Detector_S

Caption: Mechanism of ion suppression in the ESI source due to matrix components.

References

  • Ion suppression (mass spectrometry) . (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Understanding Ion Suppression in LC-MS Analysis . (n.d.). Chromatography Today. Retrieved January 22, 2026, from [Link]

  • Li, W., & Tse, F. L. S. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International, 27(9). [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis . Bioanalysis, 8(19), 1969–1972. [Link]

  • Overcoming Matrix Effects . (n.d.). Bioanalysis Zone. Retrieved January 22, 2026, from [Link]

  • Rainville, P. D., & Smith, N. W. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples . Spectroscopy Online. [Link]

  • Tranfo, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development . Bioanalysis, 1(7), 1243-1257. [Link]

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stability testing of 2-propyloctanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability Testing of 2-Propyloctanoic Acid

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is structured to address common challenges and questions through detailed FAQs, troubleshooting protocols, and validated experimental methodologies. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and field-proven insights to ensure the reliability and robustness of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability assessment of this compound, providing explanations rooted in chemical principles and regulatory expectations.

Q1: What is stability testing, and why is it critical for a molecule like this compound?

A1: Stability testing is a systematic evaluation designed to understand how the quality of a drug substance, such as this compound, changes over time under the influence of various environmental factors like temperature, humidity, and light.[1] For a drug development professional, this process is not merely a regulatory checkbox; it is fundamental to ensuring the safety, efficacy, and quality of the final pharmaceutical product. The data generated are used to establish a re-test period for the drug substance and recommended storage conditions.[2] For a molecule like this compound, a saturated branched-chain carboxylic acid, understanding its stability profile is crucial as degradation can lead to a loss of potency or the formation of potentially toxic impurities.

Q2: What are the likely degradation pathways for this compound?

A2: While this compound is a saturated fatty acid and generally stable, its carboxylic acid functional group is the primary site of reactivity.[3][4] Potential degradation pathways, which must be investigated through forced degradation (stress testing) studies, include:

  • Esterification: In the presence of alcohol impurities or excipients under acidic conditions, the carboxylic acid can form an ester.

  • Oxidative Degradation: Although the alkyl chain is saturated, aggressive oxidative conditions can potentially lead to the formation of hydroperoxides or shorter-chain fatty acids. It is generally considered stable under standard conditions but should be kept away from strong oxidizing agents.[3] Studies on the related compound valproic acid show susceptibility to oxidation.[5][6]

  • Decarboxylation: Under high thermal stress, carboxylic acids can undergo decarboxylation, though this typically requires very high temperatures.

Stress testing helps to identify these potential degradants and establish the intrinsic stability of the molecule.[7]

Q3: What are the essential stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[8][9] In line with ICH Q1A(R2) guidelines, the following conditions are mandatory[2]:

  • Acid and Base Hydrolysis: Evaluates susceptibility to degradation across a wide range of pH values, mimicking potential in vivo conditions or contact with acidic/basic excipients.

  • Oxidation: Utilizes an oxidizing agent, typically hydrogen peroxide, to assess the molecule's sensitivity to oxidative stress.

  • Thermal Stress: Exposes the substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, or higher) to evaluate its thermal stability.[2]

  • Photostability: Assesses the impact of light exposure, as mandated by ICH Q1B guidelines, using a combination of UV and visible light sources.[10]

Q4: How should I design a photostability study for this compound?

A4: A photostability study, guided by ICH Q1B, should be conducted systematically.[10] The drug substance should be exposed to a light source that provides a standardized output of both visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. The study must include a "dark control" sample, wrapped in aluminum foil, placed alongside the exposed sample to differentiate between thermal degradation and photodegradation.[10] Samples should be analyzed at various time points to determine the rate and extent of photodegradation.

Q5: What defines a "stability-indicating" analytical method, and why is it crucial?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] Its defining characteristic is specificity : the ability to produce a response only for the analyte of interest and to resolve it from all potential degradation products, process impurities, and other components in the sample matrix.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods.[11][12] Without a validated stability-indicating method, one cannot confidently state that a loss in API concentration is due to degradation or that the observed purity is accurate, as degradation products might co-elute with the main peak.[8]

Section 2: Experimental Protocols & Methodologies

These protocols provide a starting point for conducting robust stability studies. They should be adapted and validated for your specific laboratory conditions and equipment.

Protocol 2.1: Forced Degradation - Hydrolysis
  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Transfer an aliquot of the stock solution to a vial, add an equal volume of 0.1 M HCl, and mix.

  • Base Hydrolysis: Transfer an aliquot of the stock solution to a separate vial, add an equal volume of 0.1 M NaOH, and mix.

  • Neutral Hydrolysis: Transfer an aliquot of the stock solution to a third vial, add an equal volume of purified water, and mix.

  • Incubation: Heat the vials at 60°C for a specified period (e.g., 24, 48, 72 hours). Withdraw samples at appropriate time points.

  • Neutralization: Before analysis, neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method (see Protocol 2.5).

Protocol 2.2: Forced Degradation - Oxidation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Application: Transfer an aliquot of the stock solution to a vial. Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a set duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample directly using the stability-indicating HPLC method.

Protocol 2.3: Forced Degradation - Photolysis
  • Sample Preparation: Place a thin layer of solid this compound powder in a chemically inert, transparent container. Also, prepare a solution (e.g., 1 mg/mL) in a quartz cuvette or vial.

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[10]

  • Analysis: At the end of the exposure period, dissolve the solid sample and analyze both the exposed and dark control samples by HPLC.

Protocol 2.4: Forced Degradation - Thermal Stress
  • Sample Preparation: Place the solid this compound in a vial, loosely capped to permit air exchange but prevent contamination.

  • Incubation: Place the vial in a calibrated oven at a high temperature (e.g., 70°C).

  • Control Sample: Store a control sample at the recommended storage condition (e.g., 25°C/60% RH).

  • Analysis: After a specified period (e.g., 7 days), remove the sample, allow it to cool, and analyze it by HPLC against the control.

Protocol 2.5: Stability-Indicating RP-HPLC Method

This is a starting point; method development and validation are required.

  • Rationale: Reverse-phase HPLC (RP-HPLC) is chosen for its versatility and excellent resolution for a wide range of compounds.[11] A C18 column is a robust starting point for separating non-polar to moderately polar analytes.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0).

    • B: Acetonitrile.

  • Elution: Gradient elution. Example: Start at 60% A, ramp to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm. Causality Note: this compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to see the carboxylic acid group.[13]

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Section 3: Visual Workflows

The following diagrams illustrate key processes in stability testing, designed to provide a clear, at-a-glance understanding of the required steps and logic.

StabilityTestingWorkflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Study cluster_formal Phase 3: Formal Stability Study cluster_eval Phase 4: Evaluation & Reporting start Define Stability Program Objectives dev_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->dev_method validate_method Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) dev_method->validate_method stress_testing Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) validate_method->stress_testing identify_deg Identify & Characterize Degradation Products stress_testing->identify_deg confirm_specificity Confirm Method Specificity (Peak Purity Analysis) identify_deg->confirm_specificity place_on_stability Place Batches on Formal Stability (Long-term & Accelerated Conditions) confirm_specificity->place_on_stability pull_samples Pull Samples at Pre-defined Time Points place_on_stability->pull_samples analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples analyze_samples->pull_samples eval_data Evaluate Data & Assess Trends analyze_samples->eval_data set_retest Establish Re-test Period & Storage Conditions eval_data->set_retest report Compile Stability Report set_retest->report

Caption: High-level workflow for a comprehensive stability testing program.

TroubleshootingLogic start Unexpected Result Observed (e.g., No Degradation, Poor Mass Balance) check1 Was sufficient degradation achieved (Target: 5-20%)? start->check1 action1 Increase stress severity: - Higher temp/conc. - Longer duration check1->action1 No check2 Is mass balance within limits (e.g., 95-105%)? check1->check2 Yes end Problem Resolved / Root Cause Identified action1->end action2 Investigate potential causes: 1. Co-eluting peaks (check purity) 2. Non-UV active degradants (use MS) 3. Volatile degradants (use GC-MS) 4. API adsorbed to container check2->action2 No check3 Is peak shape acceptable (Tailing < 2, good symmetry)? check2->check3 Yes action2->end action3 Troubleshoot HPLC Method: - Adjust mobile phase pH - Check for column overload - Ensure column is not degraded check3->action3 No check3->end Yes action3->end

Caption: Logical troubleshooting flow for common stability study issues.

Section 4: Data Summary & Troubleshooting Guide

Table 1: Summary of Expected Outcomes in Forced Degradation Studies
Stress ConditionReagent/ParametersExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C5-15%Ester (if alcohol present), other hydrolysis products
Base Hydrolysis 0.1 M NaOH, 60°C5-20%Potential for salt formation, minimal degradation expected
Oxidation 3% H₂O₂, RT5-20%Oxidized byproducts, shorter-chain acids
Thermal 70°C, solid state< 10%Minimal degradation expected, potential for decarboxylation
Photolytic ICH Q1B conditions< 10%Photodegradation products; dependent on impurities

Note: The % degradation is a target to demonstrate the stability-indicating nature of the method; actual results will vary. A target of 5-20% degradation is often considered ideal for method validation.[14][15]

Table 2: Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation observed in any stress condition. 1. Stress conditions are too mild. 2. The molecule is exceptionally stable. 3. Analytical method is not sensitive to changes.1. Increase the concentration of the stressor (e.g., 1 M HCl), temperature, or duration of exposure.[2] 2. Document the stability and report the findings. 3. Confirm method sensitivity and ensure the detection wavelength is optimal.
Poor peak shape (fronting, tailing) in HPLC chromatogram. 1. Column overload (too much sample injected). 2. Mobile phase pH is inappropriate for the analyte. 3. Column degradation or contamination.1. Reduce the concentration of the sample. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Flush the column with a strong solvent or replace it if necessary.
Mass balance is not within the acceptable range (e.g., <95%). 1. Degradation products are not detected (e.g., no chromophore). 2. Degradation products are volatile. 3. Co-elution of the main peak with a degradant.1. Use a mass spectrometer (LC-MS) or another universal detector in parallel with the UV detector. 2. Consider Gas Chromatography (GC) for analysis of the headspace. 3. Check peak purity using a PDA detector. If co-elution is suspected, modify the HPLC method (gradient, mobile phase, or column) to improve resolution.[16]
New, unexpected peaks appear in control samples. 1. Contamination of the sample or solvent. 2. Interaction with the container closure system. 3. Degradation during sample preparation or storage.1. Use fresh, high-purity solvents and clean glassware. 2. Investigate potential leaching from the container. 3. Prepare samples immediately before analysis or study the stability of the analytical solution.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [1]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. SNS Courseware. [2]

  • ICH Guidelines for Stability. K.K. Wagh College of Pharmacy. [7]

  • ICH Guidelines for Stability Studies. SlideShare. [17]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [18]

  • Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs. Bulletin of Environment, Pharmacology and Life Sciences. [5]

  • Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques. Xenobiotica. [19]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics. [14]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. JDDT. [15]

  • This compound (EVT-406186). EvitaChem. [3]

  • Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. ResearchGate. [6]

  • This compound | C11H22O2. PubChem. [4]

  • Analytical Techniques In Stability Testing. Separation Science. [11]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [16]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [13]

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. ICH. [10]

  • Stability-indicating HPLC Method Research Articles. R Discovery. [20]

  • Strength and Stability Testing for Compounded Preparations. US Pharmacopeia (USP). [8]

  • Stability Indicating HPLC Method Development – A Review. IJTSRD. [9]

  • Stability Indicating RP-HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [12]

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Validation & Comparative

A Comparative Analysis of 2-Propyloctanoic Acid and Valproic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurological and psychiatric drug development, the exploration of short-chain fatty acids and their derivatives continues to be a fertile ground for identifying novel therapeutic agents. Among these, Valproic Acid (VPA) stands as a cornerstone therapy for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its structural analogue, 2-propyloctanoic acid, presents an intriguing subject for comparative analysis, offering potential insights into the structure-activity relationships that govern the therapeutic and adverse effects of this class of compounds. This guide provides a detailed comparative analysis of these two molecules, grounded in their physicochemical properties, proposed mechanisms of action, and the experimental methodologies required for their evaluation.

Structural and Physicochemical Properties: A Foundation for Activity

Valproic acid, chemically known as 2-propylpentanoic acid, is a branched-chain carboxylic acid.[3][4] this compound shares this core branched-chain fatty acid structure but possesses a longer alkyl chain. This seemingly subtle difference in chemical structure can significantly influence their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

PropertyValproic Acid (2-propylpentanoic acid)This compoundReference(s)
IUPAC Name 2-propylpentanoic acidThis compound[3][5]
Molecular Formula C8H16O2C11H22O2[3][5]
Molecular Weight 144.21 g/mol 186.29 g/mol [3][5]
LogP ~2.75~3.46[1][6]
pKa ~4.6Not experimentally determined, but expected to be similar to other carboxylic acids (~4-5)[7]

The higher LogP value of this compound suggests greater lipophilicity compared to valproic acid. This increased lipophilicity may influence its ability to cross the blood-brain barrier and its distribution into tissues.[6]

Unraveling the Mechanisms of Action: A Tale of Two Molecules

The precise mechanisms of action for valproic acid are multifaceted and not entirely elucidated, though several key pathways have been identified.[8][9] It is believed to exert its anticonvulsant and mood-stabilizing effects through a combination of the following:

  • Enhancement of GABAergic Neurotransmission: Valproic acid increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9][10][11] This is thought to occur through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, and potentially by increasing GABA synthesis.[9][12]

  • Blockade of Voltage-Gated Sodium Channels: By blocking these channels, valproic acid reduces high-frequency neuronal firing, a hallmark of seizure activity.[9][11]

  • Modulation of T-type Calcium Channels: Inhibition of these channels is another mechanism that contributes to its anticonvulsant properties.[11][13]

  • Histone Deacetylase (HDAC) Inhibition: Valproic acid is also known to be an inhibitor of HDACs, which can modulate gene expression and may contribute to its neuroprotective and mood-stabilizing effects.[6]

The mechanism of action for this compound has not been extensively studied. However, given its structural similarity to valproic acid, it is plausible that it shares some of these mechanisms. The longer alkyl chain might influence its affinity for and interaction with these molecular targets. Further research is required to delineate the specific pathways modulated by this compound.

Below is a conceptual diagram illustrating the proposed mechanisms of action for valproic acid, which can serve as a hypothetical framework for investigating this compound.

cluster_VPA Valproic Acid cluster_Mechanisms Cellular Mechanisms cluster_Effects Therapeutic Effects VPA Valproic Acid GABA ↑ GABA Levels VPA->GABA Inhibits GABA Transaminase Na_Channel Blockade of Voltage-Gated Na+ Channels VPA->Na_Channel Ca_Channel Modulation of T-type Ca2+ Channels VPA->Ca_Channel HDAC HDAC Inhibition VPA->HDAC Anticonvulsant Anticonvulsant Effect GABA->Anticonvulsant Na_Channel->Anticonvulsant Ca_Channel->Anticonvulsant Mood_Stabilizing Mood-Stabilizing Effect HDAC->Mood_Stabilizing Neuroprotective Neuroprotective Effect HDAC->Neuroprotective

Caption: Proposed Mechanisms of Action for Valproic Acid.

Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Overview

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to its efficacy and safety. Valproic acid is well-absorbed orally, highly protein-bound, and extensively metabolized in the liver.[14] Its pharmacokinetics can be influenced by co-administered drugs.[14]

ParameterValproic AcidThis compoundReference(s)
Bioavailability High (>90% orally)Not well-documented[15][16]
Protein Binding ~90% (saturable)Not well-documented[14]
Metabolism Hepatic (glucuronidation, beta-oxidation, CYP-mediated oxidation)Presumed hepatic, details unknown[14]
Elimination Half-life 9-18 hours in adultsNot well-documented[14]

The pharmacodynamics of valproic acid are well-characterized, with established therapeutic ranges for epilepsy and bipolar disorder.[17] The pharmacodynamic properties of this compound, including its potency and efficacy as an anticonvulsant, require further investigation through rigorous preclinical studies.

Therapeutic Applications and Side Effect Profiles: The Clinical Perspective

Valproic acid has a broad spectrum of clinical applications, including the treatment of various seizure types, bipolar disorder, and migraine prevention.[1][18] However, its use is associated with a range of side effects, some of which can be serious, such as hepatotoxicity, pancreatitis, and teratogenicity.[1][19] Common side effects include gastrointestinal disturbances, tremor, hair loss, and weight gain.[20]

The therapeutic potential of this compound is yet to be established. Preclinical studies are necessary to determine its efficacy in relevant animal models of neurological and psychiatric disorders. Similarly, a comprehensive toxicological evaluation is required to understand its side effect profile and compare it to that of valproic acid.

Experimental Protocols for Comparative Analysis

For researchers aiming to conduct a comparative analysis of this compound and valproic acid, the following experimental workflows provide a robust starting point.

In Vivo Anticonvulsant Screening

A standard approach to assess the anticonvulsant potential of a compound is to use rodent models of induced seizures. The Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test are two of the most common screening methods.[2][21]

Workflow for Anticonvulsant Screening:

start Start animal_prep Animal Acclimatization (e.g., Mice or Rats) start->animal_prep drug_admin Compound Administration (VPA, this compound, Vehicle Control) animal_prep->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction mes Maximal Electroshock (MES) seizure_induction->mes Tonic-Clonic Seizure Model ptz Pentylenetetrazol (PTZ) seizure_induction->ptz Absence/Myoclonic Seizure Model observation Observation and Scoring of Seizure Activity mes->observation ptz->observation data_analysis Data Analysis (e.g., ED50 determination) observation->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Anticonvulsant Screening.

Step-by-Step Methodology:

  • Animal Acclimatization: House rodents (e.g., male Swiss mice, 20-25g) in a controlled environment for at least one week prior to the experiment.

  • Compound Administration: Administer this compound, valproic acid (as a positive control), and a vehicle control (e.g., saline with a small amount of Tween 80) intraperitoneally or orally at various doses.

  • Seizure Induction:

    • MES Test: At a predetermined time after drug administration (e.g., 30 minutes), apply a brief electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

    • PTZ Test: At a predetermined time after drug administration, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).

  • Observation and Scoring: Observe the animals for a set period (e.g., 30 minutes for PTZ) and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test; latency to and severity of clonic-tonic seizures in the PTZ test).

  • Data Analysis: Determine the median effective dose (ED50) for each compound, which is the dose that protects 50% of the animals from the induced seizure.

Assessment of Neurotoxicity

It is crucial to evaluate the potential neurotoxic side effects of any novel anticonvulsant candidate. The rotarod test is a widely used method to assess motor coordination and neurological deficits in rodents.[13]

Workflow for Neurotoxicity Assessment:

start Start animal_training Animal Training on Rotarod start->animal_training drug_admin Compound Administration (VPA, this compound, Vehicle Control) animal_training->drug_admin rotarod_test Rotarod Performance Test drug_admin->rotarod_test data_collection Record Time on Rod rotarod_test->data_collection data_analysis Data Analysis (e.g., TD50 determination) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for Neurotoxicity Assessment using the Rotarod Test.

Step-by-Step Methodology:

  • Animal Training: Train the animals on the rotarod apparatus (e.g., rotating at a constant speed of 10 rpm) for a few days until they can consistently remain on the rod for a set period (e.g., 120 seconds).

  • Compound Administration: Administer the test compounds and controls at various doses.

  • Rotarod Performance Test: At peak effect time, place the animals on the rotarod and measure the latency to fall. A significant decrease in the time spent on the rod compared to the vehicle control indicates motor impairment.

  • Data Analysis: Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

Pharmacokinetic Analysis

Understanding the pharmacokinetic profile is essential. This involves quantifying the compound in biological matrices over time.

Workflow for Pharmacokinetic Analysis:

start Start drug_admin Compound Administration (Intravenous and Oral) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_prep Plasma/Serum Separation and Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) blood_sampling->sample_prep lc_ms_analysis LC-MS/MS Analysis for Drug Quantification sample_prep->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2, Bioavailability) lc_ms_analysis->pk_modeling end End pk_modeling->end

Caption: Workflow for Pharmacokinetic Analysis.

Step-by-Step Methodology:

  • Compound Administration: Administer a known dose of the compound via intravenous (for bioavailability determination) and oral routes to different groups of animals (e.g., rats with jugular vein cannulation).

  • Serial Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Preparation: Separate plasma or serum and prepare the samples for analysis, which may involve protein precipitation or liquid-liquid extraction to isolate the drug.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in the biological matrix.[22][23]

  • Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and oral bioavailability.

Conclusion and Future Directions

The comparative analysis of this compound and valproic acid highlights the importance of subtle structural modifications in drug design. While valproic acid is a well-established therapeutic agent, the limited data on this compound underscores a significant knowledge gap. Its increased lipophilicity suggests potentially different pharmacokinetic and pharmacodynamic properties that warrant investigation.

Future research should focus on a comprehensive preclinical evaluation of this compound, following the experimental workflows outlined in this guide. Elucidating its mechanism of action, defining its anticonvulsant and neurotoxic profiles, and characterizing its pharmacokinetics are essential steps to determine if this structural analogue holds promise as a novel therapeutic agent with an improved efficacy or safety profile compared to valproic acid. Such studies will not only shed light on the potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of neuroactive compounds.

References

  • Valproic Acid - StatPearls - NCBI Bookshelf. (2024-03-19). Available from: [Link]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021-12-24). Available from: [Link]

  • Valproic Acid Basic Seizure Medication | Epilepsy Foundation. (2024-04-17). Available from: [Link]

  • This compound | C11H22O2 | CID 552716 - PubChem. (n.d.). Available from: [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Available from: [Link]

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  • Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests - American Epilepsy Society. (2001-12-01). Available from: [Link]

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A Comparative Guide to Structural Analogues of 2-Propyloctanoic Acid (Valproic Acid): Efficacy, Safety, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Inherent Challenges of Valproic Acid

Valproic acid (VPA, 2-propylpentanoic acid), a simple branched-chain fatty acid, was serendipitously discovered to have anticonvulsant properties in 1963.[1] Since then, it has become one of the most widely prescribed antiepileptic drugs (AEDs) worldwide, with a broad spectrum of efficacy against various seizure types.[1] Its therapeutic applications have expanded to include the treatment of bipolar disorder and migraine prophylaxis.[1][2]

The mechanisms underlying VPA's therapeutic effects are multifaceted. They are largely attributed to the enhancement of GABAergic neurotransmission by inhibiting GABA-degrading enzymes like GABA transaminase, modulation of voltage-gated sodium channels, and, more recently discovered, the inhibition of histone deacetylases (HDACs).[1][3][4][5][6] This latter action, which alters gene expression, is linked to its potential in cancer therapy and neuroprotection.[1][7][8]

Despite its efficacy, the clinical utility of VPA is significantly hampered by two major adverse effects: hepatotoxicity (liver damage) and teratogenicity (the potential to cause birth defects).[1][9] VPA is a known human teratogen, associated with a significantly increased risk of major congenital malformations, particularly neural tube defects like spina bifida, as well as neurodevelopmental anomalies.[10][11][12][13] This risk has prompted a decades-long search for structural analogues and derivatives that retain or improve upon VPA's therapeutic potency while exhibiting a superior safety profile.[1]

This guide provides a comparative analysis of key structural analogues of VPA, examining their pharmacological profiles, preclinical efficacy, and toxicity data. We will delve into the rationale behind specific molecular modifications and present the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers and drug development professionals in the field.

Strategic Modifications of the VPA Scaffold

The simple structure of VPA provides a versatile scaffold for chemical modification. The primary strategies for developing analogues have focused on altering the carboxylic acid group, modifying the alkyl side chains, or introducing cyclic constraints. These modifications aim to dissociate the molecular features responsible for efficacy from those causing toxicity.[1]

A key hypothesis in this field is that the teratogenicity of VPA is linked to its metabolism. Therefore, designing analogues that avoid specific metabolic pathways or that do not generate teratogenic metabolites is a central goal. Amidation of the carboxylic acid group, for instance, is a common strategy to reduce toxicity.[1][14]

Caption: Major classes of structural modifications applied to the Valproic Acid (VPA) scaffold.

Comparative Analysis of Key VPA Analogues

Amide Derivatives: A Focus on Reducing Toxicity

Amide derivatives represent one of the most explored classes of VPA analogues, primarily developed to mitigate the toxicity associated with the free carboxylic acid moiety.[1][15]

  • Valpromide (VPD): A primary amide of VPA, Valpromide is used clinically in some countries.[16][17] It is largely considered a prodrug, as it is rapidly and extensively metabolized back to VPA in the body.[3][4][16][17] While this conversion is responsible for its therapeutic action, it means that Valpromide ultimately shares the teratogenic risks of VPA.[16] However, some studies suggest that the amide form itself possesses intrinsic anticonvulsant properties.[16][17] One study in mice found that while VPA caused 53% exencephaly (a severe neural tube defect), Valpromide induced it in only 6% of cases, suggesting a significant, though not complete, reduction in teratogenicity.[14]

  • Valnoctamide (VCD): This amide is a structural isomer of Valpromide and has shown significant promise.[18][19] Crucially, Valnoctamide is not converted to its corresponding acid (valnoctic acid) or to VPA in vivo.[18][19][20] This metabolic stability is key to its improved safety profile. Preclinical studies have demonstrated that Valnoctamide is significantly less teratogenic than VPA.[14][21][22] A comparative study showed that an equimolar dose of VPA led to a high incidence of fetal malformations in mice, whereas Valnoctamide was found to be distinctly less teratogenic, with exencephaly rates of only 1%, similar to control groups.[14] Valnoctamide has demonstrated anticonvulsant activity and is also being investigated for bipolar disorder and neuropathic pain, positioning it as a potentially safer alternative to VPA, especially for women of childbearing age.[19][22]

Unsaturated Analogues: Exploring VPA Metabolites

Metabolites of VPA have also been investigated as potential therapeutic agents.

  • 2-ene-VPA (2-Propyl-2-pentenoic Acid): This is a major metabolite of VPA.[1][9] Studies have shown that 2-ene-VPA retains significant anticonvulsant activity, estimated to be 60-90% of the parent compound in animal models.[1] More importantly, it appears to lack the hepatotoxicity and teratogenicity associated with VPA, making it a valuable lead compound for developing safer AEDs.[9][23] The improved safety profile is thought to be due to differences in its downstream metabolism compared to VPA.

Comparative Summary of Properties

The table below summarizes the key properties of VPA and its selected analogues based on preclinical data.

CompoundClassPrimary Mechanism(s)Anticonvulsant Potency (Preclinical)Key Feature/AdvantageMajor Limitation(s)
Valproic Acid (VPA) Parent DrugGABA ↑, Na+ Channel Blockade, HDAC Inhibition[1][2]Broad-spectrum efficacyWell-established, broad efficacyHigh teratogenicity and hepatotoxicity[1][9][12]
Valpromide (VPD) Amide DerivativeProdrug of VPA[4][16]Similar to VPAMay offer more stable plasma levels[16]Metabolizes to VPA, retaining teratogenic risk[14][16]
Valnoctamide (VCD) Amide DerivativeGABAergic modulation (independent of VPA)[19]Effective anticonvulsant[18][21]Significantly lower teratogenicity than VPA[14][21][22]Requires further clinical development
2-ene-VPA Unsaturated AnalogueSimilar to VPA60-90% potency of VPA[1]Lacks hepatotoxicity and teratogenicity of VPA[23]Lower potency than VPA

Experimental Protocols for Preclinical Evaluation

The preclinical screening of potential anticonvulsant drugs relies on well-validated animal models that mimic different types of human seizures. The two most common primary screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[24][25][26][27]

Maximal Electroshock Seizure (MES) Test

Principle: The MES test is a model for generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure discharge through neural circuits.[15][24] Efficacy in this model is predictive of activity against generalized tonic-clonic seizures in humans.[25] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][24]

MES_Workflow A 1. Animal Preparation - Male CF-1 mice (20-25g) - Acclimatize B 2. Compound Administration - Administer test compound (e.g., IP, PO) - Include vehicle control & positive control groups A->B C 3. Anesthesia & Electrode Placement - Wait for Time to Peak Effect (TPE) - Apply topical anesthetic to corneas (e.g., 0.5% tetracaine) - Place corneal electrodes B->C D 4. Electrical Stimulation - Deliver current (e.g., 50 mA, 60 Hz, 0.2s for mice) C->D E 5. Observation & Endpoint - Immediately observe for seizure phenotype D->E F Protected? (Abolition of tonic hindlimb extension) E->F G YES (Compound is effective) F->G True H NO (Tonic hindlimb extension observed) F->H False

Caption: Standard experimental workflow for the Maximal Electroshock Seizure (MES) test in mice.

Detailed Methodology:

  • Animal Selection and Acclimation: Male CF-1 or C57BL/6 mice are commonly used.[24][28] Animals are allowed to acclimate to the laboratory environment to reduce stress.

  • Compound Administration: The test analogue is administered at various doses via an appropriate route (e.g., intraperitoneal, oral). A vehicle control group and a positive control group (e.g., treated with phenytoin or VPA) are essential. The test is conducted at the predetermined time to peak effect (TPE) of the drug.[29]

  • Electrode Application: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[15][24] Corneal electrodes are then gently placed.

  • Stimulation: An alternating electrical current is delivered. For mice, standard parameters are 50 mA at 60 Hz for 0.2 seconds.[24]

  • Observation and Scoring: The animal is immediately observed for the presence or absence of tonic hindlimb extension. The abolition of this phase is the endpoint and indicates that the animal is protected by the compound.[24]

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated to quantify the anticonvulsant potency of the analogue.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Principle: The scPTZ test is a model for clonic, myoclonic, and absence seizures.[25] Pentylenetetrazol is a GABA-A receptor antagonist that induces seizures.[28] This test identifies compounds that can raise the seizure threshold.[29]

Detailed Methodology:

  • Animal and Compound Administration: Similar to the MES test, animals are prepared and administered the test compound or vehicle control.

  • Convulsant Injection: At the TPE of the test compound, a standardized dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[29]

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes.[29]

  • Scoring: The endpoint is the observation of a clonic seizure, typically characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds. An animal that does not exhibit this seizure is considered protected.[29]

  • Data Analysis: The ED50 is calculated to determine the potency of the analogue in preventing chemically-induced seizures.

Causality in Experimental Choices: The use of both MES and scPTZ tests is critical for profiling a new compound.[26] Efficacy in the MES test suggests a mechanism involving the prevention of seizure spread, often through action on voltage-gated sodium channels. In contrast, efficacy in the scPTZ test points towards a mechanism that increases the seizure threshold, often involving enhancement of GABAergic inhibition. A compound active in both models, like VPA, is considered to have a broad spectrum of anticonvulsant activity.[30]

Future Directions and Conclusion

The development of structural analogues of valproic acid represents a critical endeavor in medicinal chemistry, driven by the need to separate potent therapeutic activity from debilitating side effects. The research journey has yielded several key insights:

  • Amide Derivatives are Promising: The amidation of VPA's carboxylic acid group is a validated strategy for reducing teratogenicity. Valnoctamide, in particular, stands out as a promising candidate due to its metabolic stability and significantly improved safety profile in preclinical models.[14][21][22]

  • Metabolism is Key: Understanding the metabolic fate of VPA and its analogues is crucial. Compounds like 2-ene-VPA demonstrate that active metabolites can be safer than the parent drug, providing a strong rationale for metabolite-based drug design.[23]

  • Multiple Mechanisms Offer New Opportunities: VPA's role as an HDAC inhibitor has opened new therapeutic avenues, including neuroprotection and cancer treatment.[1][7][31] Future analogues could be specifically designed to optimize HDAC inhibition while minimizing channels for toxicity, potentially leading to novel therapies for a range of neurological and oncological disorders.[8][32]

While VPA remains an important therapeutic agent, the compelling preclinical data for analogues like Valnoctamide and 2-ene-VPA highlight a clear path toward safer alternatives. Continued investigation, focusing on optimizing pharmacokinetic properties and confirming safety in advanced clinical trials, is essential. For drug development professionals, the story of VPA provides a powerful case study in iterative drug design, where a deep understanding of structure-activity and structure-toxicity relationships can lead to the creation of superior medicines.

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A Comparative Guide to the Biological Efficacy of 2-Propyloctanoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel therapeutic compounds is a constant endeavor. Within the class of branched-chain fatty acids, valproic acid (VPA, 2-propylpentanoic acid) has long been a cornerstone therapeutic for epilepsy and bipolar disorder, with emerging applications in oncology.[1] This guide provides a comparative analysis of the biological efficacy of 2-propyloctanoic acid, a longer-chain analog of VPA, against its parent compound and other fatty acids. While direct experimental data on this compound is limited, this guide will leverage structure-activity relationship (SAR) studies of related fatty acids to provide a scientifically grounded perspective on its potential therapeutic efficacy.

The Precedent of Valproic Acid: A Multi-Modal Therapeutic Agent

Valproic acid, a simple branched-chain fatty acid, was serendipitously discovered to have anticonvulsant properties.[1] It is now a widely prescribed antiepileptic drug with a broad spectrum of activity against various seizure types.[2] Beyond its effects on neuronal excitability, VPA has been identified as a histone deacetylase (HDAC) inhibitor, a mechanism that underpins its emerging role as an anticancer agent.[1][3] VPA's ability to modulate gene expression through HDAC inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Structure-Activity Relationships: The Impact of Chain Length

The therapeutic profile of branched-chain fatty acids is significantly influenced by their chemical structure. Studies on VPA analogs have revealed that modifications to the alkyl chains can alter both potency and selectivity.

Anticonvulsant Efficacy

Research into VPA analogs has shown that increasing the carbon chain length can enhance anticonvulsant activity. For instance, early studies identified that analogs such as 2-propylheptanoic acid and 2-hexyloctanoic acid exhibit enhanced anticonvulsant effects compared to VPA. This suggests that the increased lipophilicity of longer-chain fatty acids may improve their ability to cross the blood-brain barrier and interact with their molecular targets.

Based on these SAR trends, it is reasonable to hypothesize that this compound, with its C8 backbone, would exhibit potent anticonvulsant activity, potentially exceeding that of VPA. A comparative summary of the anticonvulsant activity of VPA and related compounds is presented in Table 1.

CompoundStructureAnimal ModelED50 (mg/kg)Reference
Valproic Acid2-propylpentanoic acidMES (mice)261.2[4]
Valproic Acid2-propylpentanoic acidPTZ (mice)159.7[4]
N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamidescMet (rats)35[5]
2,2,3,3-tetramethylcyclopropanecarbonylureaMES (rats)29[5]
Compound 14 (a pyrrolidine-2,5-dione derivative)MES (mice)49.6[6]
Compound 14 (a pyrrolidine-2,5-dione derivative)scPTZ (mice)67.4[6]

Table 1: Comparative Anticonvulsant Activity of Valproic Acid and its Analogs. ED50 represents the effective dose required to protect 50% of the animals from seizures. MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazole-induced seizure test; scMet: subcutaneous Metrazol test.

Anticancer Potential and HDAC Inhibition

The anticancer activity of VPA is primarily attributed to its inhibition of HDACs, leading to changes in gene expression that promote an anti-tumor phenotype.[3] This mechanism involves the accumulation of acetylated histones, which results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

Inhibition of Histone Deacetylases (HDACs) by Valproic Acid

HDAC_Inhibition VPA Valproic Acid (and analogs) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Open Chromatin) HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation Gene_Expression->Apoptosis Leads to Anticonvulsant_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., CD-1 mice) Start->Animal_Acclimation Grouping Randomization into Treatment Groups (n=8-10 per group) Animal_Acclimation->Grouping Drug_Admin Compound Administration (e.g., i.p. injection) Grouping->Drug_Admin PTZ_Admin PTZ Administration (e.g., 80 mg/kg, i.p.) Drug_Admin->PTZ_Admin 30-60 min post-treatment Observation Observation Period (e.g., 30 minutes) PTZ_Admin->Observation Data_Collection Data Collection: - Latency to first seizure - Seizure severity score - Duration of seizures Observation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, Log-rank test) Data_Collection->Analysis ED50 ED50 Determination Analysis->ED50

Caption: Experimental workflow for the PTZ-induced seizure model.

Step-by-Step Methodology:

  • Animal Acclimation: Male CD-1 mice (20-25 g) are acclimated for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=8-10 per group).

  • Compound Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle alone.

  • PTZ Administration: After a predetermined pretreatment time (e.g., 30-60 minutes), animals are injected with a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg, i.p.). [7]5. Observation: Each animal is immediately placed in an individual observation chamber and observed for 30 minutes for the onset and severity of seizures.

  • Data Analysis: The latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures are recorded. The ED50 (the dose that protects 50% of the animals from seizures) is then calculated.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for In Vitro Anticancer Screening (MTT Assay)

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate (e.g., 5x10^3 cells/well) Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of fatty acid Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent (e.g., 10 µL/well) Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Data Analysis: Calculate % Viability and IC50 Absorbance->Analysis End End Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is not yet available, the existing body of research on valproic acid and its analogs provides a strong foundation for predicting its therapeutic potential. The structure-activity relationships within this class of branched-chain fatty acids suggest that this compound is a promising candidate for further investigation as both an anticonvulsant and an anticancer agent. Its longer alkyl chain may confer enhanced potency, though this needs to be balanced against potential changes in its pharmacokinetic and toxicity profiles. The experimental protocols detailed in this guide provide a clear roadmap for the preclinical evaluation of this compound and other novel fatty acid derivatives, paving the way for the development of next-generation therapeutics.

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  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Platforms for 2-Propyloctanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of 2-propyloctanoic acid, a branched-chain carboxylic acid, is critical in various research and drug development contexts. Its structural similarity to other endogenous fatty acids presents unique analytical challenges. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the measurement of this compound in biological matrices. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for cross-platform validation to ensure data integrity and comparability across different analytical technologies.

Introduction: The Analytical Challenge of this compound

This compound (CAS 31080-41-8) is a C11 branched-chain fatty acid.[1] Its accurate measurement is essential for understanding its physiological roles, metabolic fate, or as a potential biomarker. The key analytical hurdles for this molecule include:

  • Structural Isomerism: Distinguishing this compound from other C11 fatty acid isomers is paramount for analytical specificity.

  • Volatility and Polarity: As a carboxylic acid, its inherent polarity and potential for thermal instability can complicate chromatographic analysis, particularly in GC-based methods.

  • Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures that can interfere with ionization and detection in mass spectrometry.

This guide will focus on the two most powerful and widely used analytical platforms for the quantification of small molecules in complex matrices: GC-MS and LC-MS/MS. A hypothetical discussion on the feasibility of an immunoassay is also included for a comprehensive overview.

Platform Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for this compound analysis is not straightforward and depends on several factors including required sensitivity, sample throughput, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis.
Sample Volatility Requires derivatization to increase volatility and thermal stability of this compound.[2][3][4]Can analyze this compound directly, although derivatization can improve retention and sensitivity.[5][6][7]
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio of fragment ions.Very high, based on chromatographic retention time and specific precursor-to-product ion transitions (MRM).
Sensitivity Generally high, but can be limited by derivatization efficiency and background noise.Typically offers higher sensitivity (sub-ng/mL to pg/mL levels) due to reduced chemical noise in MRM mode.
Throughput Can be lower due to longer run times and sample preparation steps (derivatization).Generally higher throughput with faster gradient elutions and simpler sample preparation.
Matrix Effects Less prone to ion suppression compared to LC-MS/MS, but matrix components can affect derivatization.Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development.
Instrumentation Cost Generally lower initial capital investment compared to LC-MS/MS.Higher initial capital investment.

Experimental Design for Cross-Validation

A robust cross-validation study is essential to ensure that data generated on different platforms are comparable. The following workflow outlines the key steps.

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Materials and Reagents
  • Analyte: this compound certified reference standard.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended to correct for matrix effects and variability in sample processing. If unavailable, a structurally similar compound not present in the matrix can be used.

  • Reagents: All solvents and reagents should be of the highest purity available (e.g., HPLC or MS grade). Derivatization agents (for GC-MS and potentially LC-MS/MS) must be of high quality.

  • Biological Matrix: The specific biological matrix of interest (e.g., human plasma, rat urine) should be obtained from a reputable source and pooled to ensure homogeneity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific instrumentation and laboratory conditions. These protocols are designed to be self-validating by incorporating quality control checks at each stage.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general starting point for extracting this compound from a biological matrix and is applicable for both GC-MS and LC-MS/MS workflows.

  • Aliquoting: Thaw frozen biological samples (e.g., plasma) at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.

  • Acidification: Add 10 µL of 1 M HCl to each tube to protonate the carboxylic acid, facilitating its extraction into an organic solvent. Vortex briefly.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Cap the tubes and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution/Derivatization: The dried extract is now ready for reconstitution (for LC-MS/MS) or derivatization (for GC-MS).

GC-MS Method Protocol

Causality: Derivatization is necessary to convert the non-volatile this compound into a volatile and thermally stable derivative suitable for GC analysis. Silylation is a common and effective derivatization technique for carboxylic acids.

  • Derivatization:

    • To the dried extract from step 4.1.8, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vials tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL injection in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound and its internal standard. A full scan mode should be used during method development to identify the fragmentation pattern.

LC-MS/MS Method Protocol

Causality: Reversed-phase chromatography is well-suited for separating medium-chain fatty acids. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

  • Reconstitution:

    • Reconstitute the dried extract from step 4.1.8 in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 50% B

      • 1-5 min: 50% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 50% B

      • 6.1-8 min: 50% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

      • MRM Transitions: These must be optimized by infusing the pure analyte and internal standard. For this compound (MW 186.29), a likely precursor ion would be [M-H]⁻ at m/z 185.3. Product ions would be determined experimentally.

Bioanalytical Method Validation

Both the GC-MS and LC-MS/MS methods must be validated in accordance with regulatory guidelines from the FDA and EMA.[8][9][10][11][12][13][14][15][16]

Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.
Recovery Consistent, precise, and reproducible.
Stability Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage).

Cross-Validation and Data Comparison

Upon successful validation of both methods, a cross-validation experiment should be performed.

  • Prepare QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the biological matrix.

  • Analysis: Analyze these QC samples in replicate (n=6) using both the validated GC-MS and LC-MS/MS methods.

  • Incurred Sample Reanalysis (ISR): Analyze a set of real study samples (at least 20) with both methods.

  • Statistical Analysis:

    • Calculate the mean concentration and standard deviation for each QC level and for the incurred samples for both platforms.

    • Perform a paired t-test or Bland-Altman analysis to assess the agreement between the two methods.

    • The percentage difference between the results from the two methods should be within a predefined acceptance limit (e.g., ±20%).

Caption: Logical flow for comparing data from the two analytical platforms.

Immunoassay Feasibility

Developing a specific immunoassay for a small molecule like this compound is challenging.[17][18][19]

  • Hapten Nature: this compound is a hapten and would require conjugation to a carrier protein to elicit an immune response for antibody production.

  • Specificity: Achieving high specificity to differentiate it from other fatty acids would be difficult and would require extensive screening of antibody clones.

  • Format: A competitive immunoassay format would be the most likely approach.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques capable of accurately quantifying this compound in biological matrices.

  • LC-MS/MS is generally recommended for its higher sensitivity, higher throughput, and ability to analyze the compound without derivatization, which simplifies sample preparation.

  • GC-MS is a viable alternative, particularly if an LC-MS/MS system is not available. Careful optimization of the derivatization step is crucial for achieving good performance.

The cross-validation framework presented in this guide provides a robust methodology to ensure data consistency and reliability, regardless of the analytical platform employed. This is of utmost importance in regulated environments and for long-term studies where platform changes may be necessary.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][8][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][14]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][11]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][12][20]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][13]

  • Vertex AI Search. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [9]

  • Slideshare. Bioanalytical method validation emea. [Link][16]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link][2]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. [Link][3]

  • Chromatography Forum. (2023). Issues Encountered in Organic Acid Analysis Using GC/MS. [Link][4]

  • Papini, D., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link][5]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link][6][7]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. [Link][17]

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A Senior Application Scientist's Guide to the Certification of 2-Propyloctanoic Acid as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth, technical comparison of the methodologies required to certify 2-propyloctanoic acid as a reference standard, moving beyond a simple checklist to explain the scientific rationale behind each critical step. The objective is to establish a well-characterized, high-purity standard suitable for rigorous scientific use, ensuring accuracy and traceability in analytical workflows.[1][2][3]

The Imperative for Certified Reference Materials

A chemical reference standard is a highly purified and thoroughly characterized substance used as a measurement benchmark.[2] Unlike a standard laboratory reagent, a Certified Reference Material (CRM) is accompanied by documentation stating its property values, associated uncertainty, and a statement of metrological traceability.[1][4] For a compound like this compound, which may be a drug substance, metabolite, or a critical intermediate, a certified standard is indispensable for:

  • Method Validation: Assessing the performance of analytical methods.[1]

  • Calibration: Ensuring the accuracy of instrumental measurements.[1]

  • Quality Control: Verifying the identity, purity, and strength of drug substances and products.[2]

  • Regulatory Compliance: Meeting the stringent requirements of bodies like the FDA.[3]

The certification process is a comprehensive evaluation designed to confirm the material's identity and assign a precise purity value. This is achieved through an orthogonal approach, using multiple analytical techniques to build a complete and validated profile of the material.

Physicochemical Properties of this compound

A foundational step in certification is the compilation of the compound's fundamental properties.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 31080-41-8PubChem[5]
Molecular Formula C₁₁H₂₂O₂PubChem[5]
Molecular Weight 186.29 g/mol PubChem[5]
Monoisotopic Mass 186.161979940 DaPubChem[5]

The Certification Workflow: A Multi-Technique Approach

The establishment of a chemical reference substance is a systematic process that involves rigorous testing, data evaluation, and final approval by a certifying body.[6] The workflow below illustrates the logical progression from candidate material selection to the final assignment of a certified purity value.

Certification_Workflow cluster_0 Part 1: Identity Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Value Assignment & Certification A Candidate Material (High Purity Synthesis) B Structural Elucidation (NMR Spectroscopy) A->B C Molecular Weight Verification (Mass Spectrometry) B->C D Functional Group Analysis (IR Spectroscopy) C->D E Chromatographic Purity (HPLC-UV) D->E F Residual Solvents (Headspace GC) E->F G Water Content (Karl Fischer Titration) E->G H Inorganic Impurities (Sulphated Ash) E->H I Mass Balance Calculation E->I J Certificate of Analysis (Purity, Uncertainty, Expiry) I->J

Caption: Workflow for the certification of a chemical reference standard.

Part 1: Identity Confirmation – Is the Material What It Claims to Be?

Before any quantitative assessment, the absolute identity of the candidate material must be unequivocally confirmed. This is a qualitative step that ensures the foundation of the certification is sound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, making it the most powerful standalone technique for identity confirmation. Both ¹H and ¹³C NMR are employed to create a complete structural picture.

  • ¹H NMR Spectroscopy: Provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see characteristic signals for the methyl (CH₃) groups, methylene (CH₂) chains, the methine (CH) proton at the alpha-position, and a highly deshielded signal for the carboxylic acid proton.[7] The signal for the carboxylic acid proton is often broad and can appear over a wide chemical shift range (10-13 ppm).[8]

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. The most downfield signal will correspond to the carbonyl carbon of the carboxylic acid.

Expected ¹H NMR Data (Illustrative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 12.0broad singlet1HH OOC-
~2.2 - 2.4multiplet1H-CH (COOH)-
~1.2 - 1.6multiplet14H-CH₂ - chains
~0.8 - 0.9multiplet6H-CH₃ terminals
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a direct check against the theoretical mass. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. Fragmentation patterns also provide structural clues that must be consistent with the proposed structure.

  • Molecular Ion Peak ([M]⁺): For this compound (MW 186.29), a peak at m/z 186 would be expected for the molecular ion. A prominent peak at m/z 187 corresponding to the [M+H]⁺ ion is often observed in soft ionization techniques like electrospray ionization (ESI).

  • Key Fragmentation: Carboxylic acids often show characteristic losses.[9] We would anticipate seeing fragments corresponding to the loss of the hydroxyl group ([M-OH]⁺ at m/z 169) and the loss of the entire carboxyl group ([M-COOH]⁺ at m/z 141).[9] A peak at m/z 60, resulting from a McLafferty rearrangement, is also highly diagnostic for many carboxylic acids.[10]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For a reference standard, this serves as a confirmatory identity test.

Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration
2500-3300BroadO-H stretch (Carboxylic acid)
~2960, ~2870StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)

Part 2: Purity Assessment – A Quantitative Interrogation

With identity confirmed, the focus shifts to quantifying the material's purity. A guiding principle for assay standards is to aim for a purity of 99.5% or higher.[6] This requires a suite of techniques to account for all possible impurities.

Chromatographic Purity by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from structurally related impurities, process impurities, and degradation products.[11][12] A UV detector is suitable as the carboxylic acid chromophore provides absorbance at low wavelengths (~210 nm).[12]

Experimental Protocol: HPLC-UV for Organic Acid Purity

  • System Preparation: Use an HPLC system with a UV/VIS or PDA detector.

  • Column: Select a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.7-3.0 with phosphoric acid).[11][13] The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Elution: Run an isocratic or gradient elution (e.g., 50:50 v/v Acetonitrile:Buffer). A gradient may be necessary to elute more or less polar impurities.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column temperature to 30 °C.

  • Detection: Monitor at a wavelength of 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Summary of HPLC Method Parameters

ParameterConditionRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard reverse-phase column for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)Acidic pH ensures the analyte is in its non-ionized form for good chromatography.
Flow Rate 1.0 mL/minProvides good separation efficiency with reasonable run times.
Temperature 30 °CEnsures reproducible retention times.
Detector UV at 210 nmWavelength where the carboxylic acid chromophore absorbs.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Other Critical Purity Assessments
  • Residual Solvents: Synthesis of this compound will involve organic solvents. Headspace Gas Chromatography (GC) is the required technique to quantify these volatile impurities, as they would be missed by HPLC.

  • Water Content: Water is a common impurity that can significantly impact the true concentration of the standard. Coulometric or Volumetric Karl Fischer Titration is the specific and accurate method for determining water content.

  • Inorganic Impurities: Non-volatile inorganic salts or catalyst residues may be present. The Sulphated Ash or Residue on Ignition test is a pharmacopeial method to quantify these impurities by burning off all organic material and weighing the residue.[3]

Part 3: The Final Verdict – Assigning the Certified Value

The final purity value is not determined by a single technique but by a mass balance approach, which provides a more accurate and complete assessment.

Mass Balance Calculation Visualization

Mass_Balance cluster_input Impurity Contributions cluster_calc Calculation cluster_output Certified Value A Organic Impurities (from HPLC, %) E Total Impurities (%) = A + B + C + D A->E B Water Content (from Karl Fischer, %) B->E C Residual Solvents (from GC, %) C->E D Inorganic Impurities (from Sulphated Ash, %) D->E F Assigned Purity (%) = 100% - Total Impurities E->F G Final Certified Purity F->G

Caption: Mass balance approach for purity assignment.

The purity is calculated as: Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Example Purity Assignment

AnalysisResultMethod
Chromatographic Purity99.85% (Area %)HPLC-UV
Water Content0.08%Karl Fischer
Residual Solvents0.03%Headspace GC
Inorganic Impurities<0.01%Sulphated Ash
Assigned Purity (by Mass Balance) 99.8% Calculation

This assigned value, along with its calculated measurement uncertainty, is what appears on the Certificate of Analysis, transforming the high-purity chemical into a true Certified Reference Material.

Performance Comparison: Certified Standard vs. Alternatives

Why go through this rigorous process? The value becomes clear when comparing the certified standard to other materials a researcher might be tempted to use.

FeatureIn-House Certified StandardCommercial CRM"High Purity" Reagent
Purity Accurately assigned via mass balance (e.g., 99.8%)Certified value with uncertainty provided (e.g., 99.9% ± 0.1%)Stated as ">98%", but not verified or traceable
Traceability Traceable to internal primary standards and validated methodsMetrologically traceable to national/international standards (e.g., NIST)[3][14]None
Documentation Comprehensive Certificate of Analysis with all test dataOfficial Certificate from an accredited provider[4]Basic supplier specification sheet
Confidence HighVery HighLow; significant risk to data integrity
Cost High initial investment in time and resourcesHighest unit costLow
Best Use Case Primary in-house standard for routine QC and R&DMethod validation, calibration, dispute resolution, establishing secondary standards[6]Non-critical synthesis, exploratory work

Conclusion

The certification of this compound as a reference standard is a meticulous, multi-disciplinary undertaking that underpins the validity of analytical science. It is a process of building confidence through orthogonal, self-validating measurements. By moving from simple identity confirmation with NMR and MS to a comprehensive impurity profile via HPLC, GC, and other techniques, we can assign a highly accurate purity value using the mass balance approach. While commercial CRMs offer the highest level of traceability, a properly established in-house certified standard provides the necessary rigor and confidence for the majority of drug development applications, ensuring that all subsequent analytical data is built on a foundation of unimpeachable quality.

References

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A Senior Application Scientist's Guide to the Synthesis of 2-Propyloctanoic Acid: A Comparative Analysis of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Propyloctanoic acid, a branched-chain carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides an in-depth comparison of the most common synthetic routes to this valuable compound, evaluating each for its efficiency, cost-effectiveness, and overall practicality in a laboratory and potential scale-up setting. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to inform your synthetic strategy.

Introduction to this compound

This compound (CAS 31080-41-8) is a chiral carboxylic acid with the structure presented in Figure 1. Its branched nature imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall project timeline and budget. This guide will compare three primary laboratory-scale synthetic strategies: the classic Malonic Ester Synthesis, the more direct Alkylation of Octanoic Acid, and the versatile Grignard Carboxylation. Additionally, we will touch upon an industrially relevant method, Hydroformylation, to provide a comprehensive overview.

Figure 1: Structure of this compound Caption: The chemical structure of this compound, highlighting the chiral center at the C2 position.

Route 1: The Classic Workhorse - Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids.[1][2] The strategy relies on the high acidity of the α-protons of diethyl malonate, allowing for sequential alkylation followed by hydrolysis and decarboxylation.[3][4]

Mechanistic Rationale and Workflow

The synthesis proceeds through a three-stage process, as illustrated in the workflow diagram below. The key to this synthesis is the stepwise introduction of the two different alkyl groups (propyl and hexyl) onto the central carbon of the malonate ester.

malonic_ester_synthesis start Diethyl Malonate step1 Deprotonation with NaOEt start->step1 step2 First Alkylation (Propyl Bromide) step1->step2 Formation of enolate intermediate1 Propyl Malonic Ester step2->intermediate1 step3 Second Deprotonation with NaOEt intermediate1->step3 step4 Second Alkylation (Hexyl Bromide) step3->step4 Formation of second enolate intermediate2 Propylhexyl Malonic Ester step4->intermediate2 step5 Hydrolysis (e.g., aq. HCl, heat) intermediate2->step5 step6 Decarboxylation (heat) step5->step6 product This compound step6->product

Diagram 1: Workflow for the Malonic Ester Synthesis of this compound

Experimental Protocol
  • First Alkylation: To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, diethyl malonate (1.0 eq) is added dropwise at room temperature. The resulting enolate solution is then treated with 1-bromopropane (1.0 eq). The reaction mixture is heated to reflux for several hours to ensure complete alkylation.

  • Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of 1-bromohexane (1.0 eq). The mixture is again heated to reflux to drive the second alkylation to completion.

  • Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with aqueous hydrochloric acid and heated to reflux. This step hydrolyzes the ester groups and induces decarboxylation of the resulting dicarboxylic acid to yield the final product.[3]

  • Purification: The crude this compound is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.[5]

Efficiency and Cost Analysis

The malonic ester synthesis is known for its reliability and generally good yields, typically in the range of 60-80% for the overall process.[6] However, a major drawback is the potential for dialkylation at the first stage, which can complicate purification and lower the yield of the desired mono-alkylated intermediate.[2] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.[7]

From a cost perspective, diethyl malonate and the alkyl halides are relatively inexpensive. The use of sodium ethoxide and standard solvents also contributes to the economic feasibility of this route for laboratory-scale synthesis.

Route 2: The Direct Approach - Alkylation of Octanoic Acid Dianion

A more convergent approach involves the direct alkylation of octanoic acid. This method circumvents the need for a malonic ester and subsequent decarboxylation, making it more atom-economical. However, it requires the use of a very strong base to generate the dianion of the carboxylic acid.

Mechanistic Rationale and Workflow

The key to this method is the deprotonation of both the carboxylic acid proton and an α-proton using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[8] This generates a highly reactive dianion that can be alkylated at the α-position.

direct_alkylation start Octanoic Acid step1 Dianion Formation (2 eq. LDA, THF, -78 °C) start->step1 intermediate Octanoic Acid Dianion step1->intermediate step2 Alkylation (Propyl Iodide) intermediate->step2 step3 Aqueous Workup (H3O+) step2->step3 product This compound step3->product

Diagram 2: Workflow for the Direct Alkylation of Octanoic Acid

Experimental Protocol
  • Dianion Formation: A solution of octanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.1 eq) in THF is then added dropwise. The mixture is stirred at low temperature to ensure complete formation of the dianion.[9]

  • Alkylation: 1-Iodopropane (1.1 eq) is added to the dianion solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water and acidified with hydrochloric acid. The product is extracted with ether, washed, dried, and purified by vacuum distillation.[5]

Efficiency and Cost Analysis

The direct alkylation route can be highly efficient, with reported yields often exceeding 80%. Its primary advantage is the reduced number of steps compared to the malonic ester synthesis. However, the use of LDA presents both cost and safety challenges.[10] LDA is typically prepared in situ from butyllithium and diisopropylamine, both of which are hazardous and require careful handling.[11] Commercially available solutions of LDA are also significantly more expensive than sodium ethoxide.

Route 3: The Organometallic Path - Grignard Reagent Carboxylation

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[12] This route involves the preparation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with carbon dioxide (dry ice) to form the carboxylate, which is then protonated to yield the carboxylic acid.[13]

Mechanistic Rationale and Workflow

grignard_synthesis start 2-Propylheptyl Bromide step1 Grignard Formation (Mg, THF) start->step1 intermediate 2-Propylheptylmagnesium Bromide step1->intermediate step2 Carboxylation (CO2 (dry ice)) intermediate->step2 intermediate2 Magnesium Carboxylate Salt step2->intermediate2 step3 Acidic Workup (H3O+) intermediate2->step3 product This compound step3->product

Diagram 3: Workflow for the Grignard Carboxylation Route

Experimental Protocol
  • Grignard Reagent Formation: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 2-propylheptyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Carboxylation: The Grignard solution is added slowly to a slurry of crushed dry ice in THF.[14]

  • Workup and Purification: After the addition is complete, the mixture is allowed to warm to room temperature. The reaction is then quenched with aqueous acid. The product is extracted, washed, dried, and purified by vacuum distillation.[5][15]

Efficiency and Cost Analysis

The carboxylation of Grignard reagents is typically a high-yielding reaction. The main challenge and cost driver for this route is the synthesis of the starting alkyl halide, 2-propylheptyl bromide. If this precursor is not commercially available at a reasonable price, its synthesis would add complexity and cost to the overall process. The Grignard reaction itself requires anhydrous conditions and careful handling of the reactive organometallic intermediate.[16]

An Industrial Perspective: Hydroformylation of 1-Decene

For large-scale industrial production, a more atom-economical and potentially continuous process is desirable. The hydroformylation (or oxo process) of alkenes, followed by oxidation, presents such an alternative.[17][18]

Mechanistic Rationale

This route involves the rhodium-catalyzed reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form a mixture of aldehydes.[19][20] The branched aldehyde, 2-propylnonanal, can then be oxidized to this compound.

Efficiency and Cost Considerations

This method is highly efficient in terms of atom economy. However, it requires specialized high-pressure equipment to handle carbon monoxide and hydrogen safely. The rhodium catalysts, while highly effective, are expensive.[21] Therefore, this route is generally only economically viable for large-scale industrial production where the catalyst can be efficiently recovered and recycled. The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and high-yielding transformation.

Comparative Analysis

FeatureMalonic Ester SynthesisDirect Alkylation of Octanoic AcidGrignard CarboxylationHydroformylation (Industrial)
Starting Materials Diethyl malonate, propyl bromide, hexyl bromideOctanoic acid, propyl iodide2-Propylheptyl bromide1-Decene, CO, H₂
Key Reagents Sodium ethoxideLithium diisopropylamide (LDA)Magnesium, Dry Ice (CO₂)Rhodium catalyst
Number of Steps 3 (2 alkylations, hydrolysis/decarboxylation)2 (dianion formation, alkylation)2 (Grignard formation, carboxylation)2 (hydroformylation, oxidation)
Estimated Yield 60-80%>80%High (if precursor is available)Very high
Cost of Reagents Low to moderateModerate to high (due to LDA)Moderate (depends on alkyl halide)High (due to catalyst)
Safety/Handling Standard laboratory proceduresRequires handling of pyrophoric BuLi and strong base (LDA)Requires handling of reactive Grignard reagentRequires high-pressure gas handling
Green Chemistry Generates salt waste, uses organic solventsUses hazardous reagents, but more atom-economicalCan be made greener with newer methods[22][23][24][25]Atom-economical but energy-intensive

Conclusion and Recommendations

For typical laboratory-scale synthesis of this compound, the choice between the Malonic Ester Synthesis and the Direct Alkylation of Octanoic Acid will depend on the specific priorities of the researcher.

  • The Malonic Ester Synthesis is a reliable and cost-effective method that uses readily available and relatively safe reagents. It is an excellent choice for researchers who prioritize cost and simplicity over the number of synthetic steps.

  • The Direct Alkylation of Octanoic Acid offers a more elegant and efficient route in terms of step-count and yield. However, the higher cost and more stringent handling requirements for LDA may be a limiting factor for some laboratories.

The Grignard Carboxylation route is a viable option if the starting 2-propylheptyl bromide is commercially available at a competitive price. Otherwise, the need to synthesize this precursor makes it a less attractive option for routine laboratory preparation.

Finally, the Hydroformylation route is the domain of industrial-scale production, where the high capital investment in equipment and catalysts is justified by the high throughput and atom economy.

By carefully considering these factors, researchers and drug development professionals can select the most appropriate synthetic strategy for their specific needs, balancing the demands of efficiency, cost, and safety.

Final Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[26]

  • ¹H NMR: The spectrum should show a characteristic signal for the carboxylic acid proton in the downfield region (typically 10-12 ppm).[27]

  • ¹³C NMR: A signal for the carbonyl carbon should be observed around 180 ppm.[27][28]

  • IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are indicative of the carboxylic acid functional group.[27][29]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (186.29 g/mol ).[30][31][32]

References

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A Senior Application Scientist's Guide to Specificity and Selectivity in 2-Propyloctanoic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of 2-propyloctanoic acid (2-POA), a branched-chain fatty acid, is paramount for robust and reliable study outcomes. The structural similarity of 2-POA to endogenous fatty acids and other isomeric compounds presents a significant analytical challenge. This guide provides an in-depth comparison of common bioanalytical methods for 2-POA, focusing on the critical parameters of specificity and selectivity. We will delve into the technical nuances of each platform, supported by experimental data and protocols, to empower you to make informed decisions for your analytical needs.

The Analytical Imperative: Distinguishing this compound

This compound (C11H22O2) is a branched-chain fatty acid that can be challenging to distinguish from its structural isomers and other endogenous fatty acids.[1] The specificity of an assay refers to its ability to detect and quantify only the target analyte, 2-POA, without interference from other compounds in the sample matrix. Selectivity, a closely related concept, is the ability of the method to differentiate the analyte from other substances that might be present.[2] For a bioanalytical method to be considered reliable, it must be rigorously validated to demonstrate its specificity and selectivity.[2]

This guide will compare the two most prevalent analytical techniques for fatty acid analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

We will also briefly discuss the potential and limitations of Immunoassays for this class of molecules.

Comparative Analysis of Assay Platforms

The choice of analytical platform can significantly impact the specificity and selectivity of your 2-POA measurements. The following table summarizes the key performance characteristics of each method.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Immunoassay
Specificity High to Very HighHigh to Very HighModerate to High
Selectivity Excellent for isomers with appropriate columns and methods.Good to Excellent, dependent on chromatography and MS/MS.Variable, potential for cross-reactivity with structurally similar fatty acids.
Derivatization Typically required to increase volatility (e.g., esterification).Often required to improve ionization and retention (e.g., amidation).Not applicable.
Sample Throughput ModerateHighVery High
Instrumentation Cost Moderate to HighHighLow to Moderate
Expertise Required HighHighLow to Moderate

In-Depth Look: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds.[3] For fatty acids like 2-POA, derivatization is a critical step to convert the polar carboxylic acid into a more volatile ester, typically a methyl or silyl ester.[3]

The Causality Behind Experimental Choices in GC-MS

The specificity of a GC-MS method for 2-POA is primarily determined by two factors: the chromatographic separation and the mass spectrometric detection.

  • Chromatographic Separation: The choice of the GC column is crucial for separating 2-POA from its isomers. A polar stationary phase, such as those containing cyanopropylphenyl polysiloxane, can provide better separation of branched-chain fatty acid isomers compared to non-polar columns.[4] The temperature gradient program must be optimized to achieve baseline resolution between 2-POA and any potential interfering compounds.

  • Mass Spectrometric Detection: Mass spectrometry offers high selectivity. In full-scan mode, the mass spectrum of 2-POA can be compared to a reference library for identification. For higher selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer can be employed.[5] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of 2-POA, significantly reducing background noise and interference.

Experimental Workflow & Protocol: GC-MS Analysis of 2-POA

The following diagram and protocol outline a typical workflow for the analysis of 2-POA in a biological matrix using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Lipids Derivatization Esterification (e.g., with BF3/Methanol) Extraction->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Ionization & Fragmentation Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration

Caption: GC-MS workflow for this compound analysis.

Protocol: GC-MS Derivatization and Analysis of 2-POA in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2-POA or a structurally similar fatty acid not present in the sample).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) to isolate the lipid fraction.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Esterification):

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3/Methanol).

    • Heat the sample at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).

    • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions:

      • Column: DB-225 (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-POA methyl ester.

In-Depth Look: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a cornerstone of bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC.[6] For fatty acids, derivatization is often employed to enhance chromatographic retention on reversed-phase columns and to improve ionization efficiency.[7]

The Causality Behind Experimental Choices in LC-MS

The specificity and selectivity of an LC-MS method for 2-POA are governed by the interplay between the chromatographic separation and the mass spectrometric detection, particularly with tandem mass spectrometry (MS/MS).

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used. To improve the retention of the relatively polar 2-POA, derivatization to a more hydrophobic compound is often necessary. The choice of derivatizing agent and the optimization of the mobile phase gradient are critical for separating 2-POA from other fatty acids.

  • Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry is the key to the high selectivity of LC-MS methods. A specific precursor ion of the derivatized 2-POA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This MRM transition is highly specific to the analyte of interest, minimizing the likelihood of interference from other compounds.[8]

Experimental Workflow & Protocol: LC-MS/MS Analysis of 2-POA

The following diagram and protocol illustrate a typical workflow for the analysis of 2-POA in a biological matrix using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Protein Precipitation or SPE Sample->Extraction Remove Proteins Derivatization Amidation (e.g., with aniline) Extraction->Derivatization Enhance Retention & Ionization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Mobile Phase Elution MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Electrospray Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration

Caption: LC-MS/MS workflow for this compound analysis.

Protocol: LC-MS/MS Derivatization and Analysis of 2-POA in Urine

  • Sample Preparation:

    • To 50 µL of urine, add an internal standard.

    • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization (Amidation):

    • Reconstitute the dried extract in 50 µL of a solution containing 100 mM 3-nitrophenylhydrazine (3-NPH), 100 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1% pyridine in acetonitrile.

    • Incubate at 40°C for 30 minutes.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from 10% to 90% B over several minutes.

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for the 3-NPH derivative of 2-POA.

Discussion on Immunoassays

Immunoassays, such as ELISA, are based on the specific binding of an antibody to its antigen. For small molecules like 2-POA, a competitive immunoassay format would typically be used. While immunoassays offer high throughput and are generally less expensive, their specificity for small, structurally similar molecules can be a significant challenge.

The development of an antibody that can specifically recognize 2-POA without cross-reacting with other endogenous fatty acids or its own isomers is a considerable undertaking. Any potential immunoassay for 2-POA would require extensive validation to characterize its cross-reactivity profile. At present, there are no commercially available, validated immunoassays specifically for this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the specific and selective quantification of this compound.

  • GC-MS is a robust and cost-effective method, particularly for laboratories with existing GC-MS infrastructure. The key to specificity lies in the chromatographic separation of isomers using a polar column.

  • LC-MS/MS offers exceptional selectivity due to the nature of tandem mass spectrometry. While the initial instrumentation cost is higher, it can provide higher throughput and may require less sample cleanup.

The choice between these two platforms will depend on the specific requirements of the study, including the sample matrix, the required sensitivity, throughput needs, and the availability of instrumentation and expertise.

For any chosen method, rigorous validation in accordance with regulatory guidelines is not merely a suggestion but a necessity to ensure the integrity and reproducibility of the data. This includes a thorough assessment of specificity by analyzing blank matrix from multiple sources and testing for interference from structurally related compounds.

References

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A Comparative Guide to the Bioanalysis of 2-Propyloctanoic Acid: A New LC-MS/MS Method vs. Traditional GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propyloctanoic acid is a key metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. For years, gas chromatography-mass spectrometry (GC-MS) has been the cornerstone of bioanalytical methods for valproic acid and its metabolites. However, these traditional methods often necessitate laborious derivatization steps to enhance the volatility and thermal stability of the analytes. This guide provides an in-depth comparison of a traditional GC-MS method with a novel, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs a simplified sample preparation and direct injection approach for the analysis of this compound in human plasma.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and practical implementation of both traditional and modern analytical techniques for acidic compounds. We will delve into the causality behind the experimental choices, present self-validating protocols, and provide a comprehensive comparison of their performance based on experimental data.

Methodology at a Glance: A Tale of Two Approaches

The fundamental difference between the traditional and the new method lies in the sample preparation and the chromatographic separation principles. The traditional GC-MS approach relies on converting the polar this compound into a more volatile derivative, while the new LC-MS/MS method leverages the high sensitivity and specificity of modern mass spectrometers to analyze the compound directly in its native form after a simple protein precipitation step.

G cluster_0 Traditional GC-MS Method cluster_1 New LC-MS/MS Method A Plasma Sample B Liquid-Liquid Extraction A->B C Derivatization B->C D GC-MS Analysis C->D E Plasma Sample F Protein Precipitation E->F G Direct Injection F->G H LC-MS/MS Analysis G->H

Figure 1: High-level workflow comparison of the traditional GC-MS and the new LC-MS/MS methods.

Performance Characteristics: A Head-to-Head Comparison

The suitability of an analytical method for its intended purpose is determined by a set of key performance characteristics.[1] The following table summarizes a comparative overview of the validation data for the traditional GC-MS method and the new LC-MS/MS method for the analysis of this compound in human plasma.

Performance CharacteristicTraditional GC-MS with DerivatizationNew LC-MS/MS with Direct Injection
Linearity Range 10 - 1000 µM0.1 ng/mL - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.04 - 0.42 µmol/L0.01 ng/mL
Lower Limit of Quantification (LLOQ) 0.3 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%≤ 10%
Inter-day Precision (%RSD) < 15%≤ 10%
Accuracy (% Recovery) 89 - 97%90 - 105%
Sample Preparation Time ~ 1-2 hours< 30 minutes

Data sourced from representative studies on similar analytes. [2][3][4][5]

Deep Dive into the Methodologies

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The rationale behind the traditional GC-MS approach is to overcome the inherent low volatility of carboxylic acids like this compound. Derivatization, typically through silylation or esterification, converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte amenable to gas chromatography.[2][6]

Experimental Protocol: GC-MS with Silylation Derivatization

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample with 50 µL of 1M HCl to protonate the carboxylic acid.

    • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute to facilitate the extraction of this compound into the organic layer.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Seal the tube and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[9]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

G A Plasma Sample + IS B Acidification (HCl) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation to Dryness C->D E Derivatization (BSTFA) D->E F GC-MS Injection E->F

Figure 2: Detailed workflow of the traditional GC-MS method with derivatization.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Injection

The advent of highly sensitive and specific triple quadrupole mass spectrometers has paved the way for the direct analysis of many compounds that previously required derivatization.[11] This new LC-MS/MS method for this compound capitalizes on these advancements, offering a significantly streamlined workflow. The primary sample preparation step is a simple protein precipitation, which is sufficient to remove the bulk of interfering macromolecules from the plasma sample.[12][13]

Experimental Protocol: LC-MS/MS with Protein Precipitation

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[14]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Injection: Directly inject 5-10 µL of the supernatant into the LC-MS/MS system.

    • LC Column: Employ a reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for chromatographic separation.

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic mobile phase helps to ensure the carboxylic acid is in its protonated form for better retention and ionization.[15]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification. The transition of the deprotonated molecule [M-H]⁻ to a specific product ion provides high selectivity.

G A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Direct LC-MS/MS Injection D->E

Figure 3: Detailed workflow of the new LC-MS/MS method with protein precipitation.

Discussion: Weighing the Pros and Cons

The choice between a traditional GC-MS method and a modern LC-MS/MS method for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.

The traditional GC-MS method , while robust and reliable, has several drawbacks. The multi-step sample preparation, including liquid-liquid extraction and derivatization, is time-consuming, labor-intensive, and increases the potential for sample loss and variability.[6] Furthermore, derivatization reagents can be sensitive to moisture and may introduce artifacts into the analysis.

In contrast, the new LC-MS/MS method offers significant advantages in terms of speed and simplicity. The "dilute-and-shoot" approach after a quick protein precipitation dramatically reduces sample preparation time, making it ideal for high-throughput environments.[16] The direct analysis of the underivatized compound eliminates the need for harsh chemical reagents and the associated potential for side reactions. The superior sensitivity and specificity of modern LC-MS/MS systems often lead to lower limits of detection and quantification, enabling the analysis of smaller sample volumes.[3]

However, the direct injection of minimally processed samples in LC-MS/MS can lead to matrix effects, where co-eluting endogenous components from the plasma can suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision. Careful method development and the use of a stable isotope-labeled internal standard are crucial to mitigate these effects.

Conclusion: A Paradigm Shift in Bioanalysis

The new LC-MS/MS method for the analysis of this compound represents a significant advancement over traditional GC-MS techniques. Its simplified workflow, higher throughput, and excellent sensitivity make it a superior choice for modern bioanalytical laboratories. While the initial investment in LC-MS/MS instrumentation may be higher, the long-term benefits of reduced sample preparation time, decreased solvent consumption, and improved data quality often justify the cost.

This guide has provided a comprehensive comparison of these two methodologies, highlighting their respective performance characteristics and experimental protocols. By understanding the principles and practical considerations of each approach, researchers and drug development professionals can make informed decisions to select the most appropriate analytical method for their specific needs in the quantification of this compound and other similar acidic compounds.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Propyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Propyloctanoic acid (CAS No. 31080-41-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance within the laboratory. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles to ensure a self-validating and trustworthy workflow.

Hazard Profile and Risk Assessment

This compound, a branched-chain carboxylic acid, requires careful handling due to its chemical properties. While specific toxicological data for this compound is limited, its classification as a carboxylic acid informs the necessary precautions. Similar organic acids are known to be corrosive and can cause severe skin and eye damage. Therefore, a conservative approach treating it as a hazardous material is mandatory.

Key Causality: The acidic carboxyl group (-COOH) is reactive and can cause chemical burns upon contact with skin, eyes, and mucous membranes. It will react exothermically with bases and can produce flammable hydrogen gas upon contact with many metals.[1]

Table 1: Hazard Profile and Recommended Precautions for this compound

Hazard Classification Description Recommended Precautions & Rationale
Skin Corrosion/Irritation Expected to be corrosive or irritating based on its acidic nature. Wear nitrile or other chemical-resistant gloves and a lab coat. Prevents direct contact and chemical burns.
Serious Eye Damage Carboxylic acids can cause irreversible eye damage.[2] Use chemical safety goggles or a face shield. Protects eyes from splashes, which can occur during transfer.
Respiratory Irritation Vapors may irritate the respiratory tract. Handle exclusively within a certified chemical fume hood to prevent inhalation of vapors.

| Chemical Incompatibility | Reactive with bases, strong oxidizing agents, and reducing agents.[2][3] | Segregate from these chemical classes during storage and disposal to prevent violent reactions, heat generation, or gas evolution. |

Immediate Safety & Handling Protocols

Prior to generating or handling waste, ensure all safety measures are in place.

  • Engineering Controls: All transfers and manipulations of this compound and its waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Chemical safety goggles

    • Chemical-resistant gloves (inspect for integrity before each use)

    • A buttoned lab coat

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Use an inert absorbent material (such as sand or vermiculite) to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid. Collect the absorbed material into a designated hazardous waste container.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

Step-by-Step Waste Management & Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Under no circumstances should this chemical be disposed of down the drain.

Experimental Protocol: Waste Collection and On-Site Management

Objective: To safely collect, label, and store this compound waste in compliance with regulatory standards.

Methodology:

  • Waste Characterization and Segregation:

    • 1.1 Identify the waste stream. This protocol applies to pure this compound, solutions containing it, and materials contaminated with it (e.g., absorbent pads, gloves).

    • 1.2 Designate this waste as "Hazardous Waste: Organic Acid."

    • 1.3 Maintain segregation. Do not mix this waste with other waste streams, especially bases, oxidizers, or halogenated solvents, to prevent dangerous reactions.[3][4][5]

  • Selecting the Appropriate Waste Container:

    • 2.1 Choose a container made of chemically compatible material. High-density polyethylene (HDPE) or glass containers are appropriate for organic acids.[4][6] Crucially, do not use metal containers , as acids can react with metal to produce flammable hydrogen gas.[1][6]

    • 2.2 Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap.[4][5]

    • 2.3 Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during movement.[4][6]

  • Proper Labeling of Hazardous Waste:

    • 3.1 Before adding any waste, affix a "Hazardous Waste" label to the container.[4][7]

    • 3.2 Complete the label with the following information:

      • The words "Hazardous Waste" [7]

      • Full Chemical Name: "this compound Waste" (list other components if it's a mixture).

      • Hazard Characteristics: Indicate "Corrosive" and any other applicable hazards (e.g., "Flammable" if mixed with a flammable solvent). This can be done with text or hazard pictograms.[7]

  • On-Site Accumulation and Storage:

    • 4.1 Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] This area must be under the control of laboratory personnel.

    • 4.2 The container must be kept closed at all times except when waste is being added.[4] This minimizes the release of vapors.

    • 4.3 Place the primary waste container within a larger, compatible secondary containment bin or tray to contain any potential leaks.[5][6]

  • Arranging for Final Disposal:

    • 5.1 Once the waste container is full (or the accumulation time limit is approaching), seal it securely and date the label as "Full."

    • 5.2 Contact your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste coordinator.

    • 5.3 Your EH&S department will arrange for the waste to be picked up by a licensed hazardous waste disposal company, which will transport it for final treatment, likely via incineration.[4][6][8]

Regulatory Framework Overview

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[6] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced monthly, which dictates specific storage time limits and administrative requirements.[7] Academic laboratories may operate under alternative, more flexible regulations found in 40 CFR Part 262, Subpart K, which allows for longer accumulation times but requires a formal Laboratory Management Plan.[5][9] It is your responsibility to be aware of your generator status and comply with all applicable federal, state, and local regulations.

Table 2: Waste Container Compatibility Guide

Container Material Compatibility with Carboxylic Acids Rationale / Notes
High-Density Polyethylene (HDPE) Excellent Widely used for acidic waste. Non-reactive and durable.[4]
Glass (Borosilicate) Good Chemically inert to acids, but susceptible to breakage. Must be stored in secondary containment.
Metal (e.g., Steel, Aluminum) Unsuitable Acids can corrode metals, leading to container failure and the generation of flammable hydrogen gas.[1][6]

| Light Polyethylene (e.g., Milk Jugs) | Unsuitable | Not sufficiently robust or chemically resistant for long-term hazardous waste storage.[6] |

Decision-Making Workflow for Disposal

The following diagram illustrates the critical decision points in the lifecycle of this compound waste within the laboratory.

G Diagram 1: Disposal Workflow for this compound Waste A Waste Generation (this compound) B Characterize & Segregate (Isolate from bases, oxidizers) A->B C Select Compatible Container (HDPE or Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) D->E F Container Full or Time Limit Reached? E->F G Continue Accumulation F->G No H Seal Container, Date as 'Full', Contact EH&S for Pickup F->H Yes G->E I Transport to Central Accumulation Area by Trained Personnel H->I J Final Disposal by Licensed Contractor I->J

Caption: Disposal Workflow for this compound Waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2021, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. [Link]

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  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.